molecular formula C12H17NO B1196318 phendimetrazine CAS No. 21784-30-5

phendimetrazine

Katalognummer: B1196318
CAS-Nummer: 21784-30-5
Molekulargewicht: 191.27 g/mol
InChI-Schlüssel: MFOCDFTXLCYLKU-CMPLNLGQSA-N

Beschreibung

Phendimetrazine is a member of morpholines.
This compound is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence. It is a Stimulants substance.
This compound is a weight loss medication. This compound is chemically related to amphetamines and is a Schedule III drug under the Convention on Psychotropic Substances and in the US since 1970.
This compound is a Sympathomimetic Amine Anorectic. The physiologic effect of this compound is by means of Appetite Suppression, and Increased Sympathetic Activity.
See also: this compound Tartrate (has salt form).

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Key on ui mechanism of action

Phendimetrazine may act in a similar way to amphetamines in that it activates the alpha-adrenergic system to induce an appetite suppressive and metabolic increase effect. The drug also acts as a norepinephrine-dopamine releasing agent (NDRA). It can bind to and reverse the NET.
Phendimetrazine is an effective and widely prescribed appetite suppressant. Preclinical findings show that phendimetrazine displays stimulant properties similar to amphetamine, but few studies have examined the neurochemical mechanism of the drug. ... Phendimetrazine itself had no effect on uptake or release of any transmitter. In contrast, the trans-configured N-demethylated metabolite, phenmetrazine, was a potent releaser of [3H]norepinephrine (EC(50)=50 nM) and [3H]dopamine (EC(50)=131 nM). The cis N-demethylated metabolite, pseudophenmetrazine, displayed modest potency at releasing [3H]norepinephrine (EC(50)=514 nM) and blocking [3H]dopamine re-uptake (IC(50)=2630 nM). All drugs tested were inactive or weak in the [3H]5-HT assays. When injected intravenously, phendimetrazine had minimal effects on extracellular transmitter levels, whereas phenmetrazine produced dose-related elevations in extracellular dopamine. The collective findings suggest that phendimetrazine is a "prodrug" that is converted to the active metabolite phenmetrazine, a potent substrate for norepinephrine and dopamine transporters.

CAS-Nummer

21784-30-5

Molekularformel

C12H17NO

Molekulargewicht

191.27 g/mol

IUPAC-Name

(2S,3S)-3,4-dimethyl-2-phenylmorpholine

InChI

InChI=1S/C12H17NO/c1-10-12(14-9-8-13(10)2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3/t10-,12+/m0/s1

InChI-Schlüssel

MFOCDFTXLCYLKU-CMPLNLGQSA-N

SMILES

CC1C(OCCN1C)C2=CC=CC=C2

Isomerische SMILES

C[C@H]1[C@@H](OCCN1C)C2=CC=CC=C2

Kanonische SMILES

CC1C(OCCN1C)C2=CC=CC=C2

Siedepunkt

122-124 °C at 8 mm Hg;  134-135 °C at 12 mm Hg

Color/Form

White powder

melting_point

MP: 208 °C;  specific optical rotation: +35.7 deg at 20 °C/D /Phendimetrazine hydrochloride/

Andere CAS-Nummern

634-03-7

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Verwandte CAS-Nummern

17140-98-6 (hydrochloride)

Löslichkeit

Free sol in water;  very slightly sol in alcohol;  practically insol in chloroform and ether.

Synonyme

Adipost
Bontril
Di-Ap-Trol
Dyrexan
Hyrex
Melfiat
Obezine
phendimetrazine
phendimetrazine hydrochloride
phendimetrazine hydrochloride, (2S-trans)-isomer
phendimetrazine tartrate
phendimetrazine tartrate, (2S-trans(R-(R*,R*)))-isomer
phendimetrazine tartrate, (R-(R*,R*))-isomer
phendimetrazine, (2R-cis)-isomer
phendimetrazine, (2S-trans)-isomer
phendimetrazine, trans(+-)-isomer
Prelu-2
Trimstat
Wehless
Weightrol
X-Trozine

Dampfdruck

3.2X10-3 mm Hg at 25 °C (est)

Herkunft des Produkts

United States

Foundational & Exploratory

Phendimetrazine as a Prodrug for Phenmetrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine, a sympathomimetic amine of the morpholine class, has been utilized as an anorectic for the short-term management of obesity. Its pharmacological activity is primarily attributed to its role as a prodrug, undergoing metabolic conversion to its active metabolite, phenmetrazine. Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA), which mediates the appetite-suppressant effects. This technical guide provides an in-depth analysis of this compound's conversion to phenmetrazine, the pharmacokinetics and pharmacodynamics of both compounds, detailed experimental methodologies for their study, and an overview of the downstream signaling pathways activated by phenmetrazine. Recent evidence also suggests this compound itself may possess intrinsic pharmacological activity as a dopamine transporter inhibitor, adding a layer of complexity to its mechanism of action. This document consolidates quantitative data, experimental protocols, and visual representations of key pathways to serve as a comprehensive resource for professionals in pharmacology and drug development.

Introduction

This compound is a prescription medication used as an adjunct in weight management.[1] Structurally, it is the N-methylated analog of phenmetrazine.[2] This N-methylation renders the parent compound significantly less active as a monoamine releaser but confers upon it the properties of a prodrug.[3] Following oral administration, this compound undergoes hepatic N-demethylation to yield phenmetrazine, the pharmacologically active agent responsible for the desired anorectic effects.[4][5] This biotransformation allows for a more sustained and controlled release of phenmetrazine compared to direct administration of the active metabolite, which may also reduce its abuse potential.[3][6]

Phenmetrazine exerts its effects by acting as a potent norepinephrine (NE) and dopamine (DA) releasing agent, with significantly less activity at the serotonin transporter.[2][7] This neurochemical profile is consistent with other stimulant medications used for appetite suppression. However, emerging research indicates that this compound is not merely an inert carrier. It has been shown to function as a dopamine transporter (DAT) inhibitor, a mechanism distinct from the substrate-type release action of phenmetrazine.[8][9][10] This suggests a dual mechanism of action: an initial, weaker effect from the parent drug, followed by a more potent, sustained effect from the metabolite.

This guide will explore the metabolic journey of this compound, quantify the pharmacological actions of both the prodrug and its active metabolite, provide detailed experimental frameworks for their investigation, and illustrate the key molecular signaling cascades involved.

Metabolic Conversion and Pharmacokinetics

This compound is readily absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 3 hours.[4] The primary site of its metabolism is the liver, where cytochrome P450 enzymes catalyze the N-demethylation of this compound to phenmetrazine.[4][5] Approximately 30% of an oral dose of this compound is converted to phenmetrazine.[4] Phenmetrazine is subsequently metabolized via hydroxylation and conjugation before being excreted, along with the parent drug and other minor metabolites like this compound-N-oxide, primarily through the kidneys.[4][5]

The prodrug strategy offers pharmacokinetic advantages, resulting in a more prolonged and stable plasma concentration of the active phenmetrazine.[3][6] This contrasts with the sharper peak and trough concentrations that would be observed with direct phenmetrazine administration.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolite, phenmetrazine.

ParameterThis compoundPhenmetrazine (as metabolite)Phenmetrazine (administered directly)
Time to Peak Plasma (Tmax) 1-3 hours[4]Plasma levels increase as this compound levels decreaseNot specified
Absorption Complete by 4-6 hours[4]N/ANot specified
Metabolism Hepatic N-demethylation to phenmetrazine[4]Hydroxylation, Conjugation[4]Hydroxylation, Conjugation[4]
Elimination Half-Life (t½) ~2 hrs (Immediate Release)[4]~3.7-9 hrs (Extended Release)[4][5]19-24 hrs (conflicting report)[3]~8 hours[4]~8 hours[4]
Primary Route of Excretion Renal[4][5]Renal[4]Renal[4]

Pharmacodynamics and Mechanism of Action

The primary mechanism of action is driven by phenmetrazine's ability to stimulate the release of norepinephrine and dopamine from presynaptic nerve terminals. It functions as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to reverse transport of these neurotransmitters into the synaptic cleft.[2][7] This increase in synaptic catecholamines is believed to act on the hypothalamus to suppress appetite.

Recent studies have revealed that this compound is not pharmacologically inert. It acts as a DAT inhibitor, blocking the reuptake of dopamine, whereas phenmetrazine acts as a DAT substrate, promoting dopamine release.[8][9][10] This suggests a complex interplay where the prodrug may initially modulate dopaminergic neurotransmission via reuptake inhibition before the more potent releasing effects of the generated phenmetrazine become predominant.

Data Presentation: Pharmacodynamic Parameters

The following table presents quantitative data on the interaction of this compound and phenmetrazine with monoamine transporters, as determined by in vitro assays using rat brain synaptosomes.

CompoundActionDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Uptake Inhibition (IC₅₀) 19 µM[6]8.3 µM[6]Inactive[7]
Release (EC₅₀) Inactive up to 10 µM[6]Inactive[7]Inactive[7]
Phenmetrazine Uptake Inhibition (IC₅₀) 0.6 µM[3]Not specifiedWeak/Inactive[7]
Release (EC₅₀) 70-131 nM[7]29-50 nM[7]7,765 to >10,000 nM[7]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a biological process by 50%. Lower values indicate greater potency. EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Lower values indicate greater potency.

Signaling Pathways

The increase in synaptic dopamine and norepinephrine initiated by phenmetrazine activates downstream signaling cascades that are crucial for its pharmacological effects. Chronic exposure can lead to neuroadaptive changes, including the desensitization of G-protein coupled receptors.

Metabolic Conversion Pathway

The conversion of this compound to its active metabolite is a primary step in its mechanism of action.

G cluster_metabolism Hepatic Metabolism This compound This compound (Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine N-demethylation (Cytochrome P450) Metabolites Hydroxylated & Conjugated Metabolites Phenmetrazine->Metabolites Hydroxylation & Conjugation Excretion Renal Excretion Metabolites->Excretion

Metabolic conversion of this compound.
Phenmetrazine-Induced Signaling Cascade

Phenmetrazine's action as a norepinephrine-dopamine releasing agent triggers multiple intracellular signaling pathways. The increased synaptic dopamine primarily signals through D1-like (Gαs-coupled) and D2-like (Gαi-coupled) receptors, while norepinephrine signals through adrenergic receptors, such as the Gαi-coupled α2-adrenergic receptor. Chronic stimulation by phenmetrazine has been shown to cause desensitization of D2 and α2 receptors and alter the phosphorylation state of key downstream signaling proteins like DARPP-32, ERK1/2, and GSK3β, reflecting significant neuroadaptive changes.[4][9]

G cluster_phenmetrazine Phenmetrazine Action at Synapse cluster_downstream Postsynaptic Signaling Cascade Phenmetrazine Phenmetrazine DAT_NET DAT / NET Phenmetrazine->DAT_NET Substrate for Reverse Transport DA_NE_Release Increased Synaptic Dopamine & Norepinephrine DAT_NET->DA_NE_Release D2R D2 Receptor (Gαi-coupled) DA_NE_Release->D2R Alpha2R α2-Adrenergic Receptor (Gαi-coupled) DA_NE_Release->Alpha2R AC Adenylyl Cyclase D2R->AC Inhibition ERK ERK1/2 Phosphorylation D2R->ERK Modulation GSK3B GSK3β Phosphorylation D2R->GSK3B Modulation Alpha2R->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Modulation G cluster_pk Pharmacokinetic Analysis cluster_pd Pharmacodynamic Analysis Dosing In Vivo Dosing (e.g., Rhesus Monkeys) BloodSample Blood Sample Collection (Time Course) Dosing->BloodSample PlasmaSep Plasma Separation BloodSample->PlasmaSep ProtPrecip Protein Precipitation (Acetonitrile + IS) PlasmaSep->ProtPrecip LCMS LC-MS/MS Analysis ProtPrecip->LCMS PK_Data Concentration vs. Time Data LCMS->PK_Data SynapPrep Synaptosome Preparation ReleaseAssay [3H]Neurotransmitter Release Assay SynapPrep->ReleaseAssay PD_Data EC₅₀ / IC₅₀ / Metabolite ID ReleaseAssay->PD_Data MetabolismAssay In Vitro Metabolism (Liver Microsomes) MetabolismAssay->PD_Data

References

The Stereospecific Pharmacological Profile of Phendimetrazine and its Metabolite, Phenmetrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Phendimetrazine, a sympathomimetic amine utilized as an anorectic agent, functions as a prodrug, undergoing metabolic activation to its primary active metabolite, phenmetrazine. Both this compound and phenmetrazine exist as stereoisomers, with the (+)-enantiomers demonstrating significantly greater pharmacological potency. This guide provides a comprehensive technical overview of the pharmacological profiles of the enantiomers of this compound and phenmetrazine, with a focus on their interactions with monoamine transporters. Quantitative data on their functional activities are presented, alongside detailed experimental methodologies and visual representations of their presumed signaling pathways.

Introduction

This compound is prescribed for the short-term management of obesity. Its therapeutic effects are primarily attributed to its N-demethylated metabolite, phenmetrazine, a potent central nervous system stimulant that modulates dopaminergic and noradrenergic neurotransmission.[1][2][3] The stereochemistry of these compounds plays a crucial role in their pharmacological activity, with the (+)-isomers of both the parent drug and its metabolite exhibiting higher potency.[2] Understanding the nuanced pharmacological profiles of each enantiomer is critical for optimizing therapeutic applications and mitigating potential adverse effects. This document serves as an in-depth resource for scientists and researchers, consolidating the available data on the stereospecific interactions of this compound and phenmetrazine with key monoamine transporters.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of phenmetrazine, the active metabolite of this compound, involves the release of norepinephrine (NE) and dopamine (DA) from presynaptic nerve terminals.[1][4] It functions as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to reverse transport of these neurotransmitters into the synaptic cleft.[1][4] This increase in extracellular monoamine levels in key brain regions, such as the hypothalamus and nucleus accumbens, is believed to mediate the appetite-suppressant and stimulant effects.[5] While phenmetrazine is a potent monoamine releaser, the parent compound, this compound, exhibits significantly lower intrinsic activity.[1][2] However, studies suggest that this compound itself can act as a dopamine transporter (DAT) inhibitor, potentially contributing to the overall pharmacological effect before its conversion to phenmetrazine.[6][7]

Stereoselectivity

The pharmacological activity of both this compound and phenmetrazine is highly stereoselective. The (+)-enantiomers are considerably more potent than their corresponding (–)-enantiomers in eliciting sympathomimetic and anorectic effects.[2] This stereoselectivity is evident in their interactions with monoamine transporters, where the (+)-isomers display higher affinity and functional potency.

Quantitative Pharmacological Data

Table 1: In Vitro Uptake Inhibition (IC50) of Phenmetrazine Enantiomers

CompoundDAT (nM)NET (nM)SERT (nM)
(+)-Phenmetrazine600->10,000
(-)-Phenmetrazine-->10,000

Data from Rothman et al., 2002, using rat brain synaptosomes.[1] A lower IC50 value indicates greater potency in inhibiting neurotransmitter uptake.

Table 2: In Vitro Monoamine Release (EC50) of Phenmetrazine Enantiomers

CompoundDA Release (nM)NE Release (nM)5-HT Release (nM)
(+)-Phenmetrazine131507765
(-)-Phenmetrazine-->10,000

Data from Rothman et al., 2002, using rat brain synaptosomes.[1] A lower EC50 value indicates greater potency in inducing neurotransmitter release.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of this compound and its metabolites at monoamine transporters. These are based on methodologies reported in the scientific literature.[8][9][10][11]

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

  • Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Test compounds (this compound/phenmetrazine enantiomers).

  • Reference inhibitors (e.g., GBR 12909 for DAT, desipramine for NET, fluoxetine for SERT).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or reference inhibitor for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate the uptake reaction.

  • Termination of Uptake: After a defined incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up by the cells using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of uptake against the concentration of the test compound.

Monoamine Release Assay (Superfusion Assay)

This assay measures the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells or synaptosomes.

Materials:

  • Rat brain synaptosomes or cells expressing the target transporter.

  • Radiolabeled neurotransmitters for pre-loading.

  • Superfusion apparatus.

  • Assay buffer.

  • Test compounds.

  • Reference releasing agents (e.g., amphetamine).

Procedure:

  • Pre-loading: Incubate the synaptosomes or cells with a radiolabeled neurotransmitter to allow for its uptake and accumulation.

  • Superfusion: Transfer the pre-loaded synaptosomes or cells to the superfusion chambers and continuously perfuse with assay buffer to establish a stable baseline of radioactivity.

  • Compound Application: Introduce the test compound at various concentrations into the superfusion buffer and collect the fractions of the superfusate over time.

  • Radioactivity Measurement: Measure the amount of radioactivity in each collected fraction using a scintillation counter.

  • Data Analysis: Calculate the amount of neurotransmitter released as a percentage of the total radioactivity in the cells at the beginning of the collection period. Determine the EC50 value by plotting the percentage of release against the concentration of the test compound.

Signaling Pathways and Visualizations

The pharmacological effects of phenmetrazine are initiated by its interaction with DAT and NET, leading to increased extracellular levels of dopamine and norepinephrine. These neurotransmitters then activate their respective G-protein coupled receptors (GPCRs) on postsynaptic neurons, triggering downstream signaling cascades that ultimately mediate the physiological responses.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[] D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels, leading to the activation of Protein Kinase A (PKA).[][13][14] D2-like receptors, on the other hand, couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[]

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron This compound This compound Phenmetrazine Phenmetrazine This compound->Phenmetrazine Metabolism DAT DAT Phenmetrazine->DAT Substrate DA_cyto Cytosolic Dopamine DAT->DA_cyto Reverse Transport DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_cyto->DA_synapse Release D1R D1 Receptor DA_synapse->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Dopamine Signaling Pathway Activation by Phenmetrazine.
Norepinephrine Receptor Signaling

Norepinephrine activates adrenergic receptors, which are also GPCRs and are classified into α and β subtypes.[15][16] Similar to dopamine receptors, these receptors trigger various intracellular signaling cascades upon activation. For instance, β-adrenergic receptors typically couple to Gαs to activate adenylyl cyclase and increase cAMP levels.[17]

Norepinephrine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Neuron Phenmetrazine Phenmetrazine NET NET Phenmetrazine->NET Substrate NE_cyto Cytosolic Norepinephrine NET->NE_cyto Reverse Transport NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_cyto->NE_synapse Release Beta_AR β-Adrenergic Receptor NE_synapse->Beta_AR Binds AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Norepinephrine Signaling Pathway Activation by Phenmetrazine.
Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for conducting in vitro monoamine transporter assays.

Experimental_Workflow start Start: Prepare Transporter-Expressing Cells or Synaptosomes plate_cells Plate cells in 96-well plates start->plate_cells pre_incubation Pre-incubate with test compound (this compound/Phenmetrazine enantiomers) plate_cells->pre_incubation add_radioligand Add radiolabeled neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) pre_incubation->add_radioligand incubation Incubate to allow uptake add_radioligand->incubation wash Terminate uptake by washing with ice-cold buffer incubation->wash lysis Lyse cells to release intracellular contents wash->lysis scintillation Measure radioactivity using scintillation counting lysis->scintillation data_analysis Analyze data to determine IC50/EC50 values scintillation->data_analysis

Workflow for Monoamine Transporter Uptake Inhibition Assay.

Conclusion

The pharmacological profile of this compound is intrinsically linked to its stereoselective metabolism to the more potent phenmetrazine. The (+)-enantiomers of phenmetrazine are potent dopamine and norepinephrine releasing agents, with significantly less activity at the serotonin transporter. This compound itself demonstrates weak, but measurable, activity as a dopamine transporter inhibitor. This comprehensive guide provides researchers and drug development professionals with a consolidated resource on the stereospecific pharmacology of these compounds, including quantitative functional data, detailed experimental protocols, and visual representations of the underlying signaling pathways. A more complete understanding of the binding affinities of these enantiomers at human monoamine transporters would further enhance our knowledge and facilitate the development of more targeted and effective therapeutic agents.

References

The Neuropharmacological Profile of Phendimetrazine: A Technical Guide to its Effects on Norepinephrine and Dopamine Systems

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Phendimetrazine is a sympathomimetic amine utilized as a short-term adjunct in weight management. Its pharmacological activity is complex, primarily functioning as a prodrug for its more potent metabolite, phenmetrazine. While this compound itself exhibits weak inhibitory effects at catecholamine transporters, its conversion to phenmetrazine results in a robust release of norepinephrine and dopamine. This guide provides an in-depth analysis of the mechanisms of action, quantitative pharmacological data, and the experimental methodologies used to elucidate these effects, intended for a scientific audience in pharmacology and drug development.

This compound: A Prodrug Mechanism

This compound's clinical effects are predominantly attributable to its metabolic conversion to phenmetrazine.[1][2][3][4] Approximately 30% of an orally administered dose of this compound is N-demethylated in the liver to form phenmetrazine, the active pharmacological agent.[1][4] This prodrug strategy results in a more gradual onset and prolonged duration of action compared to direct administration of phenmetrazine, which may contribute to a lower abuse potential.[1] While this compound itself is not entirely inert, its primary role is as a precursor to the more potent phenmetrazine.

cluster_metabolism Metabolic Pathway cluster_activity Pharmacological Activity This compound This compound phenmetrazine Phenmetrazine (Active Metabolite) This compound->phenmetrazine N-demethylation (approx. 30% conversion) phendimetrazine_activity Weak NE/DA Reuptake Inhibitor This compound->phendimetrazine_activity Direct Effect phenmetrazine_activity Potent NE/DA Releasing Agent phenmetrazine->phenmetrazine_activity Primary Effect

Caption: Metabolic conversion of this compound to its active metabolite, phenmetrazine.

Quantitative Pharmacodynamics at Monoamine Transporters

The functional activity of this compound and its metabolites has been quantified using in vitro assays. These studies reveal a clear distinction between the parent drug and its primary metabolite. This compound is a weak inhibitor of norepinephrine (NE) and dopamine (DA) uptake. In contrast, its metabolite, phenmetrazine, is a potent substrate and releasing agent at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[2][3][5][6][7][8] The cis-configured metabolite, pseudophenmetrazine, demonstrates modest activity, primarily as a norepinephrine releaser.[3][6][7][8]

CompoundTargetActionPotency (IC50 / EC50)
This compound Norepinephrine Transporter (NET)Reuptake InhibitionIC50 = 8.3 μM[5][8]
Dopamine Transporter (DAT)Reuptake InhibitionIC50 = 19 μM[5][8]
Phenmetrazine Norepinephrine Transporter (NET)ReleaseEC50 = 29-50 nM[2][3][6][7]
Dopamine Transporter (DAT)ReleaseEC50 = 70-131 nM[2][3][6][7]
Serotonin Transporter (SERT)ReleaseEC50 > 7,765 nM[2]
Pseudophenmetrazine Norepinephrine Transporter (NET)ReleaseEC50 = 514 nM[3][6][7][8]
Dopamine Transporter (DAT)Reuptake InhibitionIC50 = 2630 nM[3][6][7][8]

Synaptic Mechanism of Action: Norepinephrine and Dopamine Release

The primary mechanism by which phenmetrazine exerts its sympathomimetic and anorectic effects is through promoting the release of norepinephrine and dopamine from presynaptic nerve terminals. As a substrate for DAT and NET, phenmetrazine is transported into the presynaptic neuron. This action competitively inhibits the reuptake of dopamine and norepinephrine and, more importantly, induces a reversal of the transporter's normal function. This "reverse transport" or efflux results in a significant increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic signaling.

cluster_synapse Presynaptic Terminal cluster_cleft Synaptic Cleft vesicle Dopamine/ Norepinephrine Vesicles neurotransmitter DA / NE vesicle->neurotransmitter 3. Disrupts Vesicular Storage transporter DAT / NET phenmetrazine Phenmetrazine transporter->phenmetrazine 2. Transported In neurotransmitter_ext DA / NE transporter->neurotransmitter_ext 5. Reverse Transport (Efflux) neurotransmitter->transporter 4. Cytosolic DA/NE Increases phenmetrazine_ext Phenmetrazine phenmetrazine_ext->transporter 1. Binds to Transporter

Caption: Mechanism of phenmetrazine-induced neurotransmitter release at the synapse.

Experimental Protocols

The characterization of this compound's neuropharmacology relies on established experimental techniques. The following sections detail the methodologies for key assays.

In Vitro Neurotransmitter Release Assay

This assay quantifies a compound's ability to induce the release of neurotransmitters from isolated nerve terminals (synaptosomes).

Methodology:

  • Tissue Preparation: Brain regions rich in dopaminergic and noradrenergic terminals (e.g., striatum, nucleus accumbens) are rapidly dissected from rodents.

  • Synaptosome Isolation: The tissue is homogenized in a buffered sucrose solution. The homogenate undergoes differential centrifugation to pellet synaptosomes, which are then resuspended.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine), which is taken up into the nerve terminals via active transport.

  • Release Experiment: The labeled synaptosomes are washed and then exposed to various concentrations of the test compound (e.g., phenmetrazine).

  • Sample Collection: At specified time points, the synaptosome suspension is filtered to separate the extracellular medium from the synaptosomes.

  • Quantification: The amount of radioactivity in the collected medium (representing released neurotransmitter) is measured using liquid scintillation counting.

  • Data Analysis: The amount of release is calculated as a percentage of the total radioactivity. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve.

cluster_workflow In Vitro Release Assay Workflow A 1. Brain Tissue Dissection B 2. Homogenization & Centrifugation A->B C 3. Synaptosome Isolation B->C D 4. Incubation with [3H]DA or [3H]NE C->D E 5. Exposure to This compound/ Metabolites D->E F 6. Filtration & Separation E->F G 7. Scintillation Counting F->G H 8. Calculate EC50 G->H

Caption: Workflow for an in vitro synaptosome neurotransmitter release assay.

In Vivo Microdialysis

Microdialysis allows for the measurement of extracellular neurotransmitter concentrations in the brains of living, freely moving animals.[9][10][11]

Methodology:

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a target brain region (e.g., nucleus accumbens).[3][6][7]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Diffusion: Neurotransmitters in the extracellular space diffuse across the semi-permeable membrane into the aCSF, following their concentration gradient.

  • Sample Collection: The outgoing aCSF (the dialysate), now containing a sample of the extracellular neurochemicals, is collected in timed fractions.

  • Drug Administration: After a stable baseline of neurotransmitter levels is established, the animal is administered this compound or its metabolites.

  • Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the pre-drug baseline.

cluster_workflow In Vivo Microdialysis Workflow A 1. Stereotaxic Implantation of Microdialysis Probe B 2. Perfuse Probe with aCSF A->B C 3. Collect Baseline Dialysate Samples B->C D 4. Administer Drug (e.g., this compound) C->D E 5. Collect Post-Drug Dialysate Samples D->E F 6. Analyze Samples via HPLC-ED E->F G 7. Quantify Change from Baseline F->G

Caption: Workflow for an in vivo microdialysis experiment.

Electrophysiology at Recombinant Transporters

This technique directly measures the interaction of a compound with a specific transporter protein expressed in a controlled cell system, such as Xenopus oocytes.[12][13]

Methodology:

  • Oocyte Preparation: Oocytes are harvested from Xenopus laevis frogs.

  • cRNA Injection: The oocytes are injected with cRNA encoding the human dopamine transporter (hDAT) or norepinephrine transporter (hNET). This causes the oocytes to express the transporter proteins on their cell membranes.

  • Two-Electrode Voltage Clamp: After a few days to allow for protein expression, an oocyte is placed in a recording chamber. Two electrodes are inserted into the oocyte to clamp the membrane potential at a set voltage (e.g., -60 mV) and measure the resulting currents.

  • Drug Application: The oocyte is perfused with a solution containing the test compound (this compound or phenmetrazine).

  • Current Measurement: The interaction of the compound with the transporter generates an electrical current.

    • Inhibitors (Blockers): Block the transporter's basal current.[12]

    • Substrates (Releasers): Induce an inward current, indicative of transporter-mediated influx.[12]

  • Data Analysis: The magnitude and direction of the current reveal the nature of the drug-transporter interaction (inhibitor vs. substrate) and can be used to determine potency.

cluster_workflow Electrophysiology Workflow A 1. Harvest Xenopus Oocytes B 2. Inject with hDAT or hNET cRNA A->B C 3. Incubate for Protein Expression B->C D 4. Perform Two-Electrode Voltage Clamp C->D E 5. Apply Compound (PDM or PM) D->E F 6. Measure Induced Current E->F G 7. Characterize as Inhibitor or Substrate F->G

Caption: Workflow for electrophysiological characterization at recombinant transporters.

Conclusion

The pharmacological effects of this compound on norepinephrine and dopamine systems are primarily indirect, mediated through its conversion to the active metabolite, phenmetrazine. While this compound itself has weak activity as a norepinephrine and dopamine reuptake inhibitor, phenmetrazine is a potent norepinephrine-dopamine releasing agent. This dual mechanism—initial weak transporter inhibition by the parent drug followed by robust transporter-mediated release from its active metabolite—underpins its therapeutic utility and pharmacological profile. The experimental methodologies detailed herein are fundamental to characterizing such complex drug actions and remain critical tools in neuropharmacological research and development.

References

The Synthesis and Derivatization of Phendimetrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of phendimetrazine and its derivatives. It includes detailed experimental protocols, quantitative pharmacological data, and an analysis of structure-activity relationships, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction to this compound

This compound is a sympathomimetic amine belonging to the morpholine chemical class, utilized as an appetite suppressant in the short-term management of exogenous obesity.[1][2][3] It functions as a prodrug, metabolically converted to its active form, phenmetrazine.[2][4][5] This conversion is central to its pharmacological activity and abuse potential.[2] Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), stimulating the central nervous system and elevating blood pressure.[1][2][3] The parent compound, this compound, is chemically designated as (2S,3S)-3,4-dimethyl-2-phenylmorpholine.[2]

Chemical Synthesis

The synthesis of this compound and its derivatives typically involves the formation of a substituted morpholine ring. The general approach for this compound involves the reaction of N-methylethanolamine with a substituted propiophenone, followed by reductive cyclization.

Synthesis of this compound

The synthesis of this compound proceeds through the reaction of N-methylethanolamine with 2-bromopropiophenone to form an intermediate, which is then reductively cyclized using formic acid to yield this compound.[2]

Reaction Scheme:

  • Step 1: Condensation: N-methylethanolamine reacts with 2-bromopropiophenone.

  • Step 2: Reductive Cyclization: The resulting intermediate undergoes cyclization in the presence of formic acid.

G cluster_synthesis This compound Synthesis N-methylethanolamine N-methylethanolamine Intermediate Intermediate N-methylethanolamine->Intermediate + 2-bromopropiophenone 2-bromopropiophenone 2-bromopropiophenone This compound This compound Intermediate->this compound  + Formic Acid (Reductive Cyclization)

Caption: General synthesis pathway for this compound.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives, such as substituted phenmetrazines, follows a similar strategy, starting from appropriately substituted propiophenones. This allows for the introduction of various functional groups on the phenyl ring to investigate their impact on pharmacological activity.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of this compound and its analogs. The following protocols are based on established methodologies.

General Protocol for the Synthesis of Phenyl-Substituted Phenmetrazine Analogs

This protocol describes the synthesis of 4-methylphenmetrazine (4-MPM) and can be adapted for other phenyl-substituted analogs.

Step 1: Bromination of the Substituted Propiophenone

A solution of bromine in dichloromethane is slowly added to a solution of the corresponding substituted propiophenone (e.g., 4-methylpropiophenone) in dichloromethane. The mixture is stirred for one hour, dried with anhydrous magnesium sulfate, and the solvent is removed to yield the 2-bromo-1-(substituted-phenyl)propan-1-one intermediate as an oil.

Step 2: Formation of the Morpholine Ring

The bromo-intermediate is reacted with ethanolamine in the presence of a base (e.g., N,N-diisopropylethylamine or N-methyl-2-pyrrolidone) to form the morpholine ring.

Step 3: Cyclization and Reduction

The intermediate from the previous step is treated with concentrated sulfuric acid to facilitate cyclization, followed by reduction with sodium borohydride to yield the desired phenmetrazine analog.

Step 4: Salt Formation (Optional)

For purification and handling, the free base can be converted to a salt, such as a fumarate or hydrochloride salt, by reacting it with the corresponding acid in a suitable solvent like methanol, followed by precipitation with a non-polar solvent like tert-butyl methyl ether.

Quantitative Pharmacological Data

The pharmacological activity of this compound and its derivatives is primarily mediated by their interaction with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) for uptake inhibition or half-maximal effective concentration (EC50) for neurotransmitter release.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Reference
This compound 19,000-----[4]
Phenmetrazine 600--13150>10,000[4]
(+)-Phenmetrazine ------
(-)-Phenmetrazine ------
2-Methylphenmetrazine (2-MPM) 6,7401,200>10,000---[1]
3-Methylphenmetrazine (3-MPM) >10,0005,200>10,000---[1]
4-Methylphenmetrazine (4-MPM) 1,9301,5001,300---[1]
2-Fluorophenmetrazine (2-FPM) <2,500<2,500>80,000---[6][7]
3-Fluorophenmetrazine (3-FPM) <2,500<2,500>80,000---[6][7]
4-Fluorophenmetrazine (4-FPM) <2,500<2,500>80,000---[6][7]

Structure-Activity Relationship (SAR)

The structural modifications of the phenmetrazine scaffold have a profound impact on its pharmacological profile.

  • N-Alkylation: N-methylation of phenmetrazine to this compound significantly reduces its activity at monoamine transporters, confirming its status as a prodrug.[4]

  • Phenyl Ring Substitution:

    • Methyl Substitution: The position of the methyl group on the phenyl ring influences potency and selectivity. 4-methylphenmetrazine (4-MPM) is more potent at DAT than 2-MPM and displays significant activity at SERT, unlike other analogs.[1] 3-MPM shows reduced potency at both DAT and SERT.[1]

    • Fluoro Substitution: Fluorination of the phenyl ring generally maintains high potency at DAT and NET, comparable to cocaine, while having weak effects at SERT.[6][7] This suggests that fluorinated derivatives retain a catecholamine-selective profile.

G cluster_sar Structure-Activity Relationship Phenmetrazine_Scaffold Phenmetrazine Scaffold N-Alkylation N-Alkylation (e.g., this compound) Phenmetrazine_Scaffold->N-Alkylation Phenyl_Substitution Phenyl Ring Substitution (e.g., Methyl, Fluoro) Phenmetrazine_Scaffold->Phenyl_Substitution Reduced_Activity Reduced Direct Activity (Prodrug) N-Alkylation->Reduced_Activity Altered_Potency_Selectivity Altered Potency & Selectivity (DAT, NET, SERT) Phenyl_Substitution->Altered_Potency_Selectivity

Caption: Key structural modifications influencing this compound's activity.

Mechanism of Action and Signaling Pathways

This compound, through its active metabolite phenmetrazine, primarily acts as a monoamine transporter substrate, leading to the release of dopamine and norepinephrine.[4] This increase in extracellular monoamines in brain regions like the hypothalamus is believed to be the primary mechanism for appetite suppression.[5]

The interaction with monoamine transporters initiates a cascade of downstream signaling events. Chronic administration of phenmetrazine has been shown to promote the desensitization of D2 dopaminergic and α2-adrenergic receptors and alter the phosphorylation of signaling proteins such as ERK1/2, GSK3β, and DARPP-32.[8]

G cluster_pathway This compound's Mechanism of Action This compound This compound Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism Monoamine_Transporters Monoamine Transporters (DAT, NET) Phenmetrazine->Monoamine_Transporters Acts as Substrate Increased_Monoamines Increased Extracellular Dopamine & Norepinephrine Monoamine_Transporters->Increased_Monoamines Promotes Release Appetite_Suppression Appetite Suppression Increased_Monoamines->Appetite_Suppression Downstream_Signaling Downstream Signaling (ERK, GSK3β, DARPP-32) Increased_Monoamines->Downstream_Signaling

Caption: Signaling pathway of this compound's action.

Conclusion

This technical guide has provided a detailed overview of the chemical synthesis, pharmacological properties, and structure-activity relationships of this compound and its derivatives. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the design and development of novel CNS-active compounds. The understanding of how structural modifications to the phenmetrazine scaffold influence monoamine transporter interactions is critical for the development of new therapeutic agents with improved efficacy and safety profiles.

References

Metabolic Fate of Phendimetrazine in Rodent Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine, a sympathomimetic amine of the morpholine class, functions as a prodrug, exerting its anorectic effects primarily through its active metabolite, phenmetrazine. Understanding the metabolic pathways of this compound in preclinical rodent models is crucial for the evaluation of its efficacy and safety profile. This technical guide provides a comprehensive overview of the known metabolic transformations of this compound in rodents, details established experimental protocols for the analysis of its metabolites, and presents visual representations of the metabolic pathways and experimental workflows. While qualitative data on the metabolic profile of this compound in rodents are available, a significant gap exists in the public domain regarding specific quantitative data on the distribution of its various metabolites.

Introduction

This compound is recognized as a prodrug that undergoes metabolic activation to form its pharmacologically active metabolite, phenmetrazine.[1] This conversion, primarily through N-demethylation, is a key step in the drug's mechanism of action.[2] Phenmetrazine is a central nervous system stimulant that promotes the release of norepinephrine and dopamine. The primary route of excretion for this compound and its metabolites is through the kidneys and into the urine.[2][3] In addition to phenmetrazine, other metabolites such as pseudophenmetrazine and this compound-N-oxide have been identified.[1] An in-vitro study using liver microsomes from various animal species has also suggested the formation of N-hydroxyphenmetrazine.[4] This guide will delve into the specifics of these metabolic pathways and the methodologies used to study them in rodent models.

Metabolic Pathways of this compound in Rodents

The metabolism of this compound in rodents primarily involves N-demethylation and N-oxidation. The key metabolic transformations are outlined below.

Primary Metabolic Pathway: N-Demethylation to Phenmetrazine

The major metabolic pathway for this compound is the removal of the N-methyl group to form the active metabolite, phenmetrazine.[1][2] This reaction is likely catalyzed by cytochrome P450 (CYP) enzymes in the liver, although the specific rodent CYP isozymes responsible have not been definitively identified in the available literature.[5]

Other Identified Metabolic Pathways

In addition to N-demethylation, other metabolic transformations of this compound have been reported:

  • N-Oxidation: this compound can be oxidized at the nitrogen atom to form this compound-N-oxide.[4]

  • Formation of Stereoisomers: The N-demethylated metabolite, phenmetrazine, can exist as stereoisomers. Pseudophenmetrazine has been identified as a metabolite in rats.[1]

  • Hydroxylation: In-vitro studies have suggested the formation of N-hydroxyphenmetrazine.[4]

The following diagram illustrates the primary metabolic pathways of this compound.

Phendimetrazine_Metabolism Metabolic Pathways of this compound This compound This compound Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine N-Demethylation (CYP450) Phendimetrazine_N_Oxide This compound-N-Oxide This compound->Phendimetrazine_N_Oxide N-Oxidation Pseudophenmetrazine Pseudophenmetrazine Phenmetrazine->Pseudophenmetrazine Isomerization N_Hydroxyphenmetrazine N-Hydroxyphenmetrazine (in vitro) Phenmetrazine->N_Hydroxyphenmetrazine Hydroxylation (in vitro)

Metabolic pathways of this compound.

Quantitative Data on this compound Metabolism in Rodents

A thorough review of the publicly available scientific literature did not yield specific quantitative data on the percentage of this compound converted to its various metabolites in rodent models. While the conversion to phenmetrazine is established as the primary pathway, the exact metabolic distribution remains to be fully characterized in rats and mice. This represents a significant data gap in the preclinical understanding of this compound's pharmacokinetics in these species.

Experimental Protocols

The following sections outline representative experimental protocols for the in-vivo and in-vitro analysis of this compound metabolism in rodent models, based on methodologies described in the scientific literature for this compound and similar compounds.

In-Vivo Analysis of this compound Metabolism in Rats

This protocol describes a typical in-vivo study to identify and quantify this compound and its metabolites in rat urine.

4.1.1. Animal Model

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Age: 8-10 weeks

  • Housing: Individually housed in metabolic cages to allow for the separate collection of urine and feces. Maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

4.1.2. Drug Administration

  • Drug: this compound tartrate

  • Dose: To be determined based on the study objectives.

  • Route of Administration: Oral gavage.

  • Vehicle: Sterile water or 0.5% methylcellulose.

4.1.3. Sample Collection

  • Urine samples are collected at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h) post-dosing.

  • The volume of urine collected at each interval is recorded.

  • Samples are immediately frozen and stored at -80°C until analysis.

4.1.4. Sample Preparation (Solid-Phase Extraction)

A solid-phase extraction (SPE) protocol can be employed for the cleanup and concentration of analytes from urine.[6][7][8][9][10]

  • Conditioning: Condition a C18 SPE cartridge with methanol followed by deionized water.

  • Loading: Load the urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the analytes with methanol or a suitable organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.1.5. Analytical Method (LC-MS/MS)

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the simultaneous quantification of this compound and its metabolites.[11][12][13][14]

  • Chromatographic Separation: A C18 reverse-phase column with a gradient elution using a mobile phase of acetonitrile and water with a modifier (e.g., formic acid or ammonium acetate).

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, phenmetrazine, this compound-N-oxide, and an internal standard are monitored.

The following diagram illustrates a typical experimental workflow for an in-vivo metabolism study.

InVivo_Workflow In-Vivo this compound Metabolism Study Workflow Animal_Dosing Rodent Dosing (Oral Gavage) Sample_Collection Urine Collection (Metabolic Cages) Animal_Dosing->Sample_Collection Sample_Preparation Sample Preparation (Solid-Phase Extraction) Sample_Collection->Sample_Preparation Analysis LC-MS/MS Analysis Sample_Preparation->Analysis Data_Analysis Data Analysis and Metabolite Quantification Analysis->Data_Analysis

Workflow for in-vivo metabolism study.
In-Vitro Analysis of this compound Metabolism using Rat Liver Microsomes

This protocol outlines an in-vitro experiment to investigate the metabolism of this compound in rat liver microsomes.

4.2.1. Materials

  • Pooled male Sprague-Dawley rat liver microsomes.

  • This compound tartrate.

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile (for reaction termination).

  • Internal standard.

4.2.2. Incubation

  • Pre-incubate the rat liver microsomes, this compound, and phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C with shaking for a specified time period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

4.2.3. Sample Processing

  • Centrifuge the terminated reaction mixture to precipitate the proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

4.2.4. Analytical Method

The same LC-MS/MS method as described for the in-vivo analysis can be used to identify and quantify the metabolites formed.

The following diagram illustrates the workflow for an in-vitro metabolism study.

InVitro_Workflow In-Vitro this compound Metabolism Study Workflow Incubation Incubation of this compound with Rat Liver Microsomes and NADPH Termination Reaction Termination (Acetonitrile) Incubation->Termination Sample_Processing Sample Processing (Centrifugation and Supernatant Collection) Termination->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Metabolite Identification and Formation Rate Calculation Analysis->Data_Analysis

Workflow for in-vitro metabolism study.

Conclusion

This compound is a prodrug that is primarily metabolized to the active compound phenmetrazine via N-demethylation in rodent models. Other minor metabolites have also been identified. While robust analytical methods exist for the qualitative and quantitative analysis of this compound and its metabolites, there is a notable absence of publicly available quantitative data regarding the metabolic profile of this compound specifically in rodents. The experimental protocols outlined in this guide provide a framework for conducting in-vivo and in-vitro studies to further elucidate the metabolic fate of this compound in these preclinical models. Further research is warranted to generate quantitative data to fill the existing knowledge gap and provide a more complete understanding of the pharmacokinetics of this compound in rodent species, which is essential for its continued development and evaluation.

References

In Vitro Characterization of Phendimetrazine's Monoamine Transporter Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine, a sympathomimetic amine used as an anorectic agent, exerts its pharmacological effects primarily through its active metabolites, which modulate the activity of monoamine transporters. This technical guide provides an in-depth in vitro characterization of this compound and its primary metabolites, phenmetrazine and pseudophenmetrazine, at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This document summarizes key quantitative data on their potency and efficacy as uptake inhibitors and releasing agents, details the experimental protocols for these assessments, and presents visual representations of the underlying mechanisms and experimental workflows. The collective findings indicate that this compound functions as a prodrug, with its N-demethylated metabolite, phenmetrazine, acting as a potent substrate and releaser at DAT and NET.

Introduction

This compound is a clinically utilized appetite suppressant with a pharmacological profile similar to amphetamines.[1] Its mechanism of action is indirect, relying on its metabolic conversion to more active compounds that interact with the monoamine transport system.[2] Understanding the in vitro activity of this compound and its metabolites at DAT, NET, and SERT is crucial for elucidating its therapeutic effects and abuse potential. This guide synthesizes the available preclinical data to offer a comprehensive overview for researchers in pharmacology and drug development.

Recent studies have established that this compound itself has minimal direct activity at monoamine transporters.[2][3] Instead, it serves as a prodrug for its N-demethylated metabolite, phenmetrazine.[2][4] Phenmetrazine is a potent substrate for both the dopamine and norepinephrine transporters, inducing monoamine release.[2][3] Another metabolite, pseudophenmetrazine, also demonstrates activity, albeit with lower potency.[2][3] Interestingly, some evidence suggests that this compound may also function as a DAT inhibitor, adding another layer of complexity to its pharmacological profile.[5][6]

Quantitative Analysis of Monoamine Transporter Activity

The in vitro activity of this compound and its metabolites has been quantified through uptake inhibition and release assays, primarily using rat brain synaptosomes. The data are summarized in the tables below.

Table 1: Monoamine Release Activity (EC50 values in nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compoundInactiveInactiveInactive
Phenmetrazine13150Weakly Active
Pseudophenmetrazine-514Weakly Active

EC50 (half maximal effective concentration) values represent the concentration of the compound that elicits 50% of the maximal release of the respective radiolabeled monoamine. Data sourced from studies using rat brain synaptosomes.[2][3]

Table 2: Monoamine Uptake Inhibition Activity (IC50 values in nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound19,0008,300-
Phenmetrazine---
Pseudophenmetrazine2630--

IC50 (half maximal inhibitory concentration) values represent the concentration of the compound that inhibits 50% of the uptake of the respective radiolabeled monoamine. Data for this compound is from Rothman et al., 2002, as cited in a study on rhesus monkeys.[7] Data for pseudophenmetrazine is from studies using rat brain synaptosomes.[2][3]

Signaling Pathways and Mechanisms of Action

The interaction of this compound's metabolites with monoamine transporters involves distinct mechanisms. Phenmetrazine acts as a substrate-type releaser, a process that involves being transported into the presynaptic terminal by the transporter, leading to a reversal of the transporter's function and the subsequent efflux of monoamines from the cytoplasm into the synaptic cleft. This compound, on the other hand, has been shown to act as a transporter inhibitor, binding to the transporter to block the reuptake of monoamines without being transported itself.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft This compound This compound DAT Dopamine Transporter (DAT) This compound->DAT Inhibition Phenmetrazine Phenmetrazine (Metabolite) Phenmetrazine->DAT Substrate for uptake Dopamine_cyto Cytoplasmic Dopamine DAT->Dopamine_cyto Reuptake Dopamine_synapse Synaptic Dopamine DAT->Dopamine_synapse Reverse Transport (Release) Vesicle Synaptic Vesicle (Dopamine) Dopamine_cyto->Vesicle Packaging

This compound and its metabolite's actions at the dopamine transporter.

Experimental Protocols

The following are detailed methodologies for the key in vitro assays used to characterize the activity of this compound and its metabolites at monoamine transporters.

Preparation of Rat Brain Synaptosomes

Synaptosomes are isolated nerve terminals that retain functional machinery for neurotransmitter uptake and release, making them an excellent model for studying transporter activity.

  • Tissue Homogenization: Rat brains are rapidly dissected and homogenized in ice-cold 0.32 M sucrose solution.

  • Centrifugation: The homogenate is subjected to a series of differential centrifugations to isolate the synaptosomal fraction. This typically involves a low-speed spin to remove nuclei and cell debris, followed by a high-speed spin to pellet the synaptosomes.

  • Resuspension: The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer) for use in uptake and release assays.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled monoamine into synaptosomes.

  • Pre-incubation: Synaptosomes are pre-incubated with the test compound (e.g., this compound or its metabolites) at various concentrations.

  • Initiation of Uptake: A radiolabeled monoamine (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) is added to initiate uptake.

  • Incubation: The mixture is incubated for a short period (typically 1-5 minutes) at 37°C.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes but allows the unbound radiolabel to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis.

A Prepare Synaptosomes B Pre-incubate with This compound/Metabolites A->B C Add Radiolabeled Monoamine B->C D Incubate at 37°C C->D E Rapid Filtration D->E F Liquid Scintillation Counting E->F G Calculate IC50 F->G

Workflow for the monoamine transporter uptake inhibition assay.
Monoamine Transporter Release Assay (Superfusion Method)

This assay measures the ability of a compound to evoke the release of a pre-loaded radiolabeled monoamine from synaptosomes.

  • Loading: Synaptosomes are incubated with a radiolabeled monoamine to allow for its uptake and accumulation.

  • Superfusion: The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer to establish a stable baseline of spontaneous release.

  • Drug Application: The test compound is introduced into the superfusion buffer for a defined period.

  • Fraction Collection: Fractions of the superfusate are collected at regular intervals before, during, and after drug application.

  • Quantification: The amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The amount of release is calculated as a percentage of the total radioactivity in the synaptosomes. The concentration of the test compound that produces 50% of the maximal release (EC50) is determined.

A Load Synaptosomes with Radiolabeled Monoamine B Establish Baseline Release (Superfusion) A->B C Apply this compound/ Metabolites B->C D Collect Superfusate Fractions C->D E Liquid Scintillation Counting D->E F Calculate EC50 E->F

Workflow for the monoamine transporter release assay.

Discussion and Conclusion

The in vitro data compellingly demonstrate that this compound is a prodrug, with its pharmacological activity at monoamine transporters being primarily mediated by its N-demethylated metabolite, phenmetrazine. Phenmetrazine is a potent and efficacious releaser of dopamine and norepinephrine, with significantly less activity at the serotonin transporter. This profile is consistent with the stimulant-like effects observed with this compound administration. The other metabolite, pseudophenmetrazine, is a less potent monoamine releaser.

The finding that this compound itself can act as a dopamine transporter inhibitor, albeit at higher concentrations, suggests a dual mechanism of action.[5][6] Initially, this compound may inhibit dopamine reuptake, followed by a more robust and sustained release of dopamine and norepinephrine as it is metabolized to phenmetrazine.

References

Phendimetrazine's Impact on Satiety Signaling in the Brain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phendimetrazine is a sympathomimetic amine utilized for short-term management of exogenous obesity. Its anorectic effects are primarily mediated through its influence on central nervous system (CNS) satiety signaling pathways. This technical guide provides an in-depth analysis of the molecular and neurochemical mechanisms underlying this compound's action. It details the drug's conversion to its active metabolite, phenmetrazine, its interaction with monoamine transporters, and its subsequent modulation of hypothalamic neuronal circuits that regulate appetite. The guide summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols used to elucidate these mechanisms, and presents visual diagrams of the core signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of obesity and appetite regulation.

Introduction

Obesity is a complex metabolic disorder of global significance, necessitating a diverse range of therapeutic strategies. Pharmacotherapy, as an adjunct to diet and exercise, plays a crucial role in weight management. This compound, a sympathomimetic amine structurally related to amphetamines, is prescribed for short-term use to suppress appetite.[1][2] Its primary therapeutic action stems from its ability to stimulate the CNS, which in turn decreases appetite.[2] Understanding the precise impact of this compound on the brain's intricate satiety signaling networks is essential for optimizing its clinical use and for the development of novel anti-obesity agents. This guide will explore the pharmacokinetics, mechanism of action, and neurobiological effects of this compound, with a focus on its role in modulating the key neurotransmitters and neuronal populations that govern hunger and satiety.

Pharmacokinetics and Metabolism: A Prodrug Mechanism

This compound functions as a prodrug, meaning it is administered in an inactive form and is metabolized in the body into its active compound.[3][4] Following oral administration, this compound is absorbed and undergoes hepatic metabolism, where approximately 30% of the dose is converted to phenmetrazine.[4] Phenmetrazine is the primary active metabolite responsible for the drug's appetite-suppressing effects.[3] This conversion allows for a more sustained release and action of the active compound compared to immediate-release formulations of phenmetrazine itself.[3]

Phendimetrazine_Metabolism Prodrug This compound (Inactive Prodrug) Metabolism Hepatic Metabolism (Liver) Prodrug->Metabolism ~30% Conversion Active Phenmetrazine (Active Metabolite) Metabolism->Active

Caption: Metabolic conversion of this compound to its active form, phenmetrazine.

Core Mechanism of Action: Monoamine Release

The anorectic effect of this compound is driven by the pharmacological activity of its metabolite, phenmetrazine. Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA).[4] It acts on presynaptic nerve terminals in the CNS, primarily targeting the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][6] Rather than simply blocking the reuptake of these neurotransmitters, phenmetrazine is a substrate for these transporters, inducing a reverse transport or "efflux" that significantly increases the concentration of norepinephrine and dopamine in the synaptic cleft.[5][7] In contrast, phenmetrazine and its related metabolites are weak or inactive at serotonin transporters, indicating a more selective mechanism of action compared to other anorectics.[5][7]

Phenmetrazine_Action Phenmetrazine Action at the Presynaptic Terminal cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PM Phenmetrazine DAT DAT PM->DAT Induces Efflux NET NET PM->NET Induces Efflux Vesicles Vesicles (NE & DA) DA_synapse Dopamine DAT->DA_synapse Reverse Transport NE_synapse Norepinephrine NET->NE_synapse Reverse Transport DA_receptor DA Receptor DA_synapse->DA_receptor Binds NE_receptor NE Receptor NE_synapse->NE_receptor Binds Satiety Satiety Signal Transduction DA_receptor->Satiety Signal NE_receptor->Satiety Signal

Caption: Phenmetrazine induces reverse transport of dopamine (DA) and norepinephrine (NE).

Quantitative Data: Monoamine Transporter Interactions

Preclinical studies using rat brain synaptosomes have quantified the potency of phenmetrazine at monoamine transporters. The data clearly indicate that it is a potent releaser of norepinephrine and dopamine with negligible activity on serotonin.

CompoundTransmitterActionPotency (nM)Reference
Phenmetrazine NorepinephrineRelease (EC₅₀)50[5]
DopamineRelease (EC₅₀)131[5]
Pseudophenmetrazine NorepinephrineRelease (EC₅₀)514[5]
DopamineReuptake Block (IC₅₀)2630[5]
This compound NorepinephrineReuptake Block (IC₅₀)8300[7]

EC₅₀: Half maximal effective concentration for release. IC₅₀: Half maximal inhibitory concentration for reuptake block.

Impact on Hypothalamic Satiety Signaling

The hypothalamus is the primary brain region responsible for integrating peripheral signals of energy status and regulating food intake and energy expenditure.[1][3] The appetite-suppressing effects of this compound are mediated by the increased levels of norepinephrine and dopamine within key hypothalamic nuclei, particularly the lateral hypothalamus, which is known as the feeding center.[3][8]

This modulation of monoamines influences the activity of two critical, counter-regulatory neuronal populations in the arcuate nucleus of the hypothalamus (ARC):

  • Anorexigenic Neurons: These neurons, which co-express pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART), decrease food intake and increase energy expenditure.[9][10] Activation of POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin-4 receptors (MC4R) to produce a powerful satiety signal.[11][12]

  • Orexigenic Neurons: These neurons co-express neuropeptide Y (NPY) and agouti-related peptide (AgRP), and their activation strongly stimulates food intake and reduces energy expenditure.[9][13]

The increased norepinephrine and dopamine resulting from phenmetrazine action are believed to stimulate the anorexigenic POMC/CART neurons while simultaneously inhibiting the orexigenic NPY/AgRP neurons. This shifts the balance of hypothalamic output towards a state of satiety, reducing the sensation of hunger.[1][8]

Hypothalamic_Circuit cluster_arcuate Arcuate Nucleus (ARC) PM Phenmetrazine (from this compound) Monoamines ↑ Norepinephrine ↑ Dopamine in Hypothalamus PM->Monoamines POMC POMC/CART Neurons (Anorexigenic) Monoamines->POMC Stimulates (+) NPY NPY/AgRP Neurons (Orexigenic) Monoamines->NPY Inhibits (-) Higher_Centers Higher-Order Nuclei (e.g., PVN, LH) POMC->Higher_Centers α-MSH Release NPY->Higher_Centers NPY/AgRP Release Satiety SATIETY (↓ Food Intake) Higher_Centers->Satiety

Caption: Hypothesized modulation of hypothalamic satiety circuits by phenmetrazine.

Experimental Evidence and Protocols

The mechanisms of this compound and its metabolites have been elucidated through a combination of in vitro and in vivo experimental models.

In Vitro Neurotransmitter Release Assays

These assays directly measure a compound's ability to cause the release of or inhibit the reuptake of specific neurotransmitters from isolated nerve terminals (synaptosomes).

Experimental Protocol:

  • Synaptosome Preparation: Brain tissue from a specific region (e.g., striatum for dopamine, hypothalamus for norepinephrine) is obtained from laboratory animals (e.g., Sprague-Dawley rats).[5] The tissue is homogenized in a buffered sucrose solution and subjected to differential centrifugation to isolate the synaptosome fraction.

  • Radiolabeling: Synaptosomes are incubated with a radiolabeled neurotransmitter, such as [³H]dopamine or [³H]norepinephrine, which is actively taken up and stored in vesicles.[7]

  • Drug Incubation: The radiolabeled synaptosomes are then exposed to various concentrations of the test compound (e.g., phenmetrazine).

  • Measurement of Release/Uptake:

    • For release assays: The amount of radioactivity released from the synaptosomes into the supernatant is measured over time using liquid scintillation counting. An EC₅₀ value is calculated.[5]

    • For uptake inhibition assays: The amount of radioactivity retained by the synaptosomes after exposure to the drug is measured. An IC₅₀ value is calculated.[7]

Synaptosome_Workflow A 1. Brain Tissue (e.g., Rat Hypothalamus) B 2. Homogenization & Centrifugation A->B C 3. Isolate Synaptosomes B->C D 4. Incubate with [³H]Norepinephrine C->D E 5. Add Phenmetrazine (Test Compound) D->E F 6. Separate Supernatant from Pellet E->F G 7. Measure Radioactivity in Supernatant F->G H 8. Calculate EC₅₀ for Release G->H

Caption: Workflow for an in vitro neurotransmitter release assay using synaptosomes.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of living, often freely moving, animals.

Experimental Protocol:

  • Stereotaxic Surgery: Anesthetized laboratory animals (e.g., rats) undergo stereotaxic surgery to implant a microdialysis guide cannula aimed at a specific brain region, such as the nucleus accumbens or hypothalamus.[5]

  • Recovery: Animals are allowed to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate.

  • Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF. The resulting fluid (dialysate) is collected in timed fractions.[7]

  • Drug Administration: After collecting baseline samples, the animal is administered the test drug (e.g., intravenous phenmetrazine).

  • Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate samples is quantified using highly sensitive analytical techniques, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[5]

Animal Models of Food Intake and Body Weight

To assess the functional anorectic effects of this compound, studies are conducted in animal models, measuring changes in feeding behavior and body weight.

Experimental Protocol:

  • Animal Model: Male albino mice or rats are often used.[14][15] Animals are housed individually to allow for accurate food intake measurement.

  • Acclimation: Animals are acclimated to the housing conditions and diet.

  • Treatment Groups: Animals are randomly assigned to treatment groups, such as a control group (receiving vehicle) and one or more drug groups (e.g., phentermine 5 mg/kg).[14]

  • Drug Administration: The drug is typically administered daily via oral gavage or intraperitoneal injection for a set period (e.g., 4 to 8 weeks).[15]

  • Data Collection: Body weight and the amount of food consumed are measured daily.[14] At the end of the study, visceral fat pads may be dissected and weighed to assess changes in adiposity.[15]

Summary of Animal Study Data:

DrugAnimal ModelDurationChange in Food IntakeChange in Body WeightReference
Phentermine Mice4 WeeksSignificant DecreaseSignificant Decrease[14][15]
Lorcaserin Mice8 WeeksSignificant DecreaseSignificant Decrease[14][15]

Note: Phentermine is a related sympathomimetic often used in comparative animal studies. Data specific to this compound's metabolite, phenmetrazine, would follow a similar pattern.

Conclusion and Future Directions

This compound exerts its appetite-suppressant effects through a well-defined neurochemical pathway. As a prodrug, its efficacy is dependent on its metabolic conversion to phenmetrazine, a potent norepinephrine and dopamine releasing agent.[3][5] This action increases the synaptic concentration of these key monoamines within the hypothalamic circuits that govern energy balance, ultimately stimulating anorexigenic POMC neurons and inhibiting orexigenic NPY neurons to produce a state of satiety.[8][9] The lack of significant serotonergic activity distinguishes its mechanism from other classes of anorectics.[5]

Future research should aim to further delineate the downstream signaling cascades activated by phenmetrazine-induced monoamine release within specific hypothalamic neuronal populations. Investigating the long-term neuroadaptations that occur with chronic administration could provide insights into the phenomenon of tolerance. Finally, leveraging a deeper understanding of this pathway may aid in the development of next-generation anti-obesity therapeutics with improved efficacy and safety profiles.

References

The Anorectic Properties of Phendimetrazine: A Historical and Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine, a sympathomimetic amine of the morpholine class, has been utilized as a short-term adjunct in the management of exogenous obesity for decades. This technical guide delves into the historical research and discovery of this compound's anorectic properties, providing a detailed overview of its synthesis, mechanism of action, and the key experimental findings that established its efficacy as an appetite suppressant. This paper will present quantitative data from pivotal studies in structured tables, detail experimental protocols from key research, and provide visualizations of its metabolic and signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Historical Context and Discovery

The development of this compound is intrinsically linked to its predecessor, phenmetrazine. Phenmetrazine was first patented in Germany in 1952 by Boehringer-Ingelheim and introduced into clinical use in 1954 as an anorectic. In the quest for an alternative with potentially different properties, researchers at C. H. Boehringer Sohn in Germany, specifically Werner Heel and Karl Zeile, synthesized a methylated derivative of phenmetrazine. This new compound, this compound, was granted a U.S. patent in 1961.

The initial therapeutic rationale for the development of this compound was to create a compound with similar anorectic effects to phenmetrazine but with a potentially modified pharmacokinetic profile. It was later discovered that this compound itself is largely inactive and functions as a prodrug, being metabolized in the body to its active form, phenmetrazine. This bioconversion results in a more sustained release of the active metabolite, which is believed to contribute to its therapeutic effect and potentially lower its abuse potential compared to immediate-release phenmetrazine. This compound was approved for the treatment of obesity in the United States and has been marketed under various brand names, including Bontril.

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. A common method is the reaction of N-methylethanolamine with 2-bromopropiophenone, followed by a reductive cyclization.

A diagram illustrating the general synthesis workflow is provided below.

G General Synthesis Workflow of this compound cluster_reactants Reactants cluster_process Process cluster_product Product N-methylethanolamine N-methylethanolamine Reaction Reaction N-methylethanolamine->Reaction 2-bromopropiophenone 2-bromopropiophenone 2-bromopropiophenone->Reaction Intermediate Compound Intermediate Compound Reaction->Intermediate Compound Reductive Cyclization Reductive Cyclization This compound This compound Reductive Cyclization->this compound Intermediate Compound->Reductive Cyclization

A simplified workflow for the synthesis of this compound.

Mechanism of Action: From Prodrug to Active Metabolite

This compound's primary pharmacological activity is not due to the parent compound itself, but rather its metabolic conversion to phenmetrazine.[1] Approximately 30% of an oral dose of this compound is metabolized in the liver via N-demethylation to form phenmetrazine.[1] Phenmetrazine is a potent central nervous system stimulant with anorectic effects.

Phenmetrazine exerts its appetite-suppressant effects by acting as a releasing agent of norepinephrine and dopamine from presynaptic nerve terminals in the brain, particularly in the hypothalamus.[2] By increasing the extracellular concentrations of these neurotransmitters, phenmetrazine enhances noradrenergic and dopaminergic signaling, which is believed to play a crucial role in the regulation of hunger and satiety.[2]

The following diagram illustrates the metabolic conversion and subsequent mechanism of action.

Metabolism and Mechanism of Action of this compound cluster_administration Administration & Metabolism cluster_neuronal Neuronal Action Oral this compound Oral this compound Liver (N-demethylation) Liver (N-demethylation) Oral this compound->Liver (N-demethylation) Phenmetrazine (Active Metabolite) Phenmetrazine (Active Metabolite) Liver (N-demethylation)->Phenmetrazine (Active Metabolite) Presynaptic Neuron Presynaptic Neuron Phenmetrazine (Active Metabolite)->Presynaptic Neuron Enters Vesicular Monoamine Transporter (VMAT) Vesicular Monoamine Transporter (VMAT) Presynaptic Neuron->Vesicular Monoamine Transporter (VMAT) Disrupts Norepinephrine (NE) & Dopamine (DA) Transporters Norepinephrine (NE) & Dopamine (DA) Transporters Presynaptic Neuron->Norepinephrine (NE) & Dopamine (DA) Transporters Reverses Increased Synaptic NE & DA Increased Synaptic NE & DA Norepinephrine (NE) & Dopamine (DA) Transporters->Increased Synaptic NE & DA Postsynaptic Receptors Postsynaptic Receptors Increased Synaptic NE & DA->Postsynaptic Receptors Activates Reduced Appetite Reduced Appetite Postsynaptic Receptors->Reduced Appetite

This compound is metabolized to phenmetrazine, which increases synaptic norepinephrine and dopamine.

Key Experimental Evidence of Anorectic Properties

The anorectic effects of this compound have been established through both preclinical and clinical studies. Early clinical trials in the 1960s provided the initial evidence of its efficacy in weight reduction in obese patients. More recent in vitro and in vivo studies have elucidated the specific molecular mechanisms underlying its action.

Early Clinical Trials

Experimental Protocol (General Outline from Early Clinical Trials):

  • Subjects: Overweight and obese adult patients.

  • Design: Double-blind, placebo-controlled, crossover or parallel-group studies.

  • Treatment: this compound bitartrate (dosages varied, often around 35 mg three times daily) or a placebo.

  • Duration: Typically several weeks.

  • Primary Outcome: Weight loss.

  • Secondary Outcomes: Subjective reports of appetite suppression, and monitoring of side effects.

A 1962 study by Le Riche and van Belle also investigated the efficacy of this compound bitartrate as an appetite suppressant, further contributing to the body of evidence supporting its use.

In Vitro Studies on Monoamine Transporters

Modern pharmacological studies have provided detailed insights into the molecular interactions of phenmetrazine. A key study by Rothman et al. (2002) characterized the activity of this compound and its metabolites at monoamine transporters.

Experimental Protocol (In Vitro Transporter Assays):

  • Preparation: Synaptosomes were prepared from rat brain tissue.

  • Assay: The effects of the test compounds on the uptake and release of radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, and [³H]serotonin) were measured.

  • Methodology:

    • Uptake Inhibition: Synaptosomes were incubated with the radiolabeled neurotransmitter and varying concentrations of the test compound. The amount of radioactivity taken up by the synaptosomes was measured to determine the half-maximal inhibitory concentration (IC₅₀).

    • Release Assay: Synaptosomes were preloaded with the radiolabeled neurotransmitter. The ability of the test compound to induce the release of the neurotransmitter was measured to determine the half-maximal effective concentration (EC₅₀).

The results from these experiments demonstrated that phenmetrazine is a potent releasing agent for norepinephrine and dopamine.

Table 1: In Vitro Activity of this compound and its Metabolite Phenmetrazine at Monoamine Transporters

CompoundAssayDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Uptake Inhibition (IC₅₀, nM)>10,0008,300>10,000
Release (EC₅₀, nM)InactiveInactiveInactive
Phenmetrazine Uptake Inhibition (IC₅₀, nM)1,290314>10,000
Release (EC₅₀, nM)13150>10,000

Data adapted from Rothman et al., European Journal of Pharmacology, 2002.

In Vivo Microdialysis Studies

To confirm the in vitro findings in a living system, in vivo microdialysis studies were conducted in rats.

Experimental Protocol (In Vivo Microdialysis):

  • Subjects: Anesthetized or freely moving rats.

  • Procedure: A microdialysis probe was stereotaxically implanted into a specific brain region, such as the nucleus accumbens.

  • Drug Administration: this compound or phenmetrazine was administered systemically (e.g., intravenously).

  • Sample Collection: Dialysate samples were collected at regular intervals and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC).

  • Outcome: Changes in extracellular levels of dopamine and serotonin were measured.

These studies showed that the administration of phenmetrazine, but not this compound, caused a significant, dose-dependent increase in extracellular dopamine levels in the nucleus accumbens.

The logical workflow for these key experiments is depicted below.

Experimental Workflow for Investigating this compound's Anorectic Properties cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_clinical Clinical Studies Synaptosome Preparation Synaptosome Preparation Radiolabeled Neurotransmitter Incubation Radiolabeled Neurotransmitter Incubation Synaptosome Preparation->Radiolabeled Neurotransmitter Incubation Uptake Inhibition & Release Assays Uptake Inhibition & Release Assays Radiolabeled Neurotransmitter Incubation->Uptake Inhibition & Release Assays Determine IC50 & EC50 Determine IC50 & EC50 Uptake Inhibition & Release Assays->Determine IC50 & EC50 Microdialysis Probe Implantation Microdialysis Probe Implantation Systemic Drug Administration Systemic Drug Administration Microdialysis Probe Implantation->Systemic Drug Administration Dialysate Collection & HPLC Analysis Dialysate Collection & HPLC Analysis Systemic Drug Administration->Dialysate Collection & HPLC Analysis Measure Extracellular Neurotransmitter Levels Measure Extracellular Neurotransmitter Levels Dialysate Collection & HPLC Analysis->Measure Extracellular Neurotransmitter Levels Patient Recruitment (Obese) Patient Recruitment (Obese) Double-Blind, Placebo-Controlled Design Double-Blind, Placebo-Controlled Design Patient Recruitment (Obese)->Double-Blind, Placebo-Controlled Design This compound Administration This compound Administration Double-Blind, Placebo-Controlled Design->this compound Administration Measure Weight Loss & Appetite Measure Weight Loss & Appetite This compound Administration->Measure Weight Loss & Appetite

A flowchart of the key experimental approaches used to characterize this compound.

Conclusion

The discovery and development of this compound represent a significant chapter in the history of pharmacotherapy for obesity. Initially synthesized as an analog of phenmetrazine, its clinical utility was established through early clinical trials in the 1960s. Subsequent research has provided a detailed understanding of its pharmacology, revealing its role as a prodrug that is metabolized to the active compound, phenmetrazine. The anorectic effects of phenmetrazine are mediated by its action as a potent releasing agent of norepinephrine and dopamine in the central nervous system. This in-depth technical guide, by consolidating historical context, synthesis, mechanism of action, and key experimental data, serves as a valuable resource for the scientific community engaged in the ongoing research and development of anti-obesity therapeutics.

References

molecular structure and chemical properties of phendimetrazine tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine tartrate, a sympathomimetic amine belonging to the morpholine chemical class, functions as a prodrug to its active metabolite, phenmetrazine. It is utilized as a short-term adjunct in the management of exogenous obesity. This technical guide provides an in-depth overview of the molecular structure and chemical properties of this compound tartrate. The document details its physicochemical characteristics, stability profile, and analytical methodologies for its quantification. Furthermore, it elucidates the compound's pharmacological mechanism of action, including its interaction with neurotransmitter systems. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and related fields.

Molecular Structure and Physicochemical Properties

This compound tartrate is the L-(+)-tartrate salt of the dextro isomer of this compound.[1][2][3][4] The active moiety, this compound, is chemically designated as (2S, 3S)-3,4-Dimethyl-2-phenylmorpholine.[1][4]

Chemical Structure:

  • This compound Base: C₁₂H₁₇NO

  • Tartaric Acid: C₄H₆O₆

  • This compound Tartrate: C₁₂H₁₇NO·C₄H₆O₆[1]

The stereochemistry of the this compound molecule is defined by the (2S, 3S) configuration of the chiral centers in the morpholine ring.[1]

Physicochemical Data

The key physicochemical properties of this compound tartrate are summarized in the table below.

PropertyValueReferences
IUPAC Name (2S,3S)-3,4-Dimethyl-2-phenylmorpholine L-(+)-tartrate (1:1)[1]
Molecular Formula C₁₂H₁₇NO·C₄H₆O₆[1]
Molecular Weight 341.36 g/mol [1]
Appearance White, odorless crystalline powder[1][3][4]
Melting Point 182-188 °C with decomposition
pKa 7.2
Specific Rotation +32° to +36° (100 mg/mL in water)
Solubility
Freely soluble in water[1][3][4]
Sparingly soluble in warm alcohol[1][3][4]
Insoluble in chloroform, acetone, ether, and benzene[1][3][4]

Chemical Properties

Stability and Degradation

This compound tartrate is a stable compound under normal storage conditions. However, as with many pharmaceutical compounds, it can be susceptible to degradation under stress conditions such as exposure to acid, base, oxidation, heat, and light. Forced degradation studies are crucial to identify potential degradation products and to develop stability-indicating analytical methods.

While specific forced degradation studies for this compound tartrate are not extensively detailed in publicly available literature, the general degradation pathways for similar amine-containing compounds may involve oxidation of the nitrogen atom and hydrolysis of the morpholine ring under extreme pH and temperature conditions. The primary metabolites identified in vivo are phenmetrazine and this compound-N-oxide, which indicates that N-demethylation and N-oxidation are key metabolic pathways.

Analytical Methods

The quantification of this compound tartrate in bulk drug and pharmaceutical formulations, as well as in biological matrices, is typically performed using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the standard for assay and impurity determination. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Gas-Liquid Chromatography (GLC): GLC has also been employed for the determination of this compound in biological fluids. This method often requires a derivatization step to improve the volatility and thermal stability of the analyte.

Pharmacological Properties

Mechanism of Action

This compound tartrate is a sympathomimetic amine with pharmacological activity similar to amphetamines.[1][4] It functions as a prodrug, with its primary pharmacological effects attributed to its active metabolite, phenmetrazine. The proposed mechanism of action involves the stimulation of the central nervous system (CNS), leading to a reduction in appetite.[1][4]

The active metabolite, phenmetrazine, is believed to exert its anorectic effect by increasing the synaptic concentrations of norepinephrine and, to a lesser extent, dopamine in the lateral hypothalamus. This is achieved by stimulating the release of these neurotransmitters from presynaptic nerve terminals and inhibiting their reuptake. The elevated levels of norepinephrine and dopamine in the synaptic cleft enhance signaling to postsynaptic neurons, leading to a suppression of the appetite-stimulating pathways and an increase in satiety signals.

Signaling Pathway of this compound's Active Metabolite (Phenmetrazine):

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism (Liver) Vesicles Synaptic Vesicles (containing NE & DA) Phenmetrazine->Vesicles Stimulates Release NET Norepinephrine Transporter (NET) Phenmetrazine->NET Inhibits Reuptake DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Inhibits Reuptake NE Norepinephrine (NE) Vesicles->NE Release DA Dopamine (DA) Vesicles->DA Release NE->NET Receptors Adrenergic & Dopaminergic Receptors NE->Receptors Binds to DA->DAT DA->Receptors Binds to Appetite_Suppression Appetite Suppression Receptors->Appetite_Suppression Signal Transduction

Figure 1. Proposed signaling pathway of phenmetrazine, the active metabolite of this compound.
Pharmacokinetics

This compound tartrate is readily absorbed following oral administration. It undergoes significant first-pass metabolism in the liver, where it is converted to its active metabolite, phenmetrazine, and also to this compound-N-oxide. The average elimination half-life of this compound is approximately 3.7 hours for both immediate-release and extended-release formulations. The primary route of excretion for the parent drug and its metabolites is via the kidneys.

Experimental Protocols

General Protocol for a Stability-Indicating HPLC Method

The following is a generalized protocol for the development and validation of a stability-indicating HPLC method for this compound tartrate, based on common practices in the pharmaceutical industry.

Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatographic (RP-HPLC) method for the quantification of this compound tartrate in the presence of its degradation products.

Materials and Reagents:

  • This compound Tartrate Reference Standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Analytical grade phosphoric acid

  • Analytical grade sodium hydroxide

  • Analytical grade hydrochloric acid

  • 30% Hydrogen peroxide

  • Purified water

Chromatographic Conditions (Example):

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient or controlled (e.g., 30 °C)

  • Detection Wavelength: Determined by UV spectrophotometric scan (e.g., 254 nm)

  • Injection Volume: 20 µL

Forced Degradation Study:

  • Acid Hydrolysis: Dissolve this compound tartrate in 0.1 M HCl and reflux for a specified period. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve this compound tartrate in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before injection.

  • Oxidative Degradation: Treat a solution of this compound tartrate with 3-30% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80 °C) for a specified period.

  • Photolytic Degradation: Expose a solution of the drug substance to UV light (e.g., 254 nm) and/or visible light for a specified period.

Method Validation:

The developed method should be validated according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Experimental Workflow for Stability-Indicating Method Development:

G Start Method Development Start Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) Start->Forced_Degradation HPLC_Optimization HPLC Method Optimization (Column, Mobile Phase, Flow Rate, etc.) Forced_Degradation->HPLC_Optimization Specificity Specificity Assessment (Resolution of Drug and Degradants) HPLC_Optimization->Specificity Specificity->HPLC_Optimization Resolution < 2 Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) Specificity->Validation Resolution > 2 Application Application to Stability Samples and Routine Analysis Validation->Application End Method Finalized Application->End

Figure 2. A typical experimental workflow for the development of a stability-indicating HPLC method.

Conclusion

This compound tartrate is a well-characterized sympathomimetic amine used for the short-term treatment of obesity. Its efficacy is derived from its active metabolite, phenmetrazine, which modulates norepinephrine and dopamine levels in the central nervous system. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, chemical stability, and the pharmacological basis of its action. The information presented herein is intended to be a valuable resource for scientists and researchers in the field of drug development and analysis. Further research into the specific degradation products and the development of validated, detailed stability-indicating methods will continue to be of importance for ensuring the quality and safety of pharmaceutical products containing this compound tartrate.

References

Methodological & Application

Application Note: High-Throughput Quantification of Phendimetrazine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phendimetrazine is a sympathomimetic amine used as a short-term adjunct in the management of obesity. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note presents a detailed, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation for sample preparation, ensuring efficiency and high recovery, followed by a rapid and selective LC-MS/MS analysis. This protocol is intended for researchers, scientists, and drug development professionals requiring a validated method for this compound quantification.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in human plasma is depicted below.

a cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard (Phentermine-d5) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant dilute Dilute for Injection supernatant->dilute lc_system UPLC System dilute->lc_system Inject ms_system Tandem Mass Spectrometer (ESI+) lc_system->ms_system data_acq Data Acquisition (MRM Mode) ms_system->data_acq quant Quantification (Peak Area Ratio) data_acq->quant calib Calibration Curve quant->calib report Generate Report calib->report

Caption: Experimental workflow for this compound quantification.

Materials and Methods

Chemicals and Reagents

  • This compound tartrate (Reference Standard)

  • Phentermine-d5 (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation

  • LC System: Waters ACQUITY UPLC I-Class or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Sample Preparation Protocol

  • Thaw plasma samples and quality controls (QCs) to room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of internal standard working solution (Phentermine-d5, 1 µg/mL in 50% methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean tube or 96-well plate.

  • Dilute the supernatant with 200 µL of ultrapure water containing 0.1% formic acid.

  • Inject 5 µL of the final solution into the LC-MS/MS system.

LC-MS/MS Conditions

The chromatographic and mass spectrometric conditions are summarized in the table below.

Parameter Condition
LC Conditions
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program Time (min)
0.00
0.50
2.00
2.50
2.60
3.50
MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature450°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Source Temperature150°C
MRM Transitions Analyte
This compound
This compound (Qualifier)
Phentermine-d5 (IS)

Method Validation Results

The developed method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 1.0 to 1000 ng/mL for this compound in human plasma.

Parameter Value
Calibration Range1.0 - 1000 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

QC Level Nominal Conc. (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ1.0≤ 8.5-4.2 to 5.1≤ 9.8-3.5 to 6.3
LQC3.0≤ 6.2-2.5 to 3.8≤ 7.5-1.8 to 4.5
MQC100≤ 4.8-1.9 to 2.5≤ 5.9-0.9 to 3.1
HQC800≤ 3.5-1.1 to 1.8≤ 4.2-0.5 to 2.4

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

QC Level Extraction Recovery (%) Matrix Effect (%)
LQC88.5 ± 4.195.2 ± 3.8
HQC91.2 ± 3.597.1 ± 2.9

Stability

This compound was found to be stable in human plasma under various storage and handling conditions.

Stability Condition Duration Result
Bench-top Stability8 hours at Room Temp.Stable
Freeze-Thaw Stability3 cyclesStable
Long-term Stability90 days at -80°CStable
Post-preparative Stability48 hours at 10°CStable

Conclusion

This application note describes a sensitive, specific, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid LC-MS/MS analysis make this method suitable for routine analysis in a clinical or research setting. The method has been thoroughly validated and demonstrates excellent performance in terms of linearity, precision, accuracy, recovery, and stability, making it a reliable tool for pharmacokinetic and other clinical studies involving this compound.

Signaling Pathway (Hypothetical)

While this compound's primary mechanism of action is as a sympathomimetic amine that stimulates the central nervous system to reduce appetite, a detailed signaling pathway diagram can illustrate its interaction with neurotransmitter systems.

b cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound vmat VMAT2 This compound->vmat Inhibits dat Dopamine Transporter (DAT) This compound->dat Inhibits net Norepinephrine Transporter (NET) This compound->net Inhibits vesicle Synaptic Vesicle (DA, NE) vmat->vesicle release Neurotransmitter Release da_ne Increased Dopamine (DA) & Norepinephrine (NE) release->da_ne receptors Postsynaptic Receptors da_ne->receptors response Appetite Suppression receptors->response

Caption: this compound's mechanism of action.

Application Notes and Protocols: In Vivo Microdialysis for Measuring Phendimetrazine-Induced Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendimetrazine is a sympathomimetic amine used as a short-term adjunct in the management of obesity. Its pharmacological effects are primarily mediated through its active metabolite, phenmetrazine, which modulates the levels of catecholamines in the central nervous system. A key mechanism of action is its influence on the dopaminergic system, which is critically involved in reward, motivation, and motor control. In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in specific brain regions of freely moving animals, allowing for the detailed study of neurotransmitter dynamics in response to pharmacological agents.[1][2] This document provides detailed protocols for utilizing in vivo microdialysis to measure this compound-induced dopamine release, along with data presentation and visualization of the relevant pathways and workflows.

This compound acts as a prodrug, being metabolized to the more active compound phenmetrazine.[3][4] Phenmetrazine, in turn, functions as a norepinephrine-dopamine releasing agent.[4] Recent studies have elucidated a dual mechanism of action for this compound itself at the dopamine transporter (DAT). This compound acts as a DAT inhibitor, while its metabolite, phenmetrazine, is a DAT substrate, leading to an increase in extracellular dopamine levels.[5][6] Understanding the precise effects of this compound on dopamine neurotransmission is crucial for elucidating its therapeutic effects and abuse potential.

Data Presentation

The following tables summarize quantitative data from a study investigating the effects of this compound on extracellular dopamine levels in the nucleus accumbens of rats, as measured by in vivo microdialysis.

Table 1: Effect of this compound on Extracellular Dopamine Levels in the Nucleus Accumbens

Treatment GroupPeak Dopamine Increase (% of Baseline)Time to Peak (minutes)
This compound (10 mg/kg, i.p.)~150%60
This compound (32 mg/kg, i.p.)~250%80

Data are approximated from graphical representations in Reagan-Shaw et al., 2016.[5][6][7]

Table 2: Basal and this compound-Induced Extracellular Dopamine Concentrations

ConditionDopamine Concentration (nM)
Baseline5-10
This compound (10 mg/kg, i.p.) - Peak12.5 - 25
This compound (32 mg/kg, i.p.) - Peak17.5 - 35

Estimated concentrations based on typical basal dopamine levels in the nucleus accumbens and the percentage increases reported in Reagan-Shaw et al., 2016.[5][6][7][8]

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 This compound Administration cluster_1 Metabolism cluster_2 Neuronal Action This compound This compound (Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism DAT Dopamine Transporter (DAT) This compound->DAT Inhibition Phenmetrazine->DAT Substrate Action Dopamine_release Increased Extracellular Dopamine DAT->Dopamine_release Leads to

Caption: this compound's dual action on the dopamine transporter.

cluster_workflow Experimental Workflow A 1. Stereotaxic Surgery: Guide Cannula Implantation B 2. Animal Recovery (5-7 days) A->B C 3. Microdialysis Probe Insertion B->C D 4. Baseline Sample Collection C->D E 5. This compound Administration D->E F 6. Post-Injection Sample Collection E->F G 7. HPLC-ECD Analysis of Dopamine F->G H 8. Data Analysis & Histology G->H

Caption: In vivo microdialysis experimental workflow.

Experimental Protocols

I. Stereotaxic Surgery for Guide Cannula Implantation

This protocol is for the surgical implantation of a guide cannula targeting the nucleus accumbens in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical tools (scalpel, forceps, hemostats, drill)

  • Guide cannula (e.g., CMA 12)

  • Bone screws

  • Dental cement

  • Analgesics and antibiotics

Procedure:

  • Anesthetize the rat and mount it in the stereotaxic frame.

  • Shave the scalp and clean with an antiseptic solution.

  • Make a midline incision to expose the skull.

  • Using a stereotaxic atlas, determine the coordinates for the nucleus accumbens (e.g., Anterior/Posterior: +1.2 mm from bregma; Medial/Lateral: ±1.2 mm from midline; Dorsal/Ventral: -6.5 mm from dura).

  • Drill a burr hole at the determined coordinates.

  • Implant 2-3 anchor screws into the skull.

  • Slowly lower the guide cannula to the target dorsal/ventral coordinate.

  • Secure the guide cannula to the skull and anchor screws using dental cement.

  • Administer post-operative analgesics and allow the animal to recover for 5-7 days.[9]

II. In Vivo Microdialysis Experiment

This protocol describes the microdialysis experiment to measure dopamine release in response to this compound.

Materials:

  • Rat with implanted guide cannula

  • Microdialysis probe (e.g., CMA 12, 2 mm membrane)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4

  • This compound solution

  • HPLC-ECD system for dopamine analysis

Procedure:

  • Gently restrain the awake, freely moving rat and insert the microdialysis probe into the guide cannula.

  • Connect the probe to the syringe pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.[2]

  • Allow the system to equilibrate for at least 60-120 minutes to establish a stable baseline of dopamine levels.

  • Collect baseline dialysate samples for a predetermined period (e.g., 3-4 samples over 60 minutes).

  • Administer this compound (e.g., 10 or 32 mg/kg, i.p.).

  • Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3 hours post-injection.

  • Store samples at -80°C until analysis.

  • At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the probe placement.

III. Analysis of Dopamine in Microdialysate by HPLC-ECD

This protocol outlines the analysis of dopamine in the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • HPLC system with an electrochemical detector

  • C18 reverse-phase column

  • Mobile phase: e.g., sodium phosphate buffer, EDTA, 1-octanesulfonic acid, and methanol, pH adjusted.

  • Dopamine standards

  • Microdialysate samples

Procedure:

  • Prepare a standard curve using known concentrations of dopamine.

  • Thaw the microdialysate samples.

  • Inject a fixed volume (e.g., 10-20 µL) of the standards and samples into the HPLC system.

  • Separate dopamine from other compounds in the sample using the C18 column and mobile phase.

  • Detect dopamine using the electrochemical detector set at an appropriate oxidation potential (e.g., +0.65 V).

  • Quantify the dopamine concentration in each sample by comparing the peak height or area to the standard curve.

  • Express the results as a percentage change from the baseline dopamine levels.

References

Developing Rodent Models of Obesity for Phendimetrazine Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phendimetrazine, a sympathomimetic amine, functions as a prodrug to phenmetrazine and is prescribed for the short-term management of exogenous obesity. Its primary mechanism of action involves stimulating the central nervous system to suppress appetite, primarily through the release of norepinephrine and dopamine in the hypothalamus.[1][2][3][4] To effectively evaluate the efficacy and underlying mechanisms of this compound and its analogs, robust and well-characterized rodent models of obesity are essential. This document provides detailed application notes and protocols for developing diet-induced obesity (DIO) in mice and rats, along with methodologies for this compound administration and subsequent analysis of its effects on metabolic parameters and cellular signaling pathways.

Rodent Models of Diet-Induced Obesity (DIO)

Diet-induced obesity models are the most widely used for studying obesity because they closely mimic the etiology of human obesity, which is often linked to the consumption of high-calorie diets.[5][6][7] The C57BL/6 mouse and the Sprague-Dawley and Wistar rats are commonly used strains due to their susceptibility to weight gain on high-fat diets.[6][8][9][10]

DIO Mouse Model: C57BL/6 Strain

Rationale: C57BL/6 mice are genetically predisposed to developing obesity, insulin resistance, and other features of metabolic syndrome when fed a high-fat diet, making them an excellent model for preclinical obesity research.[9][11]

Protocol:

  • Animal Selection: Start with male C57BL/6J mice at 6-8 weeks of age.[9][12]

  • Acclimation: House the mice for at least one week under standard conditions (20-23°C, 30-40% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water to allow for acclimation.[9][13]

  • Diet Induction:

    • Control Group: Feed a low-fat diet (e.g., 10% kcal from fat).[12]

    • DIO Group: Provide a high-fat diet (HFD) with 45-60% of calories derived from fat.[11][12] A common commercially available HFD is D12492 (60% kcal from fat).[12] Alternatively, a "Western Diet" high in both fat and sugar can be used.[13]

  • Duration: Maintain the mice on their respective diets for a minimum of 10-12 weeks to establish a clear obese phenotype.[11] More severe characteristics can develop after 12-14 weeks.[9]

  • Monitoring: Record body weight and food intake weekly.[13] After the induction period, DIO mice will exhibit a significant increase in body weight and adiposity compared to the control group.

DIO Rat Model: Sprague-Dawley or Wistar Strains

Rationale: Sprague-Dawley and Wistar rats are outbred strains that also develop obesity and metabolic dysregulation on high-fat diets, offering a larger animal model for certain experimental procedures.[6][10][14] Wistar rats may exhibit a more pronounced metabolic effect from a high-fat diet compared to Sprague-Dawley rats.[6]

Protocol:

  • Animal Selection: Use male Sprague-Dawley or Wistar rats at approximately 10-12 weeks of age.[15]

  • Acclimation: Acclimate the rats for at least one week with standard chow and water ad libitum.

  • Diet Induction:

    • Control Group: Provide a standard chow diet.

    • DIO Group: Feed a high-fat diet containing approximately 45% kcal from fat.[14] A common approach is to provide a diet consisting of powdered high-fat chow, supplemented with palatable options like chocolate and peanuts, to encourage overconsumption.[16]

  • Duration: The development of obesity typically takes 8-14 weeks. A noticeable difference in weight gain can be observed after 4 weeks.[15][16]

  • Monitoring: Monitor body weight and food consumption regularly.

This compound Administration Protocols

This compound is administered to the established DIO rodent models to assess its anti-obesity effects. The following are common administration routes.

Oral Gavage

Description: This method allows for precise dosing of this compound.

Protocol:

  • Preparation: Dissolve this compound tartrate in a suitable vehicle, such as sterile water or a 1% methylcellulose solution.

  • Dosage: Based on studies with the closely related compound phentermine, a dosage range of 5-30 mg/kg can be used.[16] For this compound, a dose of 25 mg/kg has been used in mice.[17]

  • Administration:

    • Gently restrain the animal. For rats, ensure the head and body are in a vertical line to straighten the esophagus.[18]

    • Measure the appropriate length of the gavage needle (from the tip of the animal's nose to the last rib) to ensure it reaches the stomach.

    • Carefully insert the gavage needle into the mouth and advance it into the esophagus. The animal should swallow as the tube is passed.[19]

    • Slowly administer the this compound solution.

  • Frequency: Dosing is typically performed once daily.[16]

Subcutaneous Osmotic Minipumps

Description: This method provides continuous and controlled delivery of this compound over an extended period, which can be useful for chronic studies and for mimicking the effects of an extended-release formulation.

Protocol:

  • Pump Preparation: Fill sterile osmotic minipumps with the appropriate concentration of this compound tartrate solution according to the manufacturer's instructions to achieve the desired daily dose.

  • Surgical Implantation:

    • Anesthetize the animal following approved institutional protocols.[20]

    • Shave and sterilize the skin over the mid-scapular region.[21]

    • Make a small incision and create a subcutaneous pocket using a hemostat.[7]

    • Insert the filled minipump into the pocket, with the delivery portal first.[7]

    • Close the incision with wound clips or sutures.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.[20]

Data Presentation: Expected Outcomes

The following tables summarize the type of quantitative data that should be collected and presented in this compound studies using DIO rodent models. The data presented here is illustrative, based on typical findings for anorectic agents.

Table 1: Effect of this compound on Body Weight and Food Intake in DIO Rats

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (kcal/day)
Vehicle Control 450 ± 15480 ± 18+6.7%85 ± 5
This compound (15 mg/kg/day) 455 ± 12430 ± 14-5.5%65 ± 4
This compound (30 mg/kg/day) 452 ± 16410 ± 15-9.3%50 ± 6

Table 2: Effect of this compound on Body Composition and Metabolic Parameters in DIO Mice

Treatment GroupFat Mass (%)Lean Mass (%)Fasting Blood Glucose (mg/dL)Serum Insulin (ng/mL)Serum Triglycerides (mg/dL)
Vehicle Control 35 ± 3.260 ± 2.8180 ± 153.5 ± 0.5150 ± 12
This compound (25 mg/kg/day) 28 ± 2.567 ± 2.1140 ± 122.1 ± 0.4110 ± 10

Visualization of Key Pathways and Workflows

This compound's Mechanism of Action and Signaling Pathway

This compound is a prodrug that is metabolized in the liver to its active form, phenmetrazine.[11] Phenmetrazine acts as a releasing agent for norepinephrine (NE) and dopamine (DA) in the brain, particularly in the hypothalamus.[1][2] This increase in synaptic catecholamines is thought to activate adrenergic and dopaminergic receptors, leading to a reduction in appetite. Downstream signaling events can include the modulation of pathways involving ERK1/2, DARPP-32, and GSK3β.

phendimetrazine_pathway cluster_0 Systemic Circulation cluster_1 Hypothalamic Neuron This compound This compound (Oral Administration) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Hepatic Metabolism Phenmetrazine_in_brain Phenmetrazine Phenmetrazine->Phenmetrazine_in_brain Crosses BBB NE_DA_release Increased Norepinephrine & Dopamine Release Phenmetrazine_in_brain->NE_DA_release Receptors Adrenergic & Dopaminergic Receptor Activation NE_DA_release->Receptors Signaling Downstream Signaling (pERK, pDARPP-32, etc.) Receptors->Signaling Appetite_Suppression Appetite Suppression Signaling->Appetite_Suppression

Caption: this compound's conversion to phenmetrazine and its central mechanism of action.

Experimental Workflow for this compound Efficacy Testing

The following diagram outlines a typical experimental workflow for assessing the anti-obesity efficacy of this compound in a DIO rodent model.

experimental_workflow start Start: Select Rodent Strain (e.g., C57BL/6 Mice) acclimation Acclimation (1 week, standard chow) start->acclimation diet_induction Diet-Induced Obesity (10-14 weeks, High-Fat Diet) acclimation->diet_induction randomization Randomize into Treatment Groups diet_induction->randomization treatment This compound Administration (e.g., Oral Gavage, 4 weeks) randomization->treatment monitoring Weekly Monitoring: Body Weight & Food Intake treatment->monitoring end_point End-Point Analysis treatment->end_point body_comp Body Composition (e.g., MRI/DEXA) end_point->body_comp metabolic_assays Metabolic Assays (Glucose, Insulin, Lipids) end_point->metabolic_assays tissue_collection Tissue Collection (Brain, Adipose, Liver) end_point->tissue_collection finish Data Analysis & Conclusion body_comp->finish metabolic_assays->finish signaling_analysis Signaling Pathway Analysis (Western Blot, IHC) tissue_collection->signaling_analysis signaling_analysis->finish

Caption: A typical workflow for evaluating this compound in DIO rodent models.

References

Protocol for Administering Phendimetrazine in Behavioral Studies with Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Phendimetrazine, a sympathomimetic amine of the morpholine chemical class, functions as a prodrug to phenmetrazine and is utilized as an appetite suppressant.[1] Following oral administration, approximately 30% of this compound is metabolized in the liver to phenmetrazine, its active metabolite.[2] Phenmetrazine acts as a norepinephrine-dopamine releasing agent (NDRA), stimulating the central nervous system and leading to appetite suppression.[1][2] This document provides detailed protocols for the administration of this compound in behavioral studies with rats, focusing on key assays relevant to its anorectic and psychostimulant properties.

Mechanism of Action

This compound exerts its pharmacological effects primarily through its active metabolite, phenmetrazine. Phenmetrazine is a potent releaser of norepinephrine and dopamine.[2] It acts on the hypothalamus to suppress appetite and also exhibits central nervous system stimulant effects similar to amphetamines.[3] this compound itself has minimal direct effect on monoamine transporters.[2] The conversion to phenmetrazine results in a more sustained exposure to the active compound, potentially reducing abuse liability compared to direct administration of phenmetrazine.[1]

Pharmacokinetics in Rats

While specific pharmacokinetic data for this compound in rats is not extensively detailed in the provided search results, studies on its active metabolite, phenmetrazine, and related compounds provide guidance. In a study comparing this compound and phenmetrazine in rats, both drugs, when administered intraperitoneally (IP), showed peak effects on cocaine-like discriminative stimuli at 10 minutes, with effects diminishing by 100 minutes.[4][5] This suggests a rapid onset of action following IP administration. For oral administration in humans, peak plasma levels of this compound are observed within 1 to 3 hours.[1] The elimination half-life of the immediate-release formulation is approximately 3.7 hours.[3] These timings should be considered when designing the temporal relationship between drug administration and behavioral testing in rats.

Data Presentation

Table 1: this compound and Phenmetrazine Dosing in Rat Behavioral Studies
CompoundAdministration RouteDose RangeBehavioral AssaySpeciesReference
(+)-PhendimetrazineIntraperitoneal (IP)1.0 - 10 mg/kgCocaine-like discriminative stimulusRat[4]
(+)-PhenmetrazineIntraperitoneal (IP)0.32 - 3.2 mg/kgCocaine-like discriminative stimulusRat[4]
PhenmetrazineSubcutaneous (s.c.) minipump25 mg/kg/dayChronic exposure effects on brain metabolism and receptor functionRat[6]
PhenmetrazineSubcutaneous (s.c.) minipump50 mg/kg/dayChronic exposure effects on brain metabolism and receptor functionRat[6]

Experimental Protocols

Locomotor Activity Assay

Objective: To assess the stimulant effects of this compound on spontaneous locomotor activity in rats.

Materials:

  • This compound tartrate

  • Sterile saline solution (0.9% NaCl)

  • Open field activity chambers equipped with infrared beams or video tracking software[7]

  • Male Sprague-Dawley or Wistar rats (250-350 g)

Procedure:

  • Habituation: Individually house rats and handle them for 5 minutes daily for 3-5 days prior to the experiment to acclimate them to the researcher. On the day before the experiment, place each rat in the center of the open field chamber and allow for 30 minutes of free exploration for habituation to the testing environment.

  • Drug Preparation: Dissolve this compound tartrate in sterile saline to the desired concentrations (e.g., 1, 3, and 10 mg/kg). Prepare a vehicle control group with saline only.

  • Administration: Administer the prepared this compound solution or saline via intraperitoneal (IP) injection at a volume of 1 ml/kg.

  • Testing: Immediately after injection, place the rat in the center of the open field chamber. Record locomotor activity for 60-90 minutes. Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect. Compare the mean activity levels between the this compound-treated groups and the saline control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Feeding Behavior Assay

Objective: To evaluate the anorectic effects of this compound by measuring food intake in rats.

Materials:

  • This compound tartrate

  • Sterile saline solution (0.9% NaCl)

  • Standard rat chow

  • Specialized cages with automated food intake monitoring systems or manual measurement equipment (e.g., metabolic cages with spill-resistant food containers and a precision scale).[8][9]

  • Male Sprague-Dawley or Wistar rats (250-350 g), habituated to the feeding schedule.

Procedure:

  • Habituation: Acclimate the rats to the experimental cages and a scheduled feeding paradigm (e.g., food available for a specific number of hours per day) for at least one week. This helps to establish a stable baseline of food intake.

  • Baseline Measurement: Measure individual food intake daily for 3-5 days prior to the experiment to establish a stable baseline for each rat.

  • Drug Preparation: Prepare this compound solutions and a saline vehicle as described in the locomotor activity protocol.

  • Administration: Administer this compound or saline IP 10-15 minutes before the scheduled access to food. For oral administration studies, administration via oral gavage would occur 30-60 minutes prior to food access.

  • Measurement of Food Intake: Present a pre-weighed amount of food to each rat at the scheduled time. Measure the amount of food consumed at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Calculate the cumulative food intake for each rat. Express the data as a percentage of the baseline food intake. Compare the food intake of the this compound-treated groups to the control group using statistical analysis (e.g., repeated measures ANOVA).

Conditioned Place Preference (CPP) Assay

Objective: To assess the rewarding or aversive properties of this compound.

Materials:

  • This compound tartrate

  • Sterile saline solution (0.9% NaCl)

  • A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.[10][11]

  • Male Sprague-Dawley or Wistar rats (250-350 g).

Procedure:

  • Pre-Conditioning (Baseline Preference Test): On day 1, place each rat in the central compartment of the CPP apparatus and allow free access to all three chambers for 15 minutes. Record the time spent in each of the two outer chambers to determine any initial preference. Rats showing a strong unconditioned preference for one chamber (e.g., spending >65% of the time in one chamber) may be excluded.

  • Conditioning Phase (4-8 days): This phase consists of alternating injections of this compound and saline.

    • Drug Conditioning: On drug conditioning days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 3 or 10 mg/kg, IP) and immediately confine the rat to one of the outer chambers (the "drug-paired" chamber) for 30 minutes. The assignment of the drug-paired chamber should be counterbalanced across animals (i.e., for half the rats, the drug is paired with the initially preferred side, and for the other half, with the non-preferred side).

    • Saline Conditioning: On saline conditioning days (e.g., days 3, 5, 7, 9), administer a saline injection and confine the rat to the opposite outer chamber (the "saline-paired" chamber) for 30 minutes.

  • Post-Conditioning (Preference Test): On the day after the last conditioning session, place the rat in the central compartment with free access to all chambers for 15 minutes, without any injection. Record the time spent in each of the outer chambers.

  • Data Analysis: Calculate a preference score as the time spent in the drug-paired chamber minus the time spent in the saline-paired chamber during the post-conditioning test. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion. Compare the preference scores between the this compound-treated group and a control group that received saline in both chambers during conditioning using a t-test or ANOVA.

Mandatory Visualizations

experimental_workflow cluster_acclimation Phase 1: Acclimation & Baseline cluster_treatment Phase 2: this compound Administration cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis acclimation Animal Acclimation & Handling (3-5 days) baseline Baseline Behavioral Measurement (e.g., Food Intake, Locomotor Activity) acclimation->baseline drug_prep This compound & Vehicle Preparation baseline->drug_prep administration Drug Administration (IP, Oral Gavage, or s.c. minipump) drug_prep->administration locomotor Locomotor Activity Assay administration->locomotor feeding Feeding Behavior Assay administration->feeding cpp Conditioned Place Preference Assay administration->cpp data_collection Data Collection locomotor->data_collection feeding->data_collection cpp->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Experimental workflow for behavioral studies.

signaling_pathway cluster_drug Drug Action cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound (Prodrug) phenmetrazine Phenmetrazine (Active Metabolite) This compound->phenmetrazine Metabolism in Liver dat Dopamine Transporter (DAT) phenmetrazine->dat Blocks & Reverses net Norepinephrine Transporter (NET) phenmetrazine->net Blocks & Reverses vesicle Synaptic Vesicles (Dopamine & Norepinephrine) da Dopamine vesicle->da Release ne Norepinephrine vesicle->ne Release da_receptor Dopamine Receptors da->da_receptor ne_receptor Norepinephrine Receptors ne->ne_receptor downstream Downstream Signaling & Behavioral Effects da_receptor->downstream ne_receptor->downstream

Signaling pathway of this compound's active metabolite.

References

Application Notes and Protocols for Studying Appetite Suppression in Animal Models Using Phendimetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendimetrazine is a sympathomimetic amine utilized as a short-term adjunct in the management of exogenous obesity.[1][2] It functions as a prodrug, meaning it is converted into its active form after administration.[3] In the body, this compound is metabolized to phenmetrazine, the active compound responsible for its appetite-suppressing effects.[3] This document provides detailed application notes and protocols for the use of this compound in animal models to study appetite suppression, catering to researchers, scientists, and drug development professionals.

Mechanism of Action

This compound exerts its anorectic effects through the central nervous system. Its active metabolite, phenmetrazine, acts as a norepinephrine and dopamine releasing agent.[3] This action predominantly occurs in the hypothalamus, a key brain region regulating hunger and satiety.[3] By increasing the synaptic levels of norepinephrine and dopamine, phenmetrazine enhances the signaling pathways that promote a feeling of fullness and reduce the motivation to eat. Specifically, phenmetrazine is a potent substrate for norepinephrine and dopamine transporters, leading to their release.[3][4] Studies in rat brain synaptosomes have shown that phenmetrazine is a potent releaser of [3H]norepinephrine and [3H]dopamine.[3][4]

The following diagram illustrates the proposed signaling pathway for this compound-induced appetite suppression.

This compound Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Hypothalamus) This compound This compound Phenmetrazine Phenmetrazine This compound->Phenmetrazine Metabolism (Liver) DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters Phenmetrazine->DAT_NET Acts as substrate Vesicles Vesicles NE_DA Norepinephrine (NE) & Dopamine (DA) NE_DA_Synapse Increased NE & DA Vesicles->NE_DA_Synapse Release DAT_NET->NE_DA_Synapse Promotes efflux Receptors Adrenergic & Dopaminergic Receptors NE_DA_Synapse->Receptors Binding Appetite_Suppression Appetite Suppression Receptors->Appetite_Suppression Signal Transduction

Caption: Proposed signaling pathway of this compound. (Within 100 characters)

Experimental Protocols

Diet-Induced Obesity (DIO) Animal Model

To study the effects of this compound on obesity, a diet-induced obesity (DIO) model in rats is recommended. This model closely mimics the development of common human obesity.

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Housing: House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: Provide ad libitum access to a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8-10 weeks to induce obesity. A control group should be fed a standard low-fat chow.

  • Monitoring: Monitor body weight and food intake weekly. Animals are considered obese when their body weight is significantly higher than the control group.

Food Intake and Body Weight Measurement

This protocol details the acute assessment of this compound's effect on food consumption and body weight.

  • Animals: Adult male Sprague-Dawley rats, fasted overnight (approximately 16 hours) with free access to water.

  • Acclimation: On the day of the experiment, weigh the animals and place them in individual testing cages for a 60-minute acclimation period.

  • Drug Administration:

    • Prepare this compound in a suitable vehicle (e.g., sterile water or saline).

    • Administer this compound or vehicle via oral gavage (PO) at the desired doses.

  • Food Presentation: Thirty minutes after drug administration, provide a pre-weighed amount of standard chow.

  • Measurement:

    • Measure food intake at 1, 2, 4, and 24 hours post-food presentation by weighing the remaining food.

    • Record body weight at the beginning and end of the 24-hour period.

  • Data Analysis: Calculate the cumulative food intake and the change in body weight for each treatment group.

Behavioral Satiety Sequence (BSS) Analysis

The BSS is a method to assess whether a drug reduces food intake by promoting natural satiety or by causing adverse effects. The sequence of behaviors typically observed after a meal is eating, followed by activity, then grooming, and finally resting.

  • Animals and Housing: Use non-fasted rats housed individually with ad libitum access to food and water.

  • Observation Period: Acclimate the animals to the observation chambers.

  • Drug Administration: Administer this compound or vehicle as described in the food intake protocol.

  • Behavioral Recording:

    • Immediately after drug administration, introduce a pre-weighed amount of food.

    • Record the behavior of each animal continuously for at least 60 minutes using a video camera.

    • Score the duration and frequency of the following behaviors: feeding, drinking, grooming, locomotor activity, and resting.

  • Data Analysis: Analyze the sequence and duration of behaviors. A drug that promotes satiety would be expected to shorten the time to the first resting bout and increase the total time spent resting, without inducing abnormal behaviors.

Molecular Analysis of Hypothalamic Neuropeptides

To investigate the molecular mechanisms underlying this compound's effects, the expression of key appetite-regulating neuropeptides in the hypothalamus can be measured.

a) Quantitative PCR (qPCR) Protocol

  • Tissue Collection: At the end of the treatment period, euthanize the animals and rapidly dissect the hypothalamus. Immediately freeze the tissue in liquid nitrogen and store at -80°C.

  • RNA Extraction: Extract total RNA from the hypothalamic tissue using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using primers specific for target genes such as Neuropeptide Y (NPY), Agouti-related peptide (AgRP), Pro-opiomelanocortin (POMC), and Cocaine- and amphetamine-regulated transcript (CART).

    • Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

    • Analyze the data using the ΔΔCt method to determine the relative gene expression.[5]

b) Western Blot Protocol

  • Protein Extraction: Homogenize hypothalamic tissue in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

    • Incubate the membrane with primary antibodies against proteins of interest in the dopamine and norepinephrine signaling pathways (e.g., Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Tyrosine Hydroxylase (TH), and downstream signaling molecules like phosphorylated ERK).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[6][7]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).

c) Immunohistochemistry (IHC) for c-Fos

c-Fos is an immediate early gene often used as a marker for neuronal activation. IHC for c-Fos can identify the specific neuronal populations in the hypothalamus activated by this compound.

  • Animal Perfusion and Tissue Preparation:

    • Ninety minutes after this compound or vehicle administration, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the brains and post-fix in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

    • Section the brains coronally (e.g., 40 µm thickness) using a cryostat or vibratome.

  • Immunostaining:

    • Wash the sections in phosphate-buffered saline (PBS).

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).

    • Incubate the sections with a primary antibody against c-Fos overnight at 4°C.[4][8]

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the sections on slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.

  • Imaging and Analysis:

    • Capture images of the hypothalamic nuclei (e.g., arcuate nucleus, paraventricular nucleus, lateral hypothalamus) using a fluorescence or confocal microscope.

    • Quantify the number of c-Fos-positive cells in each region of interest.

The following diagram provides a general workflow for the experimental protocols described.

Experimental Workflow cluster_0 Molecular Analysis Animal_Model Establish Animal Model (e.g., Diet-Induced Obesity) Drug_Administration This compound Administration (Oral Gavage) Animal_Model->Drug_Administration Behavioral_Assessment Behavioral Assessment Drug_Administration->Behavioral_Assessment Molecular_Analysis Molecular Analysis Drug_Administration->Molecular_Analysis Food_Intake Food Intake & Body Weight Measurement Behavioral_Assessment->Food_Intake BSS Behavioral Satiety Sequence Behavioral_Assessment->BSS Tissue_Collection Hypothalamus Dissection qPCR qPCR (NPY, AgRP, POMC, CART) Tissue_Collection->qPCR Western_Blot Western Blot (DAT, NET, TH, p-ERK) Tissue_Collection->Western_Blot IHC Immunohistochemistry (c-Fos) Tissue_Collection->IHC

Caption: General experimental workflow for studying this compound. (Within 100 characters)

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison. Below are examples of how to present data on the effects of phenmetrazine (the active metabolite of this compound) on food intake and body weight in rats, as specific data for this compound is limited in the available literature.

Table 1: Dose-Response Effect of Phenmetrazine on 2-hour Food Intake in Starved Rats

Treatment GroupDose (mg/kg)Mean Food Intake (g) ± SEM% Reduction from Control
Vehicle Control010.5 ± 0.8-
Phenmetrazine56.2 ± 0.641%
Phenmetrazine103.1 ± 0.570%
Phenmetrazine201.5 ± 0.4*86%
Data are hypothetical and for illustrative purposes, based on descriptive findings in the literature.[9]

Table 2: Effect of Chronic Phenmetrazine Administration on Body Weight in Rats

Treatment GroupDose (mg/kg/day)Initial Body Weight (g) ± SEMFinal Body Weight (g) ± SEMBody Weight Change (g)
Vehicle Control0350 ± 10365 ± 12+15
Phenmetrazine10352 ± 11330 ± 9-22
Phenmetrazine20348 ± 9315 ± 10-33
Data are hypothetical and for illustrative purposes, based on descriptive findings in the literature.[9]

Table 3: In Vitro Activity of this compound and its Metabolites at Monoamine Transporters in Rat Brain Synaptosomes

Compound[3H]Norepinephrine Release (EC50, nM)[3H]Dopamine Release (EC50, nM)[3H]Dopamine Re-uptake Inhibition (IC50, nM)
This compoundInactiveInactiveInactive
Phenmetrazine50131-
Pseudophenmetrazine514-2630
Adapted from Rothman et al. (2002).[3][4]

References

Application Notes and Protocols for the Analytical Separation of Phendimetrazine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendimetrazine, a sympathomimetic amine, is a chiral molecule and exists as two enantiomers, (+)-phendimetrazine and (-)-phendimetrazine. As with many chiral drugs, the enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the individual enantiomers is crucial for drug development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analytical separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). While specific literature on the chiral separation of this compound is limited, the following protocols have been developed based on established methods for structurally similar phenethylamine compounds.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation of this compound

Chiral HPLC is a robust and widely used technique for the separation of enantiomers.[1][2][3] The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in developing a successful separation method.[4] For amine-containing compounds like this compound, polysaccharide-based CSPs are often a good starting point.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H (or equivalent polysaccharide-based column)

  • Data acquisition and processing software

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA) (or other suitable amine modifier)

  • This compound racemic standard

  • (+)-Phendimetrazine and (-)-Phendimetrazine reference standards (if available)

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve this compound standard in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the this compound standard solution.

  • Monitor the separation and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers based on the injection of individual standards (if available) or by comparing the retention times to literature values for similar compounds.

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of >1.5 is generally considered baseline separation.

Expected Results and Data Presentation

The described HPLC method is expected to provide baseline separation of the this compound enantiomers. The retention times and resolution will be dependent on the specific column batch and system configuration.

Parameter(+)-Phendimetrazine(-)-Phendimetrazine
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Resolution (R_s) \multicolumn{2}{c}{> 1.5}
Tailing Factor (T_f) < 1.2< 1.2

Experimental Workflow: Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Injection (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (Hexane/IPA/DEA) ColumnEquilibration Column Equilibration (Chiralpak AD-H, 30 min) MobilePhasePrep->ColumnEquilibration ColumnEquilibration->Injection Separation Isocratic Elution (1.0 mL/min) Injection->Separation Detection UV Detection (220 nm) Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration ResolutionCalc Resolution Calculation PeakIntegration->ResolutionCalc Quantification Quantification ResolutionCalc->Quantification

Caption: Workflow for Chiral HPLC Analysis of this compound.

Supercritical Fluid Chromatography (SFC) for Chiral Separation of this compound

SFC is a powerful technique for chiral separations, often providing faster analysis times and reduced solvent consumption compared to HPLC.[5][6] It is particularly well-suited for the separation of basic compounds like this compound.

Experimental Protocol: Chiral SFC

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IC (or equivalent polysaccharide-based column)

  • Data acquisition and processing software

Reagents:

  • Carbon Dioxide (CO₂) (SFC grade)

  • Methanol (MeOH) (HPLC grade)

  • Isopropylamine (IPA) (or other suitable amine modifier)

  • This compound racemic standard

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IC, 250 x 4.6 mm, 5 µm
Mobile Phase CO₂ / Methanol with 0.2% Isopropylamine (85:15, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35°C
Detection Wavelength 220 nm
Injection Volume 5 µL
Sample Preparation Dissolve this compound standard in methanol to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline and pressure are achieved.

  • Inject the this compound standard solution.

  • Monitor the separation and record the chromatogram.

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the resolution (Rs) between the two enantiomeric peaks.

Expected Results and Data Presentation

The SFC method is expected to yield a rapid and efficient separation of the this compound enantiomers.

Parameter(+)-Phendimetrazine(-)-Phendimetrazine
Retention Time (t_R) ~ 3.2 min~ 3.9 min
Resolution (R_s) \multicolumn{2}{c}{> 1.8}
Tailing Factor (T_f) < 1.3< 1.3

Logical Relationships in Chiral SFC Method Development

CE_Recognition cluster_components Components in BGE cluster_interaction Interaction cluster_outcome Outcome Enantiomers This compound Enantiomers (+/-) Complexation Diastereomeric Complex Formation Enantiomers->Complexation Selector Chiral Selector (DM-β-CD) Selector->Complexation DifferentialMobility Different Electrophoretic Mobilities Complexation->DifferentialMobility Separation Enantiomeric Separation DifferentialMobility->Separation

References

Application of Phendimetrazine in Studies of Sympathomimetic Amines: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendimetrazine is a sympathomimetic amine that belongs to the morpholine chemical class and is structurally related to amphetamines.[1][2] It is clinically used as a short-term adjunct in the management of exogenous obesity.[3][4] this compound functions as a prodrug, with its primary pharmacological effects mediated through its active metabolite, phenmetrazine.[5][6][7] Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA), making this compound a valuable tool for studying the mechanisms of action of sympathomimetic amines, particularly their effects on monoamine transporters and downstream signaling pathways.[8][9][10] These application notes provide a comprehensive overview of the use of this compound in research, including quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Data Presentation

Table 1: In Vitro Activity of this compound and its Metabolites at Monoamine Transporters in Rat Brain Synaptosomes.[8][9]
CompoundAssayDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Uptake Inhibition (IC50, nM)>10,0008300>10,000
Release (EC50, nM)InactiveInactiveInactive
Phenmetrazine (trans-metabolite) Uptake Inhibition (IC50, nM)13150>10,000
Release (EC50, nM)13150Weak/Inactive
Pseudophenmetrazine (cis-metabolite) Uptake Inhibition (IC50, nM)2630>10,000>10,000
Release (EC50, nM)Inactive514Weak/Inactive
Table 2: In Vivo Effects of this compound and Phenmetrazine on Extracellular Dopamine in Rat Nucleus Accumbens.[8]
CompoundDoseRoute of AdministrationEffect on Extracellular Dopamine
This compound IntravenousMinimal effects
Phenmetrazine Dose-relatedIntravenousDose-related elevations
Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite Phenmetrazine in Rhesus Monkeys.[11][12]
Compound AdministeredAnalyteTmax (min)Cmax (nM)Half-life (min)
(+)-Phendimetrazine (+)-Phendimetrazine101800120
(+)-Phenmetrazine60200180
(-)-Phendimetrazine (-)-Phendimetrazine103200150
(-)-Phenmetrazine120150240

Experimental Protocols

Neurotransmitter Release Assay Using Rat Brain Synaptosomes

This protocol is adapted from studies investigating the effects of this compound and its metabolites on monoamine release.[8][9]

Objective: To measure the release of radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine) from isolated nerve terminals (synaptosomes) in response to this compound and its metabolites.

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, pH 7.4)

  • Radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine)

  • This compound and its metabolites (phenmetrazine, pseudophenmetrazine)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • Radiolabeling:

    • Incubate the synaptosomes with the desired radiolabeled neurotransmitter (e.g., 10 nM [3H]dopamine) for 15 minutes at 37°C to allow for uptake.

  • Release Assay:

    • Wash the radiolabeled synaptosomes with fresh Krebs-Ringer buffer to remove excess radiolabel.

    • Aliquot the synaptosomes into tubes containing various concentrations of this compound or its metabolites.

    • Incubate for 10 minutes at 37°C.

    • Terminate the release by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove extracellular radiolabel.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the amount of radioactivity released using a liquid scintillation counter.

    • Calculate the EC50 values for each compound.

In Vivo Microdialysis for Dopamine Measurement in Rat Nucleus Accumbens

This protocol is based on methodologies used to assess the in vivo neurochemical effects of this compound and phenmetrazine.[8][11]

Objective: To measure extracellular dopamine levels in the nucleus accumbens of freely moving rats following systemic administration of this compound or its metabolites.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane)

  • Guide cannulae

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl2, pH 7.4

  • This compound and phenmetrazine for injection

  • HPLC with electrochemical detection (HPLC-ED) system

  • Fraction collector

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeted to the nucleus accumbens.

    • Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a 1-2 hour equilibration period to obtain a stable baseline of dopamine levels.

  • Sample Collection and Drug Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid).

    • After establishing a stable baseline, administer this compound or phenmetrazine intravenously.

    • Continue collecting dialysate samples for several hours post-injection.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

    • Quantify dopamine levels by comparing peak heights to a standard curve.

  • Histological Verification:

    • At the end of the experiment, euthanize the animal and perfuse the brain.

    • Slice and stain the brain tissue to verify the correct placement of the microdialysis probe.

Signaling Pathways and Experimental Workflows

This compound Metabolism and Mechanism of Action

G cluster_0 Systemic Circulation cluster_1 Liver cluster_2 Synaptic Cleft This compound This compound (Prodrug) Metabolism N-demethylation (CYP450) This compound->Metabolism Absorption Phenmetrazine Phenmetrazine (Active Metabolite) Metabolism->Phenmetrazine Conversion DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Binds to & Reverses NET Norepinephrine Transporter (NET) Phenmetrazine->NET Binds to & Reverses Dopamine Dopamine DAT->Dopamine Increases Extracellular Dopamine Norepinephrine Norepinephrine NET->Norepinephrine Increases Extracellular Norepinephrine G start Start: Rat Brain Tissue prep Synaptosome Preparation (Homogenization & Centrifugation) start->prep radiolabeling Radiolabeling with [3H]-Neurotransmitter prep->radiolabeling incubation Incubation with This compound/Metabolites radiolabeling->incubation filtration Rapid Filtration incubation->filtration quantification Scintillation Counting filtration->quantification end End: Determine EC50 quantification->end G Phenmetrazine Phenmetrazine DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Reverses Dopamine Increased Extracellular Dopamine DAT->Dopamine D2R Dopamine D2 Receptor (Presynaptic Autoreceptor) Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP32 ↓ Phosphorylation of DARPP-32 PKA->DARPP32

References

Application Notes and Protocols for Long-Term Phendimetrazine Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting long-term clinical studies to evaluate the efficacy and safety of phendimetrazine as a pharmacotherapy for obesity. The protocols outlined below are based on established guidelines for anti-obesity drug trials and the known pharmacological profile of this compound.

Introduction

This compound is a sympathomimetic amine that is a prodrug of phenmetrazine, which functions as a norepinephrine-dopamine releasing agent.[1][2] Its primary mechanism of action involves stimulating the central nervous system to suppress appetite, leading to reduced caloric intake.[1][3] While approved for short-term use, there is a scientific and clinical need to understand its long-term efficacy and safety profile for the chronic management of obesity.[3] This document provides detailed protocols for a long-term experimental design to address this knowledge gap.

Signaling Pathway of this compound's Active Metabolite (Phenmetrazine)

This compound is metabolized in the liver to its active form, phenmetrazine.[1] Phenmetrazine exerts its effects by increasing the synaptic concentrations of norepinephrine (NE) and dopamine (DA) primarily in the hypothalamus, a key brain region for regulating hunger and satiety.[1] It acts as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), leading to their reversal and the subsequent release of these neurotransmitters. Chronic stimulation of these pathways can lead to adaptations in downstream signaling cascades, including those involving D2 dopaminergic and α2-adrenergic receptors.[4]

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Hypothalamus) This compound This compound (Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism (Liver) NET Norepinephrine Transporter (NET) Phenmetrazine->NET Binds & Reverses DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Binds & Reverses NE Norepinephrine (NE) NET->NE Release DA Dopamine (DA) DAT->DA Release NE_vesicle NE Vesicle NE_vesicle->NET DA_vesicle DA Vesicle DA_vesicle->DAT Alpha2_receptor α2-Adrenergic Receptor NE->Alpha2_receptor D2_receptor D2 Dopamine Receptor DA->D2_receptor Downstream Downstream Signaling (e.g., ERK1/2, GSK3β, DARPP-32) Alpha2_receptor->Downstream D2_receptor->Downstream Appetite Appetite Suppression Downstream->Appetite

This compound's Mechanism of Action.

Experimental Design and Protocols

A randomized, double-blind, placebo-controlled, multi-center study is proposed to evaluate the long-term efficacy and safety of this compound.

Study Population

A total of 800 participants will be recruited. Inclusion and exclusion criteria are critical for ensuring patient safety and data validity.

Inclusion Criteria:

  • Age: 18-65 years.[5]

  • BMI:

    • ≥ 30 kg/m ² or

    • ≥ 27 kg/m ² with at least one weight-related comorbidity such as controlled hypertension, dyslipidemia, or type 2 diabetes.[6]

  • History: Documented failure to achieve or maintain clinically significant weight loss with a structured lifestyle intervention program for at least 6 months.[6]

  • Consent: Willingness to provide informed consent and comply with all study procedures.[5]

Exclusion Criteria:

  • Cardiovascular: History of coronary artery disease, stroke, cardiac arrhythmias, congestive heart failure, or uncontrolled hypertension.[7][8]

  • Psychiatric: History of major psychiatric disorders, drug or alcohol abuse.[3]

  • Endocrine: Hyperthyroidism.[7]

  • Ophthalmic: Glaucoma.[7]

  • Medications: Concomitant use of other weight loss medications or monoamine oxidase inhibitors (MAOIs) within the last 14 days.[3]

  • Pregnancy/Lactation: Currently pregnant, planning to become pregnant during the study, or breastfeeding.[8]

Study Arms and Intervention

Participants will be randomized in a 1:1 ratio to one of two arms:

  • Arm 1 (this compound): this compound tartrate 105 mg extended-release capsules, one capsule taken orally 30-60 minutes before the morning meal.[3]

  • Arm 2 (Placebo): Matching placebo capsule, one capsule taken orally 30-60 minutes before the morning meal.

All participants will receive standardized lifestyle intervention counseling at each study visit, focusing on a reduced-calorie diet, increased physical activity, and behavioral modification.[6][9]

Study Duration and Workflow

The total study duration will be 104 weeks (2 years), including a screening period, a 52-week primary treatment phase, and a 52-week follow-up phase.

Screening Screening & Baseline (Weeks -4 to 0) - Informed Consent - Eligibility Assessment - Baseline Measurements Randomization Randomization (Week 0) Screening->Randomization Treatment Treatment Phase (Weeks 1 to 52) - this compound or Placebo - Lifestyle Counseling - Monthly Visits Randomization->Treatment FollowUp Follow-up Phase (Weeks 53 to 104) - No Study Drug - Quarterly Visits Treatment->FollowUp Primary Endpoint at Week 52 End End of Study (Week 104) - Final Assessments - Data Analysis FollowUp->End

Long-Term this compound Study Workflow.

Efficacy and Safety Assessments

A comprehensive set of assessments will be performed at baseline and specified follow-up visits.

Assessment CategoryParameterSchedule
Primary Efficacy Percent change in body weight from baselineEvery 4 weeks for the first year, then every 12 weeks
Proportion of participants achieving ≥5% and ≥10% weight lossWeeks 26, 52, 78, 104
Secondary Efficacy Change in BMI and waist circumferenceBaseline, Weeks 26, 52, 78, 104
Change in fasting glucose, HbA1c, and lipid profileBaseline, Weeks 26, 52, 104
Safety & Tolerability Vital signs (Blood Pressure, Heart Rate)Every study visit
12-lead Electrocardiogram (ECG)Baseline, Weeks 12, 26, 52, 104
Adverse Event (AE) and Serious Adverse Event (SAE) monitoringEvery study visit
Beck Depression Inventory (BDI-II) & Beck Anxiety Inventory (BAI)Baseline, Weeks 26, 52, 104
Protocol for Key Experiments

3.5.1. Body Composition Analysis (DEXA)

  • Objective: To assess changes in fat mass, lean mass, and bone mineral density.

  • Procedure:

    • Participants will undergo a whole-body Dual-Energy X-ray Absorptiometry (DEXA) scan at baseline, week 52, and week 104.

    • Participants will lie supine on the scanner bed in a standardized position.

    • The scanner arm will pass over the entire body, emitting low-dose X-rays.

    • Specialized software will analyze the data to quantify fat mass, lean mass, and bone density.

3.5.2. Cardiometabolic Biomarker Analysis

  • Objective: To evaluate the impact of this compound on key metabolic parameters.

  • Procedure:

    • Fasting (≥8 hours) blood samples will be collected at specified visits.

    • Samples will be centrifuged to separate serum or plasma and stored at -80°C until analysis.

    • Analytes (Fasting Glucose, HbA1c, Total Cholesterol, LDL-C, HDL-C, Triglycerides) will be measured using automated clinical chemistry analyzers.

3.5.3. Adverse Event Monitoring and Reporting

  • Objective: To systematically collect and evaluate the safety profile of long-term this compound use.

  • Procedure:

    • At each study visit, participants will be queried about any new or worsening symptoms using a standardized questionnaire.

    • All reported adverse events (AEs) will be documented, including severity, duration, and relationship to the study drug.

    • Serious adverse events (SAEs), such as those resulting in death, hospitalization, or significant disability, must be reported to the regulatory authorities and the institutional review board within 24 hours of the site becoming aware of the event.[10]

    • Particular attention will be paid to cardiovascular AEs (e.g., palpitations, chest pain, significant increases in blood pressure or heart rate) and psychiatric AEs (e.g., anxiety, insomnia, mood changes).[7][11]

Data Presentation

Quantitative data will be summarized in structured tables for clear comparison between the treatment and placebo groups. Below are examples of how the primary and secondary efficacy outcomes, as well as safety data, would be presented.

Table 1: Primary Efficacy Outcomes at 52 and 104 Weeks
OutcomeThis compound (n=400)Placebo (n=400)P-value
Week 52
Mean % Weight Loss (SD)-10.5% (6.2)-2.5% (4.8)<0.001
Participants with ≥5% Weight Loss, n (%)312 (78%)104 (26%)<0.001
Participants with ≥10% Weight Loss, n (%)208 (52%)40 (10%)<0.001
Week 104 (Follow-up)
Mean % Weight Loss (SD)-7.8% (7.1)-1.5% (5.5)<0.001
Participants with ≥5% Weight Loss, n (%)248 (62%)80 (20%)<0.001
Participants with ≥10% Weight Loss, n (%)140 (35%)28 (7%)<0.001

Data are hypothetical and for illustrative purposes.

Table 2: Changes in Cardiometabolic Parameters at Week 52
ParameterBaseline (Mean ± SD)Change from Baseline at Week 52 (Mean ± SD)P-value (vs. Placebo)
This compound Group
Waist Circumference (cm)115 ± 12-10.2 ± 5.1<0.001
Systolic BP (mmHg)130 ± 10-5.5 ± 8.20.021
Diastolic BP (mmHg)85 ± 8-3.1 ± 6.50.035
Fasting Glucose (mg/dL)102 ± 15-6.8 ± 10.10.005
Triglycerides (mg/dL)180 ± 50-25.5 ± 40.2<0.001
Placebo Group
Waist Circumference (cm)114 ± 11-3.1 ± 4.5-
Systolic BP (mmHg)129 ± 9-1.2 ± 7.8-
Diastolic BP (mmHg)86 ± 7-0.8 ± 6.1-
Fasting Glucose (mg/dL)101 ± 14-1.5 ± 9.5-
Triglycerides (mg/dL)178 ± 48-5.2 ± 35.8-

Data are hypothetical and for illustrative purposes.

Table 3: Common Adverse Events (Occurring in >5% of Participants)
Adverse EventThis compound (n=400), n (%)Placebo (n=400), n (%)
Dry Mouth120 (30%)24 (6%)
Insomnia88 (22%)20 (5%)
Constipation64 (16%)28 (7%)
Increased Heart Rate52 (13%)12 (3%)
Dizziness48 (12%)24 (6%)
Irritability40 (10%)16 (4%)

Data are hypothetical and for illustrative purposes.

Conclusion

This document outlines a robust experimental design for evaluating the long-term efficacy and safety of this compound. Adherence to these detailed protocols will ensure the generation of high-quality data to inform clinical practice and regulatory decisions regarding the role of this compound in the chronic management of obesity. Rigorous monitoring for cardiovascular and psychiatric adverse events is paramount throughout the study's duration.

References

Quantitative Analysis of Phendimetrazine and its Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendimetrazine is a sympathomimetic amine with pharmacological activity similar to amphetamines, primarily used as a short-term adjunct in the management of exogenous obesity.[1][2] It functions as an anorectic by stimulating the central nervous system.[1] this compound is a prodrug that is metabolized in the liver via N-demethylation to its active metabolite, phenmetrazine.[2] Phenmetrazine is a potent releaser of norepinephrine and dopamine.[3] Both this compound and phenmetrazine, along with other potential metabolites like this compound-N-oxide, are excreted in the urine.[1] The quantitative analysis of this compound and its metabolites in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and forensic toxicology. This document provides detailed application notes and protocols for the quantitative analysis of these compounds using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes hepatic metabolism to form its primary active metabolite, phenmetrazine, through N-demethylation. Phenmetrazine can be further metabolized through hydroxylation and conjugation before excretion.[2]

This compound This compound Phenmetrazine Phenmetrazine This compound->Phenmetrazine N-demethylation (Liver) Hydroxylated_Metabolites Hydroxylated_Metabolites Phenmetrazine->Hydroxylated_Metabolites Hydroxylation Excretion Excretion Phenmetrazine->Excretion Conjugated_Metabolites Conjugated_Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Conjugated_Metabolites->Excretion Urine

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative parameters from various validated methods for the analysis of this compound and its metabolites.

Table 1: GC-MS/GLC Methods for this compound and Phenmetrazine

Analyte(s)MatrixMethodLinearity RangeLLOQ/LODRecovery (%)Reference
This compoundPlasma, Serum, UrineGLC-NPD2 - 500 ng/mLLOD: 2 ng/mLNot Reported[4]
PhenmetrazineUrineGC-MS1 - 100 µg/mLLOD: 0.5 µg/mLNot Reported[5]

Table 2: LC-MS/MS Method for this compound and Phenmetrazine

Analyte(s)MatrixMethodMRM Transition (m/z)Linearity RangeLLOQ/LODRecovery (%)Reference
This compoundPlasmaLC-MS/MS199.22 → 146.10Not ReportedNot ReportedNot Reported[6]
PhenmetrazinePlasmaLC-MS/MS178.12 → 117.10Not ReportedNot ReportedNot Reported[6]

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Human Plasma, Serum, or Urine (GLC-NPD Method)

This protocol is based on the method described by Rudolph GR et al. (1983).[4]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 2 mL of plasma, serum, or urine in a screw-capped tube, add a suitable internal standard.

  • Add 1 mL of 1 M sodium hydroxide to alkalize the sample.

  • Add 5 mL of an appropriate organic solvent (e.g., a mixture of hexane and isoamyl alcohol, 99:1 v/v).

  • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Add 200 µL of 0.1 M hydrochloric acid to the organic extract.

  • Vortex for 1 minute and centrifuge.

  • Discard the upper organic layer.

  • To the remaining aqueous layer, add 50 µL of 1 M sodium hydroxide and 50 µL of acetic anhydride for acetylation to improve chromatographic separation.[4]

  • Vortex and add 100 µL of an organic solvent (e.g., ethyl acetate).

  • Vortex and centrifuge.

  • Inject 1-2 µL of the organic layer into the GC system.

2. GC-NPD Conditions

  • Column: Appropriate capillary column for basic drug analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • Detector: Nitrogen-Phosphorus Detector (NPD)

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate.

Protocol 2: LC-MS/MS Analysis of this compound and Phenmetrazine in Plasma

This protocol is a composite based on information from various sources for the analysis of amphetamine-like substances.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing an appropriate internal standard (e.g., d5-phenmetrazine).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 10 mM ammonium formate in water:acetonitrile, 90:10 v/v).

  • Inject 5-10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analytes from matrix components. For example:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-3.5 min: 90% B

    • 3.5-4.0 min: 90-10% B

    • 4.0-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • This compound: 199.22 → 146.10[6]

    • Phenmetrazine: 178.12 → 117.10[6]

    • Internal Standard (d5-phenmetrazine): 183.15 → 122.13 (example)

  • Ion Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500 °C

    • Curtain Gas: 30 psi

    • Collision Gas: Medium

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Declustering Potential (DP), Collision Energy (CE), and Collision Cell Exit Potential (CXP) should be optimized for each analyte.

Experimental Workflow Diagrams

cluster_sample_prep Sample Preparation (LLE for GC-MS) cluster_analysis Analysis Sample Plasma/Serum/Urine Sample (2 mL) Add_IS Add Internal Standard Sample->Add_IS Alkalize Alkalize with 1M NaOH Add_IS->Alkalize Extract Extract with Organic Solvent Alkalize->Extract Back_Extract Back-extract into 0.1M HCl Extract->Back_Extract Acetylate Acetylate with Acetic Anhydride Back_Extract->Acetylate Final_Extract Final Extraction into Organic Solvent Acetylate->Final_Extract GC_MS GC-MS/NPD Analysis Final_Extract->GC_MS

Caption: GC-MS workflow with Liquid-Liquid Extraction.

cluster_sample_prep Sample Preparation (Protein Precipitation for LC-MS/MS) cluster_analysis Analysis Sample Plasma Sample (100 µL) Add_ACN_IS Add Acetonitrile with Internal Standard Sample->Add_ACN_IS Vortex_Centrifuge Vortex and Centrifuge Add_ACN_IS->Vortex_Centrifuge Evaporate Evaporate Supernatant Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS

Caption: LC-MS/MS workflow with Protein Precipitation.

Conclusion

The protocols outlined in this document provide robust and sensitive methods for the quantitative analysis of this compound and its primary active metabolite, phenmetrazine, in biological matrices. The choice between GC-MS and LC-MS/MS will depend on the specific requirements of the study, including desired sensitivity, sample throughput, and available instrumentation. Proper method validation should always be performed to ensure the accuracy and reliability of the results.

References

Troubleshooting & Optimization

Phendimetrazine Stability in In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with phendimetrazine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to its stability in in vitro assays?

This compound tartrate is a white, odorless, crystalline powder. It is freely soluble in water and sparingly soluble in warm alcohol. It is insoluble in chloroform, acetone, ether, and benzene.[1][2][3][4] As a sympathomimetic amine, its chemical structure is related to amphetamines, which can influence its reactivity and potential for interactions in assay systems.[2][3][4]

Q2: What are the recommended storage conditions for this compound?

Q3: Is this compound the active compound in in vitro assays?

This compound is considered a prodrug.[6][7][8][9] It is metabolized in the liver, primarily through N-demethylation, to its active metabolite, phenmetrazine.[2][9][10] Phenmetrazine is a potent norepinephrine and dopamine releasing agent.[9] Therefore, when conducting in vitro experiments, particularly with cell-based assays or those involving metabolic enzymes, it is crucial to consider that the observed biological effects may be attributable to phenmetrazine.[7][9][10]

Troubleshooting Guide

Issue 1: Loss of this compound Activity or Inconsistent Results Over Time

This is a common issue that can often be attributed to the degradation of the compound in the assay medium.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
pH Instability This compound, as an amine, may be susceptible to pH-dependent degradation. Verify the pH of your stock solutions and final assay buffer. Perform a stability study by incubating this compound in buffers of varying pH (e.g., pH 5, 7.4, 8.5) and measure its concentration over time using an appropriate analytical method (e.g., HPLC, LC-MS).
Temperature Sensitivity Although stored at room temperature as a solid, prolonged incubation at physiological temperatures (e.g., 37°C) in aqueous solutions may lead to degradation. Minimize the time the compound is kept at 37°C before and during the assay. Prepare fresh dilutions from a frozen stock solution for each experiment.
Oxidation The morpholine ring in this compound could be susceptible to oxidation. If your assay medium contains components that can promote oxidation, consider degassing the buffer or adding antioxidants (use with caution as they may interfere with the assay).
Photodegradation While not explicitly stated as a major concern, it is good practice to protect stock solutions and assay plates from direct light exposure, especially for extended incubation periods.[11]
Experimental Protocol: Assessing this compound Stability in Assay Buffer

This protocol outlines a method to determine the stability of this compound in your specific in vitro assay buffer.

Materials:

  • This compound tartrate

  • Your in vitro assay buffer

  • Control buffer (e.g., PBS)

  • Analytical instrument (HPLC or LC-MS)

  • Incubator at the assay temperature (e.g., 37°C)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • Dilute the stock solution to the final working concentration in your pre-warmed assay buffer.

  • Immediately take a sample (time point 0) and store it at -80°C until analysis.

  • Incubate the remaining solution at your assay temperature (e.g., 37°C).

  • Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).

  • Store all collected samples at -80°C.

  • Analyze the concentration of this compound in all samples simultaneously using a validated HPLC or LC-MS method.

  • Plot the percentage of remaining this compound against time to determine its stability profile.

Issue 2: High Variability Between Replicate Wells or Experiments

High variability can be caused by inconsistent compound concentration, issues with assay reagents, or interference from this compound or its metabolites.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Precipitation of Compound This compound has limited solubility in some organic solvents.[1][2][3][4] Visually inspect your stock solutions and diluted samples for any signs of precipitation. If precipitation is suspected, consider using a different solvent for the stock solution or adjusting the final concentration.
Interaction with Assay Components This compound, as a reactive amine, could potentially interact with components of your assay, such as proteins, dyes, or substrates.[12] To test for this, run control experiments with this compound and individual assay components to see if there are any changes in their properties (e.g., absorbance, fluorescence).
Metabolism to Phenmetrazine In cell-based assays, variable metabolic activity between cell passages or seeding densities could lead to inconsistent conversion of this compound to phenmetrazine, resulting in variable biological responses. If possible, quantify both this compound and phenmetrazine levels in your assay system over time.

Visualizations

Troubleshooting_Phendimetrazine_Stability Troubleshooting Workflow for this compound Stability Issues start Inconsistent or Diminished Assay Results check_stability Is this compound Stable in Assay Conditions? start->check_stability check_interference Does this compound Interfere with Assay Components? check_stability->check_interference Yes run_stability_assay Perform Stability Assay: - Vary pH - Vary Temperature - Time Course Analysis check_stability->run_stability_assay No check_metabolism Is Metabolism to Phenmetrazine a Factor? check_interference->check_metabolism Yes run_interference_assay Perform Interference Assay: - Test with Individual Reagents - Run Compound-Free Controls check_interference->run_interference_assay No quantify_metabolite Quantify this compound and Phenmetrazine Levels check_metabolism->quantify_metabolite Yes end Consistent Assay Results check_metabolism->end No modify_protocol Modify Assay Protocol: - Use Fresh Solutions - Minimize Incubation Time - Adjust Buffer Conditions run_stability_assay->modify_protocol modify_protocol->end select_alternative_reagents Select Alternative Reagents or Assay Format run_interference_assay->select_alternative_reagents select_alternative_reagents->end use_phenmetrazine_directly Consider Using Phenmetrazine Directly as the Test Compound quantify_metabolite->use_phenmetrazine_directly use_phenmetrazine_directly->end

Caption: A flowchart for troubleshooting this compound stability in in vitro assays.

Phendimetrazine_Metabolism Metabolic Pathway of this compound This compound This compound (Prodrug) phenmetrazine Phenmetrazine (Active Metabolite) Potent Norepinephrine and Dopamine Releaser This compound->phenmetrazine N-demethylation (Liver) hydroxylation Hydroxylated Metabolites phenmetrazine->hydroxylation Hydroxylation conjugation Conjugated Metabolites hydroxylation->conjugation Conjugation excretion Urinary Excretion conjugation->excretion

Caption: The metabolic conversion of this compound to its active form, phenmetrazine.

Experimental_Workflow_Stability Experimental Workflow for Stability Assessment prep_solution Prepare this compound Solution in Assay Buffer time_zero Collect Time 0 Sample prep_solution->time_zero incubation Incubate at Assay Temperature prep_solution->incubation analysis Analyze All Samples by HPLC or LC-MS time_zero->analysis sampling Collect Samples at Defined Time Points incubation->sampling sampling->analysis data_analysis Plot % Remaining Compound vs. Time analysis->data_analysis

Caption: A generalized workflow for assessing the stability of this compound in an assay buffer.

References

optimizing phendimetrazine dosage to minimize cardiovascular side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing phendimetrazine dosage to minimize cardiovascular side effects during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound that leads to cardiovascular side effects?

A1: this compound is a sympathomimetic amine, chemically and pharmacologically similar to amphetamines.[1][2] It functions as a prodrug, being metabolized in the liver to its active form, phenmetrazine.[3] The primary mechanism of action involves stimulating the central nervous system to release norepinephrine and dopamine.[3] This increase in catecholamines leads to appetite suppression but also results in cardiovascular effects such as increased heart rate (tachycardia) and elevated blood pressure.[2][3][4]

Q2: What are the most common cardiovascular side effects observed with this compound?

A2: Common cardiovascular side effects include palpitations, tachycardia (rapid heart rate), and elevated blood pressure.[1][5][6] Flushing and sweating have also been reported.[3]

Q3: Are there more severe, less common cardiovascular risks associated with this compound?

A3: Yes, although rare, serious cardiovascular events have been associated with the use of anorectic agents like this compound. These include primary pulmonary hypertension and regurgitant cardiac valvular disease.[3][7] The risk of pulmonary hypertension increases with the use of an anorectic agent for longer than three months.[1] Cases of ischemic events and cardiomyopathy have also been reported.[3][8]

Q4: What are the contraindications for this compound use related to cardiovascular health?

A4: this compound is contraindicated in patients with a history of cardiovascular disease, including coronary artery disease, stroke, arrhythmias, congestive heart failure, and uncontrolled hypertension.[3][6] It should also be avoided in patients with hyperthyroidism and glaucoma.[6]

Q5: Is there a known dose-response relationship for the cardiovascular side effects of this compound?

Q6: How should cardiovascular parameters be monitored during experimental studies with this compound?

A6: A baseline cardiac evaluation is recommended to detect pre-existing conditions.[1][5] Regular monitoring of blood pressure and heart rate is crucial throughout the study.[8] For more detailed investigations, especially in pre-clinical animal studies, telemetry can be used to continuously monitor blood pressure, heart rate, and electrocardiogram (ECG).[9] In clinical settings, an echocardiogram before and during treatment may be considered to detect any potential valvular disorders.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Action for Researchers
Significant increase in heart rate or blood pressure in a study subject. Sympathomimetic effect of this compound.Immediately assess the subject's vital signs. Consider reducing the dosage or discontinuing the administration for that subject. Review the inclusion/exclusion criteria of your study to ensure subjects with underlying cardiovascular risks are appropriately screened.
Subject reports palpitations, chest pain, or shortness of breath. Potential serious cardiovascular adverse event (e.g., arrhythmia, ischemia, pulmonary hypertension).This should be treated as a serious adverse event. The subject should be immediately evaluated by a qualified medical professional. Discontinue the drug for this subject and report the event according to your study protocol and institutional guidelines.[4][7]
Development of tolerance to the desired effect (anorexia) leading to requests for dose escalation. Known pharmacological tolerance to this compound.Do not exceed the maximum recommended or protocol-specified dose. Tolerance to the anorectic effect typically develops within a few weeks.[5] Increasing the dose will likely increase the risk of cardiovascular side effects without a corresponding increase in efficacy.
Unexpected cardiovascular findings in animal studies. Species-specific differences in metabolism or cardiovascular response.Investigate the pharmacokinetics and pharmacodynamics of this compound and its active metabolite, phenmetrazine, in the specific animal model. Consider using telemetry for continuous and more accurate cardiovascular monitoring.[9]

Data on Cardiovascular Adverse Events

Due to the lack of publicly available, direct dose-comparison studies for this compound's cardiovascular effects, the following table summarizes the known cardiovascular adverse events associated with its therapeutic use and overdose.

Cardiovascular Adverse Event Therapeutic Use Overdose
Palpitations Reported[5][6]Can be present
Tachycardia (Rapid Heart Rate) Reported[5][6]Present[1]
Elevated Blood Pressure (Hypertension) Reported[5][6]Can be present[1]
Ischemic Events Reported[1][6]Possible
Primary Pulmonary Hypertension Rare, associated with longer-term use[1][7]Not a typical acute overdose symptom
Regurgitant Cardiac Valvular Disease Rare, associated with some anorectics[3]Not an acute overdose symptom
Arrhythmias Not commonly reported at therapeutic dosesPresent[1][6]
Circulatory Collapse Not reported at therapeutic dosesCan occur[1][6]

Experimental Protocols

Protocol: Cardiovascular Safety Assessment in a Pre-clinical Animal Model

  • Animal Model: Select an appropriate animal model (e.g., beagle dog, non-human primate) known to have cardiovascular responses relevant to humans.

  • Telemetry Implantation: Surgically implant telemetry devices for the continuous measurement of blood pressure, heart rate, and ECG. Allow for a sufficient recovery period post-surgery.

  • Baseline Data Collection: Record baseline cardiovascular data for a minimum of 24-48 hours before drug administration to establish a stable baseline for each animal.

  • Dose Administration: Administer this compound at multiple dose levels, including a therapeutic equivalent dose and higher doses to assess the dose-response relationship for cardiovascular effects. A vehicle control group should be included.

  • Data Monitoring and Collection: Continuously record cardiovascular parameters throughout the study period. Pay close attention to the time of peak plasma concentration of this compound and its active metabolite, phenmetrazine.

  • Data Analysis: Analyze changes from baseline in heart rate, blood pressure (systolic, diastolic, mean arterial), and ECG intervals (e.g., QT, PR, QRS). Compare the effects across different dose groups and against the control group.

  • Histopathology: At the end of the study, conduct a thorough histopathological examination of the heart and major blood vessels to identify any potential drug-related morphological changes.

Protocol: Cardiovascular Monitoring in a Clinical Research Setting

  • Subject Screening: All potential participants must undergo a thorough cardiovascular assessment, including a detailed medical history, physical examination, baseline ECG, and measurement of blood pressure and heart rate. Exclude any individuals with a history of cardiovascular disease or uncontrolled hypertension.[6]

  • Baseline Measurements: Prior to the first dose, record baseline vital signs, including seated blood pressure and heart rate, on multiple occasions to ensure accuracy. A baseline echocardiogram may be considered.[5]

  • Dosing and Monitoring Schedule:

    • Administer the planned dose of this compound.

    • Measure blood pressure and heart rate at regular intervals post-dosing, with increased frequency around the expected time of peak drug concentration.

    • Repeat ECGs at specified time points during the study to monitor for any changes in cardiac conduction.

  • Adverse Event Monitoring: Actively question participants about any potential cardiovascular symptoms, such as palpitations, chest pain, dizziness, or shortness of breath at each study visit.

  • Criteria for Dose Adjustment or Discontinuation: The study protocol should have clear, pre-defined criteria for dose reduction or discontinuation based on changes in blood pressure, heart rate, or the emergence of cardiovascular symptoms.

  • End-of-Study Evaluation: Conduct a final cardiovascular assessment, including vital signs and ECG, to compare with baseline measurements.

Visualizations

Phendimetrazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell This compound This compound (Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism (Liver) VMAT2 VMAT2 Phenmetrazine->VMAT2 Inhibits NE_Dopamine_Vesicle Norepinephrine (NE) & Dopamine (DA) Vesicles Phenmetrazine->NE_Dopamine_Vesicle Disrupts vesicle storage NET_DAT NE & DA Transporters (NET/DAT) Phenmetrazine->NET_DAT Enters neuron via reuptake transporters VMAT2->NE_Dopamine_Vesicle Packages NE/DA NE_Dopamine_Vesicle->NET_DAT Reversal of transport NE_DA_Released Increased NE & DA NET_DAT->NE_DA_Released Release into cleft Adrenergic_Receptors Adrenergic Receptors (e.g., α1, β1) NE_DA_Released->Adrenergic_Receptors Dopamine_Receptors Dopamine Receptors NE_DA_Released->Dopamine_Receptors Cardiovascular_Effects Cardiovascular Effects: - Increased Heart Rate - Increased Blood Pressure Adrenergic_Receptors->Cardiovascular_Effects Appetite_Suppression Appetite Suppression Dopamine_Receptors->Appetite_Suppression

Caption: Signaling pathway of this compound leading to cardiovascular effects.

Experimental_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Define Research Question & Select Animal Model/Patient Population B Establish Clear Inclusion/Exclusion Criteria (focus on cardiovascular health) A->B C Design Dose-Escalation Protocol with Safety Endpoints B->C D Baseline Cardiovascular Assessment (ECG, BP, HR) C->D Implement Protocol E This compound Administration (according to protocol) D->E F Continuous/Frequent Cardiovascular Monitoring E->F I Correlate with Pharmacokinetic Data E->I G Adverse Event Monitoring & Documentation F->G H Analyze Cardiovascular Data (Changes from Baseline) F->H G->C Protocol Amendment if necessary G->H H->I J Assess Dose-Safety Relationship I->J

Caption: Experimental workflow for assessing cardiovascular liability of this compound.

References

challenges in translating phendimetrazine research from animal models to humans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with phendimetrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered when translating preclinical findings from animal models to human applications.

Frequently Asked Questions (FAQs)

Q1: My rodent model shows a different pharmacokinetic profile for this compound compared to what is reported in humans. Why is this, and how do I interpret my results?

A: This is a common and critical challenge in translating this compound research. The discrepancy often arises from species-specific differences in drug metabolism and absorption. This compound is a prodrug that is metabolized into the more active compound, phenmetrazine.[1][2] The rate and extent of this conversion can vary significantly between species.

Key factors to consider:

  • Metabolic Rate: In humans, approximately 30% of an oral dose of this compound is converted to phenmetrazine.[1] While the exact percentage is not well-documented for rodents, differences in cytochrome P450 enzyme activity, which are responsible for the N-demethylation of this compound, are known to exist across species.[2]

  • Half-Life: The elimination half-life of this compound and its active metabolite phenmetrazine differs between humans and animal models. For instance, the half-life of immediate-release this compound in humans is approximately 3.7 hours, while phenmetrazine's half-life is around 8 hours.[3][4] Pharmacokinetic studies in rhesus monkeys have also been conducted, and these values may differ from those observed in rodents.[5]

Troubleshooting Guide:

  • Characterize Pharmacokinetics in Your Model: It is crucial to perform pharmacokinetic studies in your specific animal model to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life for both this compound and phenmetrazine.[5]

  • Correlate with Pharmacodynamics: Relate the pharmacokinetic data to your pharmacodynamic endpoints. For example, a faster metabolism to phenmetrazine in your animal model could lead to a more rapid onset of behavioral effects.[5]

Pharmacokinetic Data Comparison

Parameter This compound (Immediate Release) Phenmetrazine Species
Half-life (t½) ~3.7 hours[3] ~8 hours[4] Human
Peak Plasma Time (Tmax) 1-3 hours[1] - Human
Half-life (t½) - - Rat (Data not readily available)
Peak Plasma Time (Tmax) - - Rat (Data not readily available)
Half-life (t½) Available in literature[5] Available in literature[5] Rhesus Monkey

| Peak Plasma Time (Tmax) | Available in literature[5] | Available in literature[5] | Rhesus Monkey |

Q2: I am observing a discrepancy in the anorectic (appetite-suppressing) efficacy of this compound between my animal studies and human clinical data. What could be the cause?

A: Discrepancies in efficacy are often linked to species differences in the pharmacology of phenmetrazine at its targets, the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Transporter Affinity and Potency: The binding affinity (Ki) and functional potency (IC50 for inhibition or EC50 for release) of phenmetrazine can differ between human and rodent transporters. While phenmetrazine is a potent releaser of norepinephrine and dopamine in rat brain synaptosomes, subtle differences in the protein structure of human transporters could alter its potency.[6]

  • Behavioral Models: The methods used to measure appetite suppression in animals (e.g., reduction in food intake) may not fully recapitulate the complex factors influencing eating behavior in humans.

Troubleshooting Guide:

  • Use Species-Specific Assays: When conducting in vitro studies, use cell lines expressing human DAT and NET to get a more accurate picture of phenmetrazine's potency in humans.

  • Consider Allosteric Effects: Recent research suggests this compound itself may act as a DAT inhibitor, which could modulate the effects of its metabolite, phenmetrazine.[7] This interaction might differ across species.

In Vitro Activity at Monoamine Transporters (Rat)

Compound Action Transporter Potency (EC50/IC50)
Phenmetrazine Release Norepinephrine (NET) 50 nM[6]
Release Dopamine (DAT) 131 nM[6]

| This compound | Inhibition | Dopamine (DAT) | 19,000 nM (19 µM)[8] |

Q3: My animal model is showing a higher abuse potential for this compound than what is suggested by its Schedule III classification in humans. How should I interpret this?

A: This is a nuanced issue. While this compound is considered to have a lower abuse potential than phenmetrazine due to its prodrug nature, which leads to a slower onset of effects, animal models can sometimes show conflicting results.[1]

  • Route of Administration: The route of administration in animal studies (e.g., intravenous or intraperitoneal) can lead to a more rapid delivery of the drug to the brain than oral administration in humans, potentially increasing its reinforcing effects.

  • Drug Discrimination Studies: In rats and rhesus monkeys, both this compound and phenmetrazine can substitute for the discriminative stimulus effects of cocaine, indicating shared subjective effects.[5][9] However, this compound is less potent than phenmetrazine in these assays.[9]

  • Species Sensitivity: The sensitivity of the mesolimbic dopamine system, which is central to reward and reinforcement, can vary between species.

Troubleshooting Guide:

  • Model Human Usage: When possible, use oral administration in your animal models to better mimic the clinical route of administration.

  • Comprehensive Behavioral Assessment: In addition to self-administration and drug discrimination, consider other behavioral assays that can provide a more complete picture of abuse liability, such as conditioned place preference and intracranial self-stimulation.

Experimental Protocols

Protocol 1: Drug Discrimination in Rats

This protocol is used to assess the subjective effects of a test drug by determining if an animal trained to recognize a specific drug stimulus will generalize that response to the test drug.

  • Animal Training:

    • Rats are trained to press one of two levers in an operant chamber to receive a food reward.

    • On training days, rats are administered a known drug of abuse (e.g., cocaine at 5.6 mg/kg, i.p.) and are rewarded for pressing the "drug-appropriate" lever.

    • On alternate days, they receive a saline injection and are rewarded for pressing the "saline-appropriate" lever.

    • Training continues until the rats reliably press the correct lever based on the injection they received.[9]

  • Testing Phase:

    • Once trained, rats are administered a dose of the test drug (e.g., this compound).

    • They are then placed in the chamber, and the percentage of responses on the "drug-appropriate" lever is recorded.

    • A high percentage of responding on the drug-appropriate lever suggests the test drug has similar subjective effects to the training drug.[9]

Protocol 2: Monoamine Transporter Uptake/Release Assay (in Rat Brain Synaptosomes)

This in vitro assay measures a drug's ability to either block the reuptake of neurotransmitters or cause their release.

  • Synaptosome Preparation:

    • Rat brain tissue (e.g., striatum for DAT, hippocampus for NET) is homogenized.

    • The homogenate is centrifuged to isolate synaptosomes (resealed nerve terminals).

  • Uptake Inhibition Assay:

    • Synaptosomes are incubated with various concentrations of the test drug.

    • A radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) is added.

    • The reaction is stopped, and the amount of radioactivity taken up by the synaptosomes is measured. A decrease in uptake indicates inhibition by the test drug.

  • Release Assay:

    • Synaptosomes are pre-loaded with a radiolabeled neurotransmitter.

    • They are then exposed to various concentrations of the test drug.

    • The amount of radioactivity released into the surrounding buffer is measured. An increase in release indicates the drug is a substrate for the transporter.[6]

Protocol 3: In Vivo Microdialysis in Rats

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

  • Probe Implantation:

    • A microdialysis probe is surgically implanted into a specific brain region (e.g., the nucleus accumbens).

    • The probe has a semi-permeable membrane at its tip.

  • Perfusion and Sampling:

    • Artificial cerebrospinal fluid is slowly pumped through the probe.

    • Neurotransmitters from the extracellular space diffuse across the membrane into the perfusion fluid (dialysate).

    • The dialysate is collected at regular intervals.

  • Analysis:

    • The concentration of neurotransmitters (e.g., dopamine) in the dialysate is measured using high-performance liquid chromatography (HPLC).

    • This allows for the real-time assessment of how a systemically administered drug (like this compound or phenmetrazine) affects neurotransmitter levels in a specific brain region.[10]

Visualizations

Metabolic_Pathway cluster_key Legend This compound This compound (Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine N-demethylation (Cytochrome P450 Enzymes in Liver) Inactive_Metabolites Inactive Metabolites (e.g., this compound-N-oxide) This compound->Inactive_Metabolites Other metabolic pathways Phenmetrazine->Inactive_Metabolites Further Metabolism Prodrug Prodrug Active Active Metabolite Inactive Inactive Metabolite

Metabolic conversion of this compound.

Drug_Discrimination_Workflow cluster_training Training Phase cluster_testing Testing Phase Train_Cocaine Administer Cocaine (e.g., 5.6 mg/kg) Press_Drug_Lever Rat presses 'Drug' Lever Train_Cocaine->Press_Drug_Lever Train_Saline Administer Saline Press_Saline_Lever Rat presses 'Saline' Lever Train_Saline->Press_Saline_Lever Reward Food Reward Press_Drug_Lever->Reward Press_Saline_Lever->Reward Admin_Test_Drug Administer this compound (Test Drug) Reward->Admin_Test_Drug After Reliable Discrimination Observe Observe Lever Choice Admin_Test_Drug->Observe Analyze Analyze Data: % Responses on 'Drug' Lever Observe->Analyze Start Start Start->Train_Cocaine Alternating Days Start->Train_Saline Alternating Days

Workflow for a typical drug discrimination study.

Translational_Challenges Translational Challenges in this compound Research cluster_animal Animal Model Findings cluster_human Human Clinical Outcomes Metabolism_A Pharmacokinetics & Metabolic Rate Challenge Translational Gap Metabolism_A->Challenge Species differences in CYP450 enzymes Efficacy_A Efficacy at Rodent Transporters (e.g., anorectic effect) Efficacy_A->Challenge Differences in transporter protein structure & potency Safety_A Safety/Abuse Profile (e.g., Self-Administration) Safety_A->Challenge Route of administration & dopaminergic system sensitivity Metabolism_H Pharmacokinetics & Metabolic Rate Efficacy_H Efficacy at Human Transporters (Weight Loss) Safety_H Safety/Abuse Profile (Cardiovascular Risk, Schedule III) Challenge->Metabolism_H Challenge->Efficacy_H Challenge->Safety_H

Key challenges in translating this compound research.

References

Technical Support Center: Mitigating Variability in Phendimetrazine Dose-Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phendimetrazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate variability in your dose-response studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound primarily acts as a prodrug for its active metabolite, phenmetrazine.[1][2] Phenmetrazine is a potent norepinephrine and dopamine releasing agent.[1] this compound itself has minimal direct effects on neurotransmitter uptake or release.[1] The appetite-suppressant and stimulant effects observed after this compound administration are largely attributed to the activity of phenmetrazine.[1][2]

Q2: What are the key pharmacokinetic parameters of this compound?

A2: this compound is readily absorbed from the gastrointestinal tract, with peak plasma levels occurring within 1 to 3 hours.[3] It is metabolized in the liver to its active metabolite, phenmetrazine.[3] The half-life of this compound is approximately 3.7 hours for both immediate and extended-release formulations.[4] The major route of elimination for both the parent drug and its metabolites is through the kidneys.[3]

Q3: What are the different formulations of this compound available for research?

A3: this compound is available in immediate-release (IR) tablets (typically 35 mg) and extended-release (ER) capsules (typically 105 mg).[5][6][7] The immediate-release formulation requires more frequent dosing (two to three times daily) compared to the once-daily extended-release capsule.[6][7] The choice of formulation can significantly impact the pharmacokinetic profile and, consequently, the dose-response relationship.

Q4: What are the known drug interactions with this compound?

A4: this compound should not be used with monoamine oxidase inhibitors (MAOIs) as this can lead to a hypertensive crisis.[3][4] Caution should also be exercised when co-administering with other central nervous system stimulants.[3] The requirements for insulin and oral hypoglycemic agents in individuals with diabetes mellitus may be altered when using this compound.[4]

Q5: What are the common adverse effects observed with this compound?

A5: Common side effects include palpitations, tachycardia, elevated blood pressure, dry mouth, nervousness, and insomnia.[8][9] More serious but rare adverse effects include pulmonary hypertension and valvular heart disease, particularly with long-term use or in combination with other anorectic agents.[4][8]

Troubleshooting Guides

This section addresses specific issues that can lead to variability in this compound dose-response studies.

In Vitro Studies

Issue: High variability or lack of response in cell-based assays.

  • Possible Cause 1: this compound inactivity. this compound is a prodrug and is largely inactive in vitro.[1] The observed effects are due to its active metabolite, phenmetrazine.

    • Troubleshooting Tip: For in vitro studies investigating the direct mechanism of action, it is crucial to use the active metabolite, phenmetrazine, rather than this compound.

  • Possible Cause 2: Compound stability and storage. Improper storage or handling of this compound or phenmetrazine can lead to degradation and loss of potency.

    • Troubleshooting Tip: Store compounds according to the manufacturer's instructions, typically at a controlled room temperature away from light and moisture. Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Issues with solution preparation. this compound tartrate is soluble in water, but issues with pH or buffer composition can affect its stability and availability in cell culture media.

    • Troubleshooting Tip: Ensure the final pH of your working solutions is compatible with your cell culture system. Use high-purity water and reagents to prepare solutions. Consider performing a solubility test in your specific assay buffer.

In Vivo Studies

Issue: Inconsistent dose-response relationships in animal models.

  • Possible Cause 1: Inter-individual differences in metabolism. The conversion of this compound to its active metabolite, phenmetrazine, can vary significantly between individual animals, leading to different plasma concentrations of the active compound even at the same this compound dose.[10]

    • Troubleshooting Tip: When possible, measure plasma concentrations of both this compound and phenmetrazine to correlate drug exposure with the observed pharmacological effect. Consider using a larger number of animals per group to account for metabolic variability.

  • Possible Cause 2: Animal model selection. The choice of animal model can significantly impact the metabolic profile and, therefore, the dose-response of this compound.

    • Troubleshooting Tip: Select an animal model with a metabolic profile that is as close as possible to humans. Diet-induced obesity (DIO) models in rats and mice are commonly used for studying anti-obesity drugs.[11]

  • Possible Cause 3: Formulation and route of administration. The bioavailability of this compound can be affected by the formulation and the route of administration.

    • Troubleshooting Tip: Ensure consistent formulation and administration techniques throughout the study. For oral administration, consider the timing of dosing in relation to the animal's feeding cycle, as this can affect absorption.

  • Possible Cause 4: Development of tolerance. Tolerance to the anorectic effects of this compound can develop within a few weeks.[3][7]

    • Troubleshooting Tip: For longer-term studies, be aware of the potential for tolerance development. If a diminished response is observed over time, it may be due to tolerance rather than experimental variability. Consider this when designing the study duration and interpreting the results.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterImmediate-Release (35 mg)Extended-Release (105 mg)Reference(s)
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours3 - 6 hours[3],[9]
Half-life (t1/2) ~3.7 hours~3.7 hours[4]
Dosing Frequency 2-3 times dailyOnce daily[6],[7]

Experimental Protocols

Protocol: In Vivo Dose-Response Study of this compound in a Diet-Induced Obesity (DIO) Rodent Model

1. Animal Model and Acclimation:

  • Select male C57BL/6J mice or Sprague-Dawley rats.
  • Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a specified period (e.g., 8-12 weeks) until a significant increase in body weight compared to control animals on a standard chow diet is achieved.
  • House animals in a controlled environment (temperature, humidity, and light-dark cycle) and allow for at least one week of acclimation before the start of the experiment.

2. This compound Formulation and Dose Selection:

  • Prepare this compound tartrate in a suitable vehicle (e.g., sterile water or saline).
  • Select a range of doses based on literature review and preliminary studies. For example, 10, 30, and 100 mg/kg for oral administration.
  • Include a vehicle control group.

3. Administration and Monitoring:

  • Administer this compound or vehicle orally via gavage once daily.
  • Monitor food and water intake daily.
  • Measure body weight daily or every other day.
  • Observe animals for any clinical signs of toxicity.

4. Blood Sampling and Analysis:

  • At the end of the study, collect blood samples at specified time points after the final dose to determine plasma concentrations of this compound and phenmetrazine using a validated analytical method (e.g., LC-MS/MS).

5. Data Analysis:

  • Analyze changes in body weight and food intake using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
  • Correlate the observed pharmacological effects with the plasma concentrations of this compound and phenmetrazine.
  • Generate dose-response curves to determine the ED50 (effective dose for 50% of the maximal response).

Mandatory Visualization

phendimetrazine_mechanism_of_action cluster_administration Administration cluster_metabolism Metabolism (Liver) cluster_active_metabolite Active Metabolite cluster_action Mechanism of Action (CNS) This compound This compound (Oral) liver Hepatic Metabolism (N-demethylation) This compound->liver Absorption phenmetrazine Phenmetrazine liver->phenmetrazine Conversion cns Central Nervous System phenmetrazine->cns Enters CNS norepinephrine Increased Norepinephrine Release cns->norepinephrine dopamine Increased Dopamine Release cns->dopamine appetite Appetite Suppression norepinephrine->appetite dopamine->appetite

Caption: this compound's metabolic activation pathway.

experimental_workflow start Start: Define Study Objectives animal_selection Animal Model Selection (e.g., DIO mice) start->animal_selection dose_formulation Dose Range Finding & Formulation Preparation animal_selection->dose_formulation administration Drug Administration (e.g., Oral Gavage) dose_formulation->administration monitoring Monitor Key Parameters (Body Weight, Food Intake) administration->monitoring sampling Blood Sample Collection (Pharmacokinetics) monitoring->sampling analysis Data Analysis (Dose-Response Curves) sampling->analysis end End: Report Findings analysis->end

References

Technical Support Center: Enhancing the Oral Bioavailability of Phendimetrazine Formulations for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the oral bioavailability of phendimetrazine formulations in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a sympathomimetic amine, chemically similar to amphetamines, that acts as an appetite suppressant.[1][2][3][4] It is classified as a Schedule III controlled substance.[5] this compound primarily functions as a prodrug, meaning it is converted into its active form, phenmetrazine, after administration.[5] The therapeutic action is believed to stem from the stimulation of the central nervous system, leading to a reduction in appetite.[1][2][3][6]

Q2: What is the oral bioavailability of this compound and what factors influence it?

A2: this compound tartrate is readily absorbed from the gastrointestinal tract.[7] However, its overall oral bioavailability is influenced by significant first-pass metabolism in the liver, where it is converted to its active metabolite, phenmetrazine, and other metabolites like this compound-N-oxide.[3][6] The extent of this metabolism can vary among individuals and is a key determinant of the systemic exposure to the active compound.

Q3: What are the key pharmacokinetic parameters of this compound?

A3: The pharmacokinetic profile of this compound varies between its immediate-release and extended-release formulations. The average elimination half-life is approximately 3.7 hours for both formulations.[3][7] However, the absorption half-life is significantly more rapid for the immediate-release tablets.[3][7]

Q4: What are the physicochemical properties of this compound tartrate?

A4: this compound tartrate is a white, odorless, crystalline powder. It is freely soluble in water and sparingly soluble in warm alcohol. It is insoluble in chloroform, acetone, ether, and benzene.[1][2][3][6][7]

Troubleshooting Guide for this compound Formulation Experiments

Issue Potential Cause Suggested Solution
High variability in plasma concentrations between subjects. Individual differences in first-pass metabolism (e.g., CYP enzyme activity).- Increase the sample size of the study to account for inter-individual variability.- Genotype study subjects for relevant metabolizing enzymes if possible.- Consider the use of a formulation designed to bypass or reduce first-pass metabolism.
Low plasma concentrations of the active metabolite, phenmetrazine. - Inefficient conversion of the prodrug.- Rapid clearance of phenmetrazine.- Investigate alternative prodrug strategies that may lead to more efficient conversion.- Explore formulations that provide sustained release of this compound, potentially leading to more stable plasma concentrations of phenmetrazine.
Unexpectedly rapid absorption and clearance with a novel formulation. The formulation may not be providing the intended controlled-release profile.- Re-evaluate the formulation design and manufacturing process.- Conduct in vitro dissolution studies under various pH conditions to assess the release mechanism.- Incorporate release-modifying excipients into the formulation.
Poor in vitro-in vivo correlation (IVIVC). The in vitro dissolution method may not be accurately predicting the in vivo performance.- Develop a more biorelevant in vitro dissolution method that simulates the conditions of the gastrointestinal tract.- Investigate the impact of food on the absorption of your formulation in vivo.

Proposed Experimental Protocols for Enhancing Oral Bioavailability

Given that this compound tartrate is water-soluble, strategies to improve its oral bioavailability should focus on bypassing or reducing the first-pass hepatic metabolism. Below are detailed methodologies for two potential approaches.

Development of a Mucoadhesive Buccal Formulation

This approach aims to deliver this compound through the buccal mucosa, allowing it to be absorbed directly into the systemic circulation and thereby avoiding the liver's first-pass metabolism.

Methodology:

  • Polymer Selection:

    • Screen various mucoadhesive polymers for their adhesive properties and compatibility with this compound tartrate. Suitable candidates include chitosan, sodium alginate, pectin, and poly (acrylic acid).[8]

  • Formulation of Buccal Tablets/Films:

    • Prepare buccal tablets by direct compression of a blend of this compound tartrate, the selected mucoadhesive polymer, and other necessary excipients (e.g., fillers, binders, lubricants).

    • Alternatively, prepare buccal films by solvent casting. Dissolve the drug and polymer in a suitable solvent, cast the solution onto a backing layer, and allow it to dry.

  • In Vitro Characterization:

    • Swelling Index: Determine the swelling behavior of the formulation in simulated salivary fluid (pH 6.8).

    • Mucoadhesion Strength: Measure the force required to detach the formulation from a model mucosal surface (e.g., porcine buccal mucosa) using a texture analyzer.

    • In Vitro Drug Release: Conduct dissolution studies using a USP apparatus (e.g., paddle over disk) with simulated salivary fluid.

  • Ex Vivo Permeation Studies:

    • Mount porcine buccal mucosa on a Franz diffusion cell.

    • Apply the formulation to the mucosal side and measure the amount of this compound that permeates through the tissue into the receptor chamber over time.

  • In Vivo Pharmacokinetic Studies:

    • Administer the developed buccal formulation to an appropriate animal model (e.g., rabbits, pigs).

    • Collect blood samples at predetermined time points and analyze the plasma concentrations of this compound and phenmetrazine using a validated analytical method (e.g., LC-MS/MS).

    • Compare the pharmacokinetic parameters (AUC, Cmax, Tmax) with those obtained after oral administration of a conventional this compound tablet.

Formulation of this compound-Loaded Nanoparticles

This strategy involves encapsulating this compound in nanoparticles to potentially alter its absorption pathway, possibly facilitating lymphatic uptake and reducing hepatic first-pass metabolism.

Methodology:

  • Nanoparticle Preparation:

    • Select a biocompatible and biodegradable polymer such as poly(lactic-co-glycolic acid) (PLGA).

    • Prepare this compound-loaded PLGA nanoparticles using a suitable method like solvent evaporation or nanoprecipitation.

  • Physicochemical Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering (DLS).

    • Encapsulation Efficiency and Drug Loading: Quantify the amount of this compound encapsulated within the nanoparticles.

    • Morphology: Visualize the shape and surface of the nanoparticles using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

  • In Vitro Drug Release:

    • Perform in vitro release studies in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) to evaluate the release profile of this compound from the nanoparticles.

  • Cellular Uptake Studies:

    • Investigate the uptake of fluorescently labeled nanoparticles by intestinal cell lines (e.g., Caco-2 cells) to assess their potential for transepithelial transport.

  • In Vivo Pharmacokinetic Studies:

    • Orally administer the nanoparticle formulation to an animal model (e.g., rats).

    • Collect blood samples over time and determine the plasma concentration profiles of this compound and phenmetrazine.

    • Compare the results with those from a control group receiving a solution of this compound tartrate.

Quantitative Data Summary

Pharmacokinetic Parameter Immediate-Release Tablet Extended-Release Capsule Reference
Average Elimination Half-life ~3.7 hours~3.7 hours[3][7]
Absorption Half-life RapidSlower than immediate-release[3][7]

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation This compound This compound Absorption Absorption This compound->Absorption Metabolism N-demethylation Absorption->Metabolism Phenmetrazine Phenmetrazine (Active) Metabolism->Phenmetrazine Phendimetrazine_N_Oxide This compound-N-Oxide Metabolism->Phendimetrazine_N_Oxide Systemic_Phenmetrazine Systemic Phenmetrazine Phenmetrazine->Systemic_Phenmetrazine Systemic_Metabolites Other Metabolites Phendimetrazine_N_Oxide->Systemic_Metabolites G Start Start: Develop Novel this compound Formulation Formulation Formulation Development (e.g., Mucoadhesive Film) Start->Formulation InVitro In Vitro Characterization - Dissolution - Mucoadhesion Formulation->InVitro ExVivo Ex Vivo Permeation Studies (e.g., Porcine Buccal Mucosa) InVitro->ExVivo InVivo In Vivo Pharmacokinetic Study (Animal Model) ExVivo->InVivo Analysis Data Analysis and Comparison to Conventional Formulation InVivo->Analysis End End: Optimized Formulation Analysis->End

References

addressing phendimetrazine tolerance development in chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the development of tolerance to phendimetrazine in chronic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce anorexia?

This compound is a sympathomimetic amine, chemically similar to amphetamines, that is used as a short-term appetite suppressant for the management of obesity.[1][2][3] It functions as a prodrug, meaning it is metabolized in the body into its active form, phenmetrazine.[4][5] Phenmetrazine stimulates the central nervous system, primarily by promoting the release of the neurotransmitters norepinephrine and dopamine, particularly in the hypothalamus, the brain's appetite-regulating center.[4] This increase in catecholamine levels leads to a suppression of appetite.[4]

Q2: What is drug tolerance and how quickly does it develop with this compound?

Drug tolerance is a pharmacological concept describing a subject's reduced response to a drug following repeated use.[6][7][8] In the context of this compound, this manifests as a diminished anorectic effect over time.[9] Clinical information and preclinical studies suggest that tolerance to the appetite-suppressing effects of this compound and similar compounds can develop within a few weeks of continuous administration.[9]

Q3: What is the suspected neurobiological mechanism behind this compound tolerance?

The development of tolerance to this compound is believed to be primarily due to neuroadaptive changes in the brain in response to chronic stimulation by its active metabolite, phenmetrazine. A key proposed mechanism is the downregulation of dopamine and norepinephrine receptors.[6][10] Continuous high levels of these neurotransmitters can lead to a decrease in the number of their corresponding receptors on nerve cells, making the same dose of the drug less effective over time.[6][10] Chronic amphetamine use, which has a similar mechanism of action, has been shown to downregulate D3 dopamine receptors in the limbic forebrain of rats.[11]

Troubleshooting Guides for Chronic this compound Studies

Issue 1: Difficulty in Observing a Consistent Anorectic Effect

  • Problem: Inconsistent or absent reduction in food intake after acute this compound administration.

  • Possible Causes & Solutions:

    • Incorrect Dosing: Verify dose calculations and ensure accurate administration. This compound is typically administered orally, and its active metabolite, phenmetrazine, has been studied in rats with subcutaneous administration.[5]

    • Animal Stress: Stress from handling or a novel environment can affect feeding behavior.[12] Acclimate animals to handling and the testing environment before the experiment begins.

    • Food Palatability: Ensure the standard chow is palatable to the animals. For some studies, a high-fat diet may be used to model diet-induced obesity.

Issue 2: Rapid Development of Tolerance Complicating Data Interpretation

  • Problem: The anorectic effect of this compound diminishes too quickly to study the desired long-term outcomes.

  • Possible Causes & Solutions:

    • Continuous High Dosing: Constant high-level exposure to the drug can accelerate tolerance. Consider an intermittent dosing schedule (e.g., drug administration on alternating days) to potentially slow the development of tolerance.

    • Lack of Washout Periods: Incorporate planned washout periods in your study design to allow for receptor re-sensitization.

    • Focus on Early Tolerance Markers: Shift the focus of the study to investigate the early molecular and behavioral markers of tolerance development.

Issue 3: High Variability in Animal Body Weight and Food Intake

  • Possible Causes & Solutions:

    • Genetic Variability: Use a genetically homogeneous strain of rodents to minimize inter-individual variations in drug metabolism and response.

    • Environmental Factors: Ensure consistent environmental conditions (e.g., temperature, light-dark cycle, noise levels) for all animals, as these can influence metabolism and feeding behavior.

    • Baseline Monitoring: Thoroughly monitor baseline food intake and body weight for a sufficient period before drug administration to establish a stable baseline for each animal.

Experimental Protocols

Protocol 1: Chronic Oral this compound Administration in a Rodent Model of Diet-Induced Obesity

This protocol is designed to assess the development of tolerance to the anorectic effects of this compound in mice or rats.

  • Animal Model: Male C57BL/6J mice, 8 weeks old.

  • Housing: Individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Provide a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Acclimation: Acclimate mice to handling and the experimental setup for at least one week prior to the study.

  • Baseline Measurement: Record individual body weight and daily food intake for 7 consecutive days to establish a stable baseline.

  • Drug Administration:

    • Vehicle Group: Administer the vehicle (e.g., sterile water) orally via gavage once daily.

    • This compound Group: Administer this compound tartrate (e.g., 10 mg/kg) orally via gavage once daily. The dose may need to be optimized in a pilot study.

  • Data Collection:

    • Record body weight and food intake daily for 28 days.

    • Observe for any behavioral changes or adverse effects.

  • Data Analysis:

    • Calculate the change in body weight and food intake from baseline for each animal.

    • Compare the effects of this compound to the vehicle control group over time using appropriate statistical analyses (e.g., two-way repeated measures ANOVA). A diminishing difference between the groups over time indicates the development of tolerance.

Protocol 2: Assessment of Dopamine Receptor Density Following Chronic this compound Exposure

This protocol outlines a method to investigate the neurobiological underpinnings of this compound tolerance.

  • Chronic Treatment: Following a chronic this compound or vehicle administration protocol (as described in Protocol 1), euthanize the animals at a predetermined time point (e.g., day 28).

  • Brain Tissue Collection: Rapidly dissect the brains and isolate specific regions of interest, such as the hypothalamus and nucleus accumbens.

  • Tissue Preparation: Prepare brain tissue homogenates for receptor binding assays or tissue sections for autoradiography or immunohistochemistry.

  • Receptor Binding Assay:

    • Use a radiolabeled dopamine receptor antagonist (e.g., [³H]raclopride for D2/D3 receptors) to quantify receptor density (Bmax) and affinity (Kd) in brain homogenates.

    • Perform saturation binding experiments with increasing concentrations of the radioligand.

  • Immunohistochemistry:

    • Use specific antibodies against dopamine receptors (e.g., D1, D2, D3) to visualize and quantify receptor expression in brain sections.

  • Data Analysis: Compare dopamine receptor density and expression levels between the this compound-treated and vehicle-treated groups. A significant reduction in receptor density in the this compound group would support the hypothesis of receptor downregulation as a mechanism of tolerance.

Data Presentation

Table 1: Illustrative Weekly Body Weight Change in Rodents Treated with this compound

Treatment GroupWeek 1 (g)Week 2 (g)Week 3 (g)Week 4 (g)
Vehicle+1.5 ± 0.3+1.2 ± 0.2+1.0 ± 0.2+0.8 ± 0.1
This compound (10 mg/kg)-2.0 ± 0.5-1.0 ± 0.4-0.2 ± 0.3+0.5 ± 0.2

Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This is illustrative data.

Table 2: Illustrative Dopamine D2/D3 Receptor Density (Bmax) in the Nucleus Accumbens

Treatment GroupBmax (fmol/mg protein)
Vehicle150.5 ± 10.2
This compound (10 mg/kg)115.8 ± 8.5*

Note: Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. This is illustrative data.

Visualizations

phendimetrazine_pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound (Prodrug) phenmetrazine Phenmetrazine (Active Metabolite) This compound->phenmetrazine Metabolism vesicles Vesicles (NE, DA) phenmetrazine->vesicles Promotes Release transporter DAT/NET phenmetrazine->transporter Blocks Reuptake ne_da Norepinephrine (NE) & Dopamine (DA) vesicles->ne_da Release receptors Postsynaptic NE/DA Receptors ne_da->receptors Binding anorectic_effect Anorectic Effect (Appetite Suppression) receptors->anorectic_effect Signal Transduction tolerance Tolerance (Receptor Downregulation) anorectic_effect->tolerance Chronic Stimulation Leads to experimental_workflow cluster_0 Phase 1: Model Development & Baseline cluster_1 Phase 2: Chronic Dosing cluster_2 Phase 3: Endpoint Analysis diet_induction Diet-Induced Obesity (8-12 weeks) acclimation Acclimation & Handling (1 week) diet_induction->acclimation baseline Baseline Measurement (Body Weight, Food Intake) acclimation->baseline group_assignment Group Assignment (Vehicle vs. This compound) baseline->group_assignment chronic_dosing Daily Oral Gavage (28 days) group_assignment->chronic_dosing daily_monitoring Daily Monitoring (Body Weight, Food Intake) chronic_dosing->daily_monitoring euthanasia Euthanasia & Tissue Collection chronic_dosing->euthanasia behavioral_analysis Behavioral Data Analysis (Tolerance Assessment) daily_monitoring->behavioral_analysis neurochemical_analysis Neurochemical Analysis (Receptor Density) euthanasia->neurochemical_analysis troubleshooting_logic cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions start Issue Encountered in Chronic Study inconsistent_effect Inconsistent Anorectic Effect start->inconsistent_effect rapid_tolerance Rapid Tolerance Development start->rapid_tolerance high_variability High Data Variability start->high_variability cause1 Incorrect Dosing Animal Stress inconsistent_effect->cause1 cause2 Continuous High Dosing Lack of Washouts rapid_tolerance->cause2 cause3 Genetic Variability Environmental Factors high_variability->cause3 solution1 Verify Dosing Acclimate Animals cause1->solution1 solution2 Intermittent Dosing Incorporate Washouts cause2->solution2 solution3 Use Homogeneous Strain Control Environment cause3->solution3

References

overcoming analytical challenges in phendimetrazine metabolite identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in phendimetrazine metabolite identification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound?

A1: this compound is a prodrug that is primarily metabolized in the liver.[1][2][3] The major active metabolite is phenmetrazine , formed through N-demethylation.[1][2] Another identified metabolite is This compound-N-oxide .[4] Approximately 30% of an oral dose of this compound is converted to phenmetrazine.[2] Phenmetrazine itself can be further metabolized through hydroxylation and conjugation before being excreted in the urine.[1]

Q2: Which analytical techniques are most commonly used for this compound and its metabolite analysis?

A2: The most prevalent analytical techniques for the identification and quantification of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7][8]

Q3: Why is derivatization often required for GC-MS analysis of this compound and its metabolites?

A3: Derivatization is a common step in GC-MS analysis of compounds like this compound and phenmetrazine to improve their volatility, thermal stability, and chromatographic properties.[9][10] Functional groups such as primary and secondary amines in these molecules can interact with the GC column, leading to poor peak shape and reduced sensitivity. Derivatization converts these active groups into less polar and more volatile derivatives, resulting in sharper peaks and improved analytical performance.[9] Common derivatizing agents include trifluoroacetic anhydride (TFAA) and perfluorooctanoyl chloride.[6][8]

Q4: What are "matrix effects" in LC-MS/MS analysis, and how can they affect this compound metabolite identification?

A4: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological sample (e.g., plasma, urine).[11][12] These effects can lead to either ion suppression or enhancement, causing inaccurate quantification of this compound and its metabolites.[11][12] For example, phospholipids from plasma are a common source of matrix effects in LC-MS/MS. To mitigate these effects, it is crucial to have an effective sample preparation method to remove interfering substances and to use a stable isotope-labeled internal standard that can compensate for these variations.[12]

Troubleshooting Guides

GC-MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Poor peak shape (tailing or fronting) - Active sites on the GC column or liner.- Incomplete derivatization.- Incompatible solvent for injection.- Deactivate the inlet liner or use a liner with a deactivating coating.- Optimize derivatization conditions (temperature, time, reagent concentration).- Ensure the sample is dissolved in a solvent compatible with the GC column and injection technique.[13]
Low sensitivity/no peak detected - Inefficient extraction or derivatization.- Degradation of the analyte.- Incorrect GC-MS parameters.- Optimize the extraction pH and solvent.- Ensure derivatization reaction goes to completion.- Check for analyte stability under the experimental conditions.- Verify GC inlet temperature, column flow rate, and MS ionization parameters.[14]
Variable retention times - Leaks in the GC system.- Inconsistent oven temperature programming.- Column degradation.- Perform a leak check of the GC system, particularly at the inlet and column connections.- Verify the oven temperature program is accurate and reproducible.- Condition the column or replace it if it's old or has been exposed to contaminants.[14]
LC-MS/MS Analysis
Problem Possible Cause(s) Troubleshooting Steps
Ion suppression or enhancement - Co-eluting matrix components.- Inefficient sample cleanup.- High concentration of salts in the sample.- Improve sample preparation by using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.- Optimize the chromatographic method to separate the analytes from matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects.[12]
Peak splitting - Sample solvent incompatible with the mobile phase.- Sample overload.- Column contamination or void.- Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase.[15]- Reduce the injection volume or dilute the sample.- Wash the column with a strong solvent or replace the guard column/column if necessary.[15]
Inconsistent fragmentation patterns - Fluctuations in collision energy.- Contamination in the collision cell.- Optimize and stabilize the collision energy for each analyte.- Clean the mass spectrometer's ion path and collision cell according to the manufacturer's guidelines.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine
  • To 1 mL of urine, add an appropriate internal standard.

  • Adjust the pH of the sample to basic conditions (e.g., pH 9-10) using a suitable buffer or base.

  • Add 5 mL of an organic extraction solvent (e.g., 1-chlorobutane or a mixture of isooctane and methyl chloroformate).[5][8]

  • Vortex the mixture for 5-10 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a solvent suitable for the analytical instrument (e.g., mobile phase for LC-MS or a derivatization agent for GC-MS).

GC-MS Derivatization with Perfluorooctanoyl Chloride
  • To the dried extract from the sample preparation step, add 50 µL of ethyl acetate and 50 µL of perfluorooctanoyl chloride.

  • Vortex the mixture and heat at 60°C for 15 minutes.

  • After cooling to room temperature, evaporate the excess reagent under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS injection.

Quantitative Data Summary

Analyte Matrix Method Limit of Quantitation (LOQ) Linear Range Precision (CV%)
PhenmetrazineUrineGC-MS0.05 µg/mL[5]0.05 - 100 µg/mL[5]Within-day: 1.2% - 2.4%Between-run: 8.7% - 9.1%[5]
PhenmetrazineUrineGC-MS (with perfluorooctanoyl chloride derivatization)0.5 µg/mL[8]1 - 100 µg/mL[8]Within-run: 1.7% - 9.4%Between-run: 3.2% - 10.8%[8]

Visualizations

Phendimetrazine_Metabolism This compound This compound Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine N-demethylation (Liver) Phendimetrazine_N_Oxide This compound-N-Oxide This compound->Phendimetrazine_N_Oxide N-oxidation (Liver) Hydroxylated_Metabolites Hydroxylated Metabolites Phenmetrazine->Hydroxylated_Metabolites Hydroxylation Conjugated_Metabolites Conjugated Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Excretion Urinary Excretion Conjugated_Metabolites->Excretion

This compound Metabolic Pathway

Metabolite_ID_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing & Identification Biological_Sample Biological Sample (Urine, Plasma) Extraction Extraction (LLE or SPE) Biological_Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Chromatography Chromatographic Separation (GC or LC) Extraction->Chromatography Derivatization->Chromatography Mass_Spectrometry Mass Spectrometry (MS or MS/MS) Chromatography->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Peak_Detection Peak Detection & Integration Data_Acquisition->Peak_Detection Metabolite_ID Metabolite Identification (Mass & Fragmentation) Peak_Detection->Metabolite_ID Troubleshooting_Logic Start Analytical Issue Encountered Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Instrumentation Inspect Instrument Parameters Check_Sample_Prep->Check_Instrumentation If no error found Resolved Issue Resolved Check_Sample_Prep->Resolved Error identified & fixed Check_Chromatography Evaluate Chromatography Check_Instrumentation->Check_Chromatography If no error found Check_Instrumentation->Resolved Error identified & fixed Check_MS Verify MS Settings Check_Chromatography->Check_MS If no error found Check_Chromatography->Resolved Error identified & fixed Check_MS->Resolved Error identified & fixed Consult_Expert Consult Senior Scientist or Vendor Check_MS->Consult_Expert If no error found

References

Technical Support Center: Refining Experimental Protocols for Phendimetrazine-Induced Locomotor Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating phendimetrazine-induced locomotor activity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you refine your studies and effectively reduce this compound-induced hyperlocomotion.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced locomotor activity?

A1: this compound primarily acts as a prodrug, meaning it is metabolized in the body into its active form, phenmetrazine.[1][2] Phenmetrazine is a potent sympathomimetic amine that functions as a norepinephrine-dopamine releasing agent (NDRA).[2] It increases the levels of these neurotransmitters in the synapse, leading to central nervous system stimulation and increased locomotor activity.[1][2] Some evidence also suggests that this compound itself may have weak inhibitory effects on the dopamine transporter (DAT).[3] The combined action of this compound and its more potent metabolite, phenmetrazine, on the dopaminergic system is the principal driver of the observed hyperlocomotion.

Q2: Why is my vehicle-control group showing high baseline locomotor activity?

A2: High baseline activity in control animals can be due to several factors:

  • Habituation: Insufficient habituation to the testing environment can lead to novelty-induced hyperactivity.[4] Ensure animals are habituated to the open field arenas for a sufficient period before baseline recordings begin.

  • Handling Stress: Stress from handling and injections can increase locomotor activity. Gentle and consistent handling techniques are crucial.

  • Time of Day: Rodents are nocturnal, and their baseline activity levels will be higher during their active (dark) phase.[5] Conduct experiments at a consistent time during their inactive (light) phase to minimize baseline variability.

  • Environmental Stimuli: Noise, vibrations, or strong odors in or near the testing room can elevate activity. Ensure a quiet and controlled experimental environment.

Q3: I'm not observing a consistent dose-response relationship with this compound on locomotor activity. What could be the issue?

A3: An inconsistent dose-response curve can arise from:

  • Prodrug Metabolism Variability: As this compound requires metabolic conversion to phenmetrazine, individual differences in metabolic rates among animals can lead to variable active drug concentrations and, consequently, variable locomotor responses.

  • Ceiling Effect: At higher doses of psychostimulants, locomotor activity can plateau or even decrease as it is replaced by stereotyped behaviors (e.g., repetitive sniffing, gnawing, or head weaving). If you are observing high levels of stereotypy, you may have reached or surpassed the peak of the locomotor dose-response curve.

  • Route of Administration: The route and timing of administration will affect the absorption and metabolism of this compound, influencing the peak effect and duration of action.

Q4: What are the most promising pharmacological agents for reducing this compound-induced locomotor activity?

A4: Based on the mechanism of action of this compound, the most promising agents are those that modulate the dopaminergic, serotonergic, and GABAergic systems:

  • Dopamine Receptor Antagonists: Since phenmetrazine's stimulant effects are primarily mediated by dopamine, antagonists of dopamine receptors (e.g., D1 and D2) are strong candidates for reducing hyperlocomotion. Haloperidol (a D2 antagonist) has been shown to be effective in reducing hyperlocomotion induced by other psychostimulants like amphetamine.[6][7][8]

  • Serotonin Receptor Antagonists: The serotonergic system also plays a role in modulating locomotor activity. Antagonists of specific serotonin receptors, such as the 5-HT2A receptor (e.g., ketanserin), may attenuate the effects of this compound.

  • GABAergic Agonists: GABA is the primary inhibitory neurotransmitter in the central nervous system. Agonists of the GABA-A receptor, such as muscimol, generally produce sedative effects and can reduce overall locomotor activity.[6][9][10]

Troubleshooting Guides

Problem 1: High Variability in Locomotor Activity Data
Possible Cause Troubleshooting Step
Inconsistent Drug Administration Ensure precise and consistent injection volumes and techniques for all animals. For intraperitoneal (IP) injections, verify proper placement to avoid injection into the gut or other organs.
Individual Differences in Metabolism Increase the number of animals per group to improve statistical power and account for individual variability.
Environmental Inconsistencies Standardize all environmental conditions, including lighting, temperature, and background noise. Clean the locomotor activity boxes thoroughly between each animal to remove olfactory cues.
Time of Day Variation Conduct all behavioral testing at the same time each day to minimize circadian rhythm effects on locomotor activity.[5]
Problem 2: Lack of this compound-Induced Hyperlocomotion
Possible Cause Troubleshooting Step
Insufficient Dose Consult the literature for appropriate dose ranges for the animal model being used. Perform a dose-response study to determine the optimal dose for inducing a robust and reliable increase in locomotor activity.
Drug Inactivity Verify the source and purity of the this compound. Ensure proper storage conditions to prevent degradation.
Habituation to Drug Effects If animals have been previously exposed to this compound or other psychostimulants, tolerance may have developed. Use drug-naïve animals for acute studies.
Incorrect Measurement Window The peak effect of this compound on locomotor activity may be delayed due to its prodrug nature. Extend the duration of the locomotor activity recording to capture the full time course of the drug's effect.
Problem 3: Unexpected Results with Antagonists
Possible Cause Troubleshooting Step
Inappropriate Antagonist Dose The antagonist dose may be too low to be effective or so high that it causes its own behavioral effects (e.g., sedation), which can confound the results. Conduct a dose-response study for the antagonist alone to determine a dose that does not significantly affect baseline locomotor activity.
Incorrect Timing of Administration The timing of antagonist administration relative to this compound is critical. The antagonist should be administered prior to this compound to allow sufficient time for it to reach its target receptors and exert its blocking effect before the stimulant's effects begin. A typical pretreatment time is 15-30 minutes.
Antagonist Specificity The chosen antagonist may not have a high affinity for the receptor subtype mediating this compound's effects. Consult the literature for the receptor binding profile of the antagonist.
Pharmacokinetic Interactions The antagonist may alter the metabolism of this compound, leading to unexpected changes in the concentration of the active metabolite, phenmetrazine.

Data Presentation

The following tables summarize hypothetical, yet plausible, quantitative data for the effects of various pharmacological agents on phenmetrazine-induced locomotor activity. This data is extrapolated from studies on phenmetrazine and analogous psychostimulants.

Table 1: Dose-Response of Phenmetrazine on Locomotor Activity in Rats

Dose of Phenmetrazine (mg/kg, IP) Mean Total Distance Traveled (cm) in 60 min ± SEM Percent Increase from Vehicle
Vehicle (Saline)1500 ± 1500%
1.03500 ± 300133%
3.07500 ± 550400%
10.012000 ± 900700%
30.09500 ± 800533% (Decrease due to stereotypy)

Table 2: Effect of Pre-treatment with a D2 Receptor Antagonist (Haloperidol) on Phenmetrazine-Induced Hyperlocomotion in Rats

Pre-treatment (IP) Challenge (IP) Mean Total Distance Traveled (cm) in 60 min ± SEM Percent Reduction in Phenmetrazine Effect
VehicleVehicle1500 ± 150N/A
VehiclePhenmetrazine (10 mg/kg)12000 ± 9000%
Haloperidol (0.05 mg/kg)Phenmetrazine (10 mg/kg)6500 ± 50052.4%
Haloperidol (0.1 mg/kg)Phenmetrazine (10 mg/kg)2500 ± 25090.5%
Haloperidol (0.2 mg/kg)Phenmetrazine (10 mg/kg)1600 ± 18099.0%

Table 3: Effect of Pre-treatment with a 5-HT2A Receptor Antagonist (Ketanserin) on Phenmetrazine-Induced Hyperlocomotion in Rats

Pre-treatment (IP) Challenge (IP) Mean Total Distance Traveled (cm) in 60 min ± SEM Percent Reduction in Phenmetrazine Effect
VehicleVehicle1500 ± 150N/A
VehiclePhenmetrazine (10 mg/kg)12000 ± 9000%
Ketanserin (1.0 mg/kg)Phenmetrazine (10 mg/kg)9500 ± 70023.8%
Ketanserin (3.0 mg/kg)Phenmetrazine (10 mg/kg)7000 ± 60047.6%
Ketanserin (10.0 mg/kg)Phenmetrazine (10 mg/kg)5000 ± 45066.7%

Table 4: Effect of Pre-treatment with a GABA-A Receptor Agonist (Muscimol) on Phenmetrazine-Induced Hyperlocomotion in Rats

Pre-treatment (IP) Challenge (IP) Mean Total Distance Traveled (cm) in 60 min ± SEM Percent Reduction in Phenmetrazine Effect
VehicleVehicle1500 ± 150N/A
VehiclePhenmetrazine (10 mg/kg)12000 ± 9000%
Muscimol (0.1 mg/kg)Phenmetrazine (10 mg/kg)8000 ± 65038.1%
Muscimol (0.3 mg/kg)Phenmetrazine (10 mg/kg)4000 ± 35076.2%
Muscimol (1.0 mg/kg)Phenmetrazine (10 mg/kg)1200 ± 130102.9% (Below baseline)

Experimental Protocols

Protocol 1: Establishing a Dose-Response Curve for this compound-Induced Locomotor Activity

Objective: To determine the dose of this compound that produces a reliable and robust increase in locomotor activity.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound tartrate

  • Sterile saline (0.9%)

  • Open field activity chambers equipped with infrared beams or video tracking software

  • Syringes and needles for intraperitoneal (IP) injections

Procedure:

  • Habituation: For 3 consecutive days, handle each rat for 5 minutes. On day 3, place each rat in an open field chamber for 60 minutes to allow for habituation to the novel environment.

  • Drug Preparation: Dissolve this compound tartrate in sterile saline to achieve the desired concentrations.

  • Experimental Groups: Assign rats to different dose groups (e.g., Vehicle, 5, 10, 20, 40 mg/kg of this compound). A minimum of 8 animals per group is recommended.

  • Baseline Measurement: On the test day, place the rats in the activity chambers and record their locomotor activity for a 60-minute baseline period.

  • Drug Administration: Remove the rats from the chambers and administer the assigned dose of this compound or vehicle via IP injection.

  • Post-Injection Recording: Immediately return the rats to the same activity chambers and record locomotor activity for at least 120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) and as a total over the recording period. Compare the activity of the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Assessing the Effect of a Dopamine D2 Antagonist (Haloperidol) on this compound-Induced Hyperlocomotion

Objective: To determine if pre-treatment with haloperidol can attenuate the increase in locomotor activity induced by this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound tartrate

  • Haloperidol

  • Vehicle for haloperidol (e.g., saline with a small amount of acid to aid dissolution, then neutralized)

  • Sterile saline (0.9%)

  • Open field activity chambers

  • Syringes and needles for IP injections

Procedure:

  • Habituation: Follow the same habituation procedure as in Protocol 1.

  • Drug Preparation: Prepare solutions of this compound, haloperidol, and their respective vehicles.

  • Experimental Groups:

    • Group 1: Vehicle (for haloperidol) + Vehicle (for this compound)

    • Group 2: Vehicle (for haloperidol) + this compound (effective dose determined from Protocol 1)

    • Group 3: Haloperidol (low dose) + this compound

    • Group 4: Haloperidol (medium dose) + this compound

    • Group 5: Haloperidol (high dose) + this compound

    • Group 6: Haloperidol (high dose) + Vehicle (for this compound) - This group is essential to control for the effects of haloperidol alone.

  • Antagonist Administration: Administer the assigned dose of haloperidol or its vehicle via IP injection.

  • Pre-treatment Interval: Return the rats to their home cages for a 30-minute pre-treatment period.

  • This compound Administration: Administer the assigned dose of this compound or its vehicle via IP injection.

  • Locomotor Activity Recording: Immediately place the rats in the open field chambers and record locomotor activity for at least 120 minutes.

  • Data Analysis: Compare the locomotor activity between the groups to determine if haloperidol significantly reduced the this compound-induced hyperlocomotion.

Visualizations

Phendimetrazine_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism (Liver) DAT Dopamine Transporter (DAT) This compound->DAT Weak Inhibition Phenmetrazine->DAT Reverses Transport Dopamine_vesicle Dopamine Vesicle Phenmetrazine->Dopamine_vesicle Disrupts Packaging VMAT2 VMAT2 VMAT2->Dopamine_vesicle Packages Dopamine Dopamine_cyto Cytosolic Dopamine Dopamine_vesicle->Dopamine_cyto Leads to Dopamine_synapse Dopamine Dopamine_cyto->Dopamine_synapse Efflux via DAT D1R D1 Receptor Dopamine_synapse->D1R Binds to D2R D2 Receptor Dopamine_synapse->D2R Binds to Signaling_cascade Increased Signaling (e.g., cAMP) D1R->Signaling_cascade D2R->Signaling_cascade Locomotor_activity Increased Locomotor Activity Signaling_cascade->Locomotor_activity

Caption: this compound's mechanism of action on locomotor activity.

Experimental_Workflow cluster_setup Phase 1: Preparation & Habituation cluster_testing Phase 2: Experiment Day cluster_analysis Phase 3: Data Analysis A1 Animal Acclimation (1 week) A2 Handling (3 days) A1->A2 A3 Habituation to Arena (Day 3, 60 min) A2->A3 B1 Baseline Recording (Optional, 60 min) A3->B1 Proceed to Testing B2 Antagonist/Vehicle Injection (IP) B1->B2 B3 Pre-treatment Interval (e.g., 30 min in home cage) B2->B3 B4 This compound/Vehicle Injection (IP) B3->B4 B5 Locomotor Activity Recording (e.g., 120 min) B4->B5 C1 Data Extraction (e.g., total distance, time bins) B5->C1 Data Collection Complete C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Graphing & Interpretation C2->C3

Caption: Workflow for assessing locomotor activity modulation.

Logical_Relationships This compound This compound Administration Dopamine_Release Increased Dopamine Release This compound->Dopamine_Release causes Hyperlocomotion Increased Locomotor Activity Dopamine_Release->Hyperlocomotion leads to D2_Antagonist Dopamine D2 Antagonist (e.g., Haloperidol) D2_Antagonist->Dopamine_Release blocks effect of Reduced_Locomotion Reduced Locomotor Activity D2_Antagonist->Reduced_Locomotion results in S_HT2A_Antagonist Serotonin 5-HT2A Antagonist (e.g., Ketanserin) S_HT2A_Antagonist->Hyperlocomotion modulates S_HT2A_Antagonist->Reduced_Locomotion results in GABA_Agonist GABA-A Agonist (e.g., Muscimol) GABA_Agonist->Hyperlocomotion inhibits GABA_Agonist->Reduced_Locomotion results in

Caption: Logical flow of intervention strategies.

References

Technical Support Center: Managing Phendimetrazine's Effects on Non-Target Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the effects of phendimetrazine on non-target neurotransmitter systems during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its active metabolite, phenmetrazine?

This compound functions as a prodrug, meaning it is metabolized in the body into its active form, phenmetrazine.[1][2] Phenmetrazine is a potent norepinephrine-dopamine releasing agent (NDRA).[1] It primarily stimulates the release of norepinephrine and, to a lesser extent, dopamine in the brain.[2] This increase in norepinephrine levels in the hypothalamus, the brain's appetite regulatory center, is believed to be the primary mechanism for its appetite-suppressant effects.[2] this compound itself has been shown to have some activity as a dopamine transporter (DAT) inhibitor.[3]

Q2: Which non-target neurotransmitter systems are most affected by this compound and its metabolites?

The primary non-target systems affected by this compound, via its active metabolite phenmetrazine, are the dopaminergic and adrenergic systems .[1][4] Its effects on the serotonergic system are minimal.[5] The stimulation of the adrenergic system can lead to cardiovascular side effects such as increased heart rate and blood pressure.[2][6] The interaction with the dopaminergic system contributes to its stimulant properties and potential for abuse.[1]

Q3: What are the known potencies of this compound and its metabolites at monoamine transporters?

The following table summarizes the in vitro potencies (IC50 and EC50 values) of this compound and its primary active metabolite, phenmetrazine, at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

CompoundTransporterAssay TypePotency (nM)
This compound DATUptake Inhibition (IC50)19,000
NETUptake Inhibition (IC50)8,300
SERTUptake Inhibition (IC50)>10,000
Phenmetrazine DATRelease (EC50)131
NETRelease (EC50)50
SERTRelease (EC50)>10,000
Pseudophenmetrazine DATUptake Inhibition (IC50)2,630
NETRelease (EC50)514

Data compiled from Rothman et al. (2002).[7][8]

Troubleshooting Guides for Experimental Issues

Issue 1: High Variability in In Vitro Neurotransmitter Release Assays
Possible Cause Troubleshooting Step
Inconsistent synaptosome preparationEnsure consistent homogenization and centrifugation steps. Use a fresh preparation for each experiment to maintain metabolic activity.[9][10][11] Verify the purity of the synaptosomal fraction using electron microscopy or marker enzyme assays.
Inaccurate drug concentrationsPrepare fresh stock solutions of this compound and its metabolites for each experiment. Use a calibrated pipette and perform serial dilutions carefully.
Temperature fluctuationsMaintain a constant and accurate temperature during incubation, as neurotransmitter transport is temperature-sensitive. Use a calibrated water bath or incubator.
Inconsistent incubation timesUse a precise timer for all incubation steps to ensure uniform exposure to the test compounds.
Issues with radioligandCheck the expiration date and specific activity of the radiolabeled neurotransmitter. Ensure proper storage to prevent degradation.
Issue 2: Low Signal-to-Noise Ratio in In Vivo Microdialysis Experiments
Possible Cause Troubleshooting Step
Incorrect probe placementVerify stereotaxic coordinates for the target brain region. Perform histological verification of the probe track post-experiment.
Low probe recoveryCalibrate each microdialysis probe in vitro before in vivo use to determine its recovery rate. For hydrophobic compounds, consider using coated tubing to minimize non-specific binding.[12]
Degradation of neurotransmitters in the dialysateCollect dialysate samples in vials containing an antioxidant (e.g., ascorbic acid or perchloric acid) to prevent oxidation of monoamines. Keep samples on ice during collection and store at -80°C until analysis.
Clogging of the microdialysis probePerfuse the probe with a filtered and degassed artificial cerebrospinal fluid (aCSF) to prevent clogging. If clogging is suspected, gently flush the probe with a small volume of aCSF.
Insufficient analytical sensitivityOptimize the HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection) or LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for detecting low concentrations of dopamine and norepinephrine. Ensure the detector is clean and functioning optimally.
Issue 3: Difficulty Obtaining Stable Whole-Cell Patch-Clamp Recordings
Possible Cause Troubleshooting Step
Poor seal formation (not achieving a GΩ seal)Ensure the pipette tip is clean and has the appropriate resistance (typically 3-7 MΩ). Apply gentle positive pressure when approaching the cell and release it just before touching the membrane. Use healthy, visually clean cells for patching.[13]
Unstable recording after breakthroughUse a high-quality intracellular solution with appropriate osmolarity and pH. Allow the cell to stabilize for a few minutes after establishing the whole-cell configuration before starting the experiment.
High series resistanceMonitor series resistance throughout the experiment. If it increases significantly, the recording may be unstable. Try to compensate for series resistance using the amplifier's circuitry, but discard the recording if it becomes too high or unstable.
Vibrations affecting the setupUse an anti-vibration table and a Faraday cage to minimize mechanical and electrical noise. Ensure all equipment in the room is stable and not causing vibrations.[14]
Cellular toxicity from high drug concentrationsStart with a low concentration of this compound or phenmetrazine and gradually increase it. If cell health appears to decline rapidly upon drug application, reduce the concentration or the duration of exposure.

Detailed Experimental Protocols

Protocol 1: In Vitro Neurotransmitter Release Assay Using Rat Brain Synaptosomes

This protocol outlines the procedure for measuring [³H]dopamine and [³H]norepinephrine release from rat brain synaptosomes.

1. Preparation of Synaptosomes:

  • Euthanize adult Sprague-Dawley rats and rapidly dissect the striatum (for dopamine) or hypothalamus (for norepinephrine) on ice.

  • Homogenize the tissue in ice-cold 0.32 M sucrose solution.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.

  • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and centrifuge again.

  • Resuspend the final pellet in fresh buffer for the assay.

2. Neurotransmitter Release Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with the desired radiolabeled neurotransmitter ([³H]dopamine or [³H]norepinephrine) for 15-30 minutes at 37°C to allow for uptake.

  • After the loading phase, wash the synaptosomes with fresh buffer to remove excess radiolabel.

  • Resuspend the loaded synaptosomes in buffer and add varying concentrations of this compound, phenmetrazine, or control compounds.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for neurotransmitter release.

  • Terminate the release by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove any remaining extracellular radiolabel.

  • Measure the radioactivity retained on the filters (representing the amount of neurotransmitter remaining in the synaptosomes) using a liquid scintillation counter.

  • Calculate the percentage of release relative to a positive control (e.g., a high concentration of amphetamine).

Protocol 2: In Vivo Microdialysis in Freely Moving Rats

This protocol describes the measurement of extracellular dopamine and norepinephrine levels in the nucleus accumbens of freely moving rats.

1. Surgical Implantation of Guide Cannula:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula aimed at the nucleus accumbens.

  • Secure the cannula to the skull with dental cement and anchor screws.

  • Allow the animal to recover for at least 5-7 days.

2. Microdialysis Procedure:

  • On the day of the experiment, gently insert a microdialysis probe through the guide cannula into the nucleus accumbens.

  • Connect the probe to a syringe pump and a fraction collector.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[15]

  • Allow a stabilization period of at least 1-2 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer this compound or a control substance (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples for several hours post-injection.

  • Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD or LC-MS/MS.

Visualizations

Phendimetrazine_Metabolism_and_Action cluster_0 Systemic Circulation cluster_1 Liver cluster_2 Presynaptic Neuron This compound This compound (Prodrug) Metabolism N-demethylation (CYP450 enzymes) This compound->Metabolism ~30% conversion Phenmetrazine Phenmetrazine (Active Metabolite) Metabolism->Phenmetrazine NET Norepinephrine Transporter (NET) Phenmetrazine->NET Reverses Transport DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Reverses Transport Vesicles Synaptic Vesicles (NE, DA) Release Increased NE/DA Release Vesicles->Release NET->Release DAT->Release

Caption: Metabolic conversion of this compound and its action at presynaptic terminals.

Experimental_Workflow_Microdialysis A 1. Surgical Implantation of Guide Cannula B 2. Animal Recovery (5-7 days) A->B C 3. Microdialysis Probe Insertion B->C D 4. System Stabilization (1-2 hours) C->D E 5. Baseline Sample Collection D->E F 6. This compound Administration E->F G 7. Post-dosing Sample Collection F->G H 8. HPLC or LC-MS/MS Analysis G->H

Caption: Workflow for in vivo microdialysis experiments to study this compound's effects.

References

Technical Support Center: Enhancing the Therapeutic Index of Phendimetrazine in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with phendimetrazine in preclinical models. The focus is on strategies to enhance its therapeutic index by improving efficacy while mitigating adverse effects.

Troubleshooting Guides

This section addresses specific issues that may arise during preclinical experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High incidence of cardiovascular side effects (hypertension, tachycardia) in animal models. Dose is too high, leading to excessive sympathomimetic activity. Rapid absorption and high peak plasma concentration of the active metabolite, phenmetrazine. Animal model is particularly sensitive to stimulants.1. Dose-Response Study: Conduct a thorough dose-response study to identify the minimum effective dose for appetite suppression with acceptable cardiovascular tolerability. 2. Switch to Controlled-Release Formulation: If using an immediate-release form, consider switching to an extended-release formulation to achieve more stable plasma concentrations and avoid sharp peaks of the active metabolite.[1][2] 3. Combination Therapy: Explore co-administration with a low-dose beta-blocker. This requires careful dose-finding for the beta-blocker to avoid blunting the anorectic effect. 4. Animal Model Selection: Ensure the chosen animal model has a cardiovascular system that is a suitable translational model for humans.
Inconsistent or lack of significant anorectic effect. Insufficient dose. Development of tolerance.[1] Issues with drug administration or formulation. High inter-individual variability in metabolism.1. Verify Dose and Administration: Double-check dose calculations and the administration technique (e.g., gavage, injection) to ensure accurate and consistent delivery. 2. Assess Pharmacokinetics: Measure plasma concentrations of this compound and its active metabolite, phenmetrazine, to confirm absorption and metabolism.[3][4] 3. Tolerance Assessment: Design studies to assess the development of tolerance over time. Consider intermittent dosing schedules if tolerance is observed. 4. Increase Dose Cautiously: If pharmacokinetic data suggests low exposure, consider a dose escalation study while closely monitoring for adverse effects.
High abuse liability observed in behavioral models (e.g., self-administration, conditioned place preference). The stimulant properties of the active metabolite, phenmetrazine, lead to reinforcing effects.[3][5] The formulation results in a rapid onset of action, which can increase abuse potential.1. Formulation Strategy: Utilize an extended-release formulation to slow the rate of rise of phenmetrazine in the central nervous system, which may reduce its reinforcing effects.[3] 2. Combination with a Negative Modulator: Investigate co-administration with an agent that may attenuate the rewarding effects without compromising the anorectic effect. 3. Analog Development: Consider synthesizing and testing analogs of this compound that retain anorectic efficacy but have a lower affinity for dopamine transporters or a different pharmacokinetic profile.
Evidence of neurotoxicity or significant behavioral changes (e.g., stereotypy). Excessive stimulation of the central nervous system due to high doses. Potential for oxidative stress or other neurotoxic mechanisms associated with amphetamine-like compounds.1. Dose Reduction: Determine the lowest effective dose to minimize off-target CNS effects. 2. Co-administration with Neuroprotective Agents: Preclinical studies could explore the utility of co-administering antioxidants or other neuroprotective agents. 3. Histopathological Analysis: Conduct thorough histopathological examination of brain tissue in long-term studies to assess any potential for neuronal damage.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of this compound and how does it relate to its therapeutic index?

This compound is a prodrug that is metabolized in the liver to its active form, phenmetrazine.[1][4] Phenmetrazine acts as a norepinephrine-dopamine releasing agent in the central nervous system, which stimulates the hypothalamus to suppress appetite.[1] The therapeutic index is influenced by the balance between this desired anorectic effect and the adverse effects, which are also linked to this mechanism, such as cardiovascular stimulation and abuse potential.

2. How can I model the therapeutic index of this compound in my preclinical studies?

The therapeutic index can be modeled by establishing dose-response curves for both efficacy (e.g., reduction in food intake, body weight loss) and toxicity (e.g., increase in blood pressure, heart rate, locomotor activity, or measures of abuse liability). The therapeutic index is the ratio of the dose that produces toxicity to the dose that produces the desired therapeutic effect.

3. What are the key pharmacokinetic parameters to consider when trying to enhance the therapeutic index?

Key pharmacokinetic parameters include the rate of absorption (Cmax and Tmax) and the elimination half-life of both this compound and its active metabolite, phenmetrazine. A slower rate of absorption and lower Cmax, as can be achieved with extended-release formulations, are generally associated with a better safety profile and lower abuse potential.[1][2]

4. Are there any known combination strategies from clinical or preclinical studies that have shown promise for similar compounds?

Yes, for the similar compound phentermine, combination with topiramate has been approved for chronic weight management. Topiramate is thought to contribute to weight loss through multiple mechanisms, including appetite suppression and enhanced satiety. This suggests that combination therapy could be a viable strategy for enhancing the efficacy of this compound.

5. What are the most appropriate preclinical models to assess the abuse liability of a novel this compound formulation?

Standard preclinical models for assessing abuse liability include:

  • Self-administration studies: To determine if animals will voluntarily take the drug.

  • Drug discrimination studies: To assess if the subjective effects of the drug are similar to known drugs of abuse.[3]

  • Conditioned place preference: To measure the rewarding effects of the drug.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite Phenmetrazine

ParameterThis compound (Immediate-Release)This compound (Extended-Release)Phenmetrazine (Active Metabolite)
Tmax (Peak Plasma Time) 1-3 hours[1]~8 hoursN/A
Elimination Half-Life ~2 hours[1]~9 hours[1]~8 hours[1]
Metabolism N-demethylation to phenmetrazine in the liver.[1]N-demethylation to phenmetrazine in the liver.[1]Hydroxylation and conjugation.[1]
Excretion Primarily renal.[1]Primarily renal.[1]Primarily renal.[1]

Note: Values are approximate and can vary depending on the preclinical model and experimental conditions.

Experimental Protocols

1. Protocol for Assessing Anorectic Efficacy in a Rodent Model

  • Animals: Male Wistar rats (250-300g).

  • Housing: Individually housed with ad libitum access to standard chow and water, maintained on a 12-hour light/dark cycle.

  • Acclimation: Acclimate animals to the housing conditions and handling for at least one week.

  • Baseline Measurement: Measure daily food intake and body weight for 5-7 days to establish a stable baseline.

  • Drug Administration: Administer this compound (or vehicle control) via oral gavage at a specific time each day (e.g., 1 hour before the dark cycle).

  • Data Collection: Measure food intake at 2, 4, 8, and 24 hours post-administration. Record body weight daily.

  • Analysis: Compare the change in food intake and body weight between the this compound-treated groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

2. Protocol for Cardiovascular Safety Assessment in a Telemetry-Implanted Rodent Model

  • Animals: Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats with surgically implanted telemetry devices.

  • Telemetry Parameters: Continuously monitor blood pressure, heart rate, and body temperature.

  • Acclimation: Allow animals to recover from surgery and acclimate to the experimental setup for at least one week.

  • Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours prior to drug administration.

  • Drug Administration: Administer a single dose of this compound or vehicle.

  • Data Collection: Continuously record cardiovascular parameters for at least 24 hours post-dose.

  • Analysis: Analyze the changes in blood pressure and heart rate from baseline and compare them between the drug-treated and vehicle groups.

Visualizations

Phendimetrazine_Metabolism_and_Action cluster_0 Administration and Metabolism cluster_1 Mechanism of Action in CNS cluster_2 Therapeutic and Adverse Effects This compound This compound (Oral) Liver Liver (N-demethylation) This compound->Liver First-Pass Metabolism Phenmetrazine Phenmetrazine (Active Metabolite) Liver->Phenmetrazine NET Norepinephrine Transporter (NET) Phenmetrazine->NET Reverses Transport DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Reverses Transport Synaptic_Vesicle Synaptic Vesicles NE Norepinephrine DA Dopamine Synaptic_Cleft Synaptic Cleft NE->Synaptic_Cleft Increased Release DA->Synaptic_Cleft Increased Release Appetite_Suppression Appetite Suppression (Therapeutic Effect) Synaptic_Cleft->Appetite_Suppression CV_Effects Cardiovascular Effects (Adverse Effect) Synaptic_Cleft->CV_Effects Abuse_Potential Abuse Potential (Adverse Effect) Synaptic_Cleft->Abuse_Potential

Caption: this compound metabolism to phenmetrazine and its mechanism of action.

Experimental_Workflow cluster_0 Efficacy Assessment cluster_1 Safety Assessment cluster_2 Pharmacokinetics Food_Intake Measure Food Intake Analysis Analyze Therapeutic Index Food_Intake->Analysis Body_Weight Measure Body Weight Body_Weight->Analysis CV_Safety Cardiovascular Safety (Telemetry) CV_Safety->Analysis Abuse_Liability Abuse Liability (Self-Administration) Abuse_Liability->Analysis PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) PK_Analysis->Analysis Start Select Preclinical Model Dose Administer this compound Formulation Start->Dose Dose->Food_Intake Dose->Body_Weight Dose->CV_Safety Dose->Abuse_Liability Dose->PK_Analysis

Caption: Workflow for preclinical evaluation of this compound's therapeutic index.

Strategy_Logic cluster_0 Problem cluster_1 Potential Solution cluster_2 Desired Outcome This compound This compound High_Cmax High Cmax of Phenmetrazine This compound->High_Cmax CV_Side_Effects Cardiovascular Side Effects This compound->CV_Side_Effects CR_Formulation Controlled-Release Formulation High_Cmax->CR_Formulation Combination_Tx Combination Therapy (e.g., with Beta-Blocker) CV_Side_Effects->Combination_Tx Stable_PK Stable Pharmacokinetics CR_Formulation->Stable_PK Reduced_Toxicity Reduced Cardiotoxicity Combination_Tx->Reduced_Toxicity Enhanced_TI Enhanced Therapeutic Index Stable_PK->Enhanced_TI Reduced_Toxicity->Enhanced_TI

Caption: Logic for enhancing this compound's therapeutic index.

References

Validation & Comparative

comparative analysis of phendimetrazine and phentermine's neurochemical effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the neurochemical effects of two sympathomimetic amines, phendimetrazine and phentermine. Both are used as short-term adjuncts in the management of obesity, but their distinct pharmacological profiles warrant a closer examination for research and development purposes. This document synthesizes experimental data on their mechanisms of action, potency at monoamine transporters, and downstream signaling effects.

Executive Summary

This compound and phentermine exert their anorectic effects primarily by modulating dopamine (DA) and norepinephrine (NE) neurotransmission in the central nervous system. A key distinction is that this compound is a prodrug, with its primary pharmacological activity attributed to its metabolite, phenmetrazine.[1][2] Phentermine, on the other hand, is directly active. Both compounds exhibit a greater potency for norepinephrine systems compared to dopamine.[3] Their interaction with serotonin transporters is significantly weaker.[1][4]

Mechanism of Action

Both this compound (via phenmetrazine) and phentermine are classified as monoamine releasing agents and, to a lesser extent, reuptake inhibitors.[5][6] They interact with the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to an increase in the extracellular concentrations of these neurotransmitters.

This compound: Following oral administration, this compound is metabolized to phenmetrazine.[1] Phenmetrazine is a potent substrate for both NET and DAT, inducing neurotransmitter release.[1][7] this compound itself is largely inactive at these transporters.[1]

Phentermine: Phentermine directly stimulates the release of norepinephrine and, to a lesser extent, dopamine.[3][4] It also acts to inhibit their reuptake, prolonging their action in the synaptic cleft.[4]

cluster_this compound This compound cluster_phentermine Phentermine cluster_transporters Monoamine Transporters This compound This compound (Prodrug) phenmetrazine Phenmetrazine (Active Metabolite) This compound->phenmetrazine Metabolism DAT Dopamine Transporter (DAT) phenmetrazine->DAT Induces Release/Inhibits Reuptake NET Norepinephrine Transporter (NET) phenmetrazine->NET Induces Release/Inhibits Reuptake phentermine Phentermine (Active) phentermine->DAT Induces Release/Inhibits Reuptake phentermine->NET Induces Release/Inhibits Reuptake

Figure 1: Comparative Mechanism of Action

Quantitative Analysis of Monoamine Transporter Interaction

The following tables summarize the available quantitative data on the interaction of phentermine and the active metabolite of this compound, phenmetrazine, with monoamine transporters. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Drug/MetaboliteTransporterAssay TypePotency (IC₅₀, nM)Reference
Phenmetrazine DAT[³H]Dopamine Uptake Inhibition1930[5]
NET[³H]Norepinephrine Uptake Inhibition1200[5]
SERT[³H]Serotonin Uptake Inhibition>10000[5]
Pseudophenmetrazine DAT[³H]Dopamine Re-uptake2630[1]

Table 1: Inhibitory Potency (IC₅₀) at Monoamine Transporters

Drug/MetaboliteTransporterAssay TypePotency (EC₅₀, nM)Reference
Phenmetrazine DAT[³H]Dopamine Release131[1]
NET[³H]Norepinephrine Release50[1]
Pseudophenmetrazine NET[³H]Norepinephrine Release514[1]

Table 2: Releasing Potency (EC₅₀) at Monoamine Transporters

DrugTransporter/EnzymeInteraction Concentration (µM)Reference
Phentermine NET~ 0.1[8]
DAT~ 1[8]
SERT~ 15[8]
MAO-A (Ki)85-88[9]

Table 3: Phentermine Interaction Concentrations and Inhibitory Constant (Ki)

Downstream Signaling Pathways

The elevation of extracellular dopamine and norepinephrine by these compounds activates a cascade of downstream signaling events through their respective receptors.

Dopamine Receptor Signaling

Dopamine primarily signals through D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, which are G-protein coupled receptors (GPCRs).

  • D1-like Receptors: Coupled to Gαs/olf, their activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[10][11]

  • D2-like Receptors: Coupled to Gαi/o, their activation inhibits adenylyl cyclase, decreasing cAMP levels.[10][11]

cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1 D1/D5 Receptor Gas Gαs/olf D1->Gas AC_d1 Adenylyl Cyclase Gas->AC_d1 cAMP_d1 ↑ cAMP AC_d1->cAMP_d1 PKA PKA cAMP_d1->PKA CREB CREB PKA->CREB Gene Gene Expression CREB->Gene D2 D2/D3/D4 Receptor Gai Gαi/o D2->Gai AC_d2 Adenylyl Cyclase Gai->AC_d2 cAMP_d2 ↓ cAMP AC_d2->cAMP_d2 cluster_alpha1 α1-Adrenergic Signaling cluster_alpha2 α2-Adrenergic Signaling cluster_beta β-Adrenergic Signaling alpha1 α1 Receptor Gaq Gαq alpha1->Gaq PLC Phospholipase C Gaq->PLC IP3 ↑ IP3 PLC->IP3 DAG ↑ DAG PLC->DAG Ca ↑ Ca²⁺ IP3->Ca PKC PKC DAG->PKC alpha2 α2 Receptor Gai_a2 Gαi alpha2->Gai_a2 AC_a2 Adenylyl Cyclase Gai_a2->AC_a2 cAMP_a2 ↓ cAMP AC_a2->cAMP_a2 beta β Receptor Gas_b Gαs beta->Gas_b AC_b Adenylyl Cyclase Gas_b->AC_b cAMP_b ↑ cAMP AC_b->cAMP_b PKA_b PKA cAMP_b->PKA_b A Anesthetize and place rat in stereotaxic frame B Implant guide cannula into target brain region A->B C Allow for post-surgical recovery B->C D Insert microdialysis probe and perfuse with aCSF C->D E Collect baseline dialysate samples D->E F Administer test compound (this compound/phentermine) E->F G Collect post-administration dialysate samples F->G H Analyze samples via HPLC-ECD G->H I Quantify neurotransmitter concentrations H->I

References

validating the role of phenmetrazine as the active metabolite of phendimetrazine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Phendimetrazine, a sympathomimetic amine utilized as a short-term adjunct in weight management, has long been understood to exert its pharmacological effects at least in part through its conversion to an active metabolite. This guide provides a comprehensive comparison of this compound and its primary metabolite, phenmetrazine, to validate the latter's role as the principal mediator of clinical activity. Through an examination of their metabolic relationship, pharmacological profiles, and supporting in vivo data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of this dynamic.

Metabolic Conversion and Pharmacokinetics

This compound functions as a prodrug, undergoing N-demethylation in the liver to form phenmetrazine.[1][2] Approximately 30% of an orally administered dose of this compound is converted into phenmetrazine.[3][4] This metabolic process is crucial as it dictates the onset and duration of the drug's effects. This compound itself displays weak activity at monoamine transporters.[5] In contrast, phenmetrazine is a potent norepinephrine and dopamine releasing agent.[5][6]

The prodrug nature of this compound offers a potential advantage by providing a more sustained release of the active compound, phenmetrazine, which may contribute to a lower abuse potential compared to administering phenmetrazine directly.[3] Peak plasma levels of this compound are typically observed within one to three hours after administration.[1][4]

Comparative Pharmacological Activity

The primary mechanism of action for both compounds involves the stimulation of the central nervous system, leading to appetite suppression.[1][7] This effect is primarily attributed to the release of norepinephrine and dopamine in the brain.[2][8]

CompoundMechanism of ActionPotency
This compound Weak monoamine transporter activity; primarily a prodrug.[5]Low intrinsic activity.[5]
Phenmetrazine Potent norepinephrine and dopamine releasing agent.[5][6]High activity as a CNS stimulant and anorectic.[6]

In Vivo Evidence: Validating the Active Metabolite

Studies in animal models have been instrumental in elucidating the distinct yet interconnected roles of this compound and phenmetrazine. These studies provide compelling evidence for phenmetrazine as the primary active metabolite.

Drug Discrimination Studies in Rhesus Monkeys

A key study investigated the discriminative stimulus effects of both compounds in rhesus monkeys trained to recognize cocaine.

Experimental Protocol: Rhesus monkeys were trained to discriminate between intramuscular injections of cocaine and saline. Once trained, substitution tests were conducted with various doses of (+)-phendimetrazine, (-)-phendimetrazine, (+)-phenmetrazine, and (-)-phenmetrazine. Plasma samples were collected at predetermined time points to measure drug and metabolite concentrations.[9]

Key Findings:

  • Both isomers of this compound and phenmetrazine produced dose- and time-dependent substitution for the discriminative stimulus effects of cocaine, with the (+) isomers being more potent.[9]

  • Following administration of behaviorally active doses of this compound, plasma levels of phenmetrazine increased to levels comparable to those observed after direct administration of phenmetrazine.[9]

  • However, the onset of cocaine-like effects after this compound administration was faster than what would be expected if metabolism to phenmetrazine was the sole mechanism, suggesting this compound may have some intrinsic, albeit weaker, activity.[9]

Cocaine-like Discriminative Stimulus Effects in Rats

A similar study in rats further explored the comparative potency and time course of the two compounds.

Experimental Protocol: Adult male rats were trained to discriminate between intraperitoneal injections of cocaine and saline in a two-key food-reinforced discrimination procedure. Substitution tests were then performed with this compound and phenmetrazine.[10]

Key Findings:

  • Both this compound and phenmetrazine produced dose-dependent cocaine-like discriminative stimulus effects.[10]

  • This compound was found to be 7.8-fold less potent than phenmetrazine.[10]

  • The time course of the discriminative stimulus effects for both drugs was similar, with peak effects observed at 10 minutes, again suggesting that metabolism to phenmetrazine may not be the only factor in the rapid onset of this compound's effects.[10]

StudyAnimal ModelKey Finding
Banks et al.Rhesus MonkeysThis compound serves as a prodrug for phenmetrazine, but may have some intrinsic activity.[9]
Reissig et al.RatsThis compound is significantly less potent than phenmetrazine but has a similar rapid onset of action.[10]

Visualizing the Metabolic and Experimental Pathways

To further clarify the relationship between this compound and phenmetrazine, as well as the experimental approach to validate this, the following diagrams are provided.

metabolic_pathway This compound This compound Phenmetrazine Phenmetrazine This compound->Phenmetrazine Hepatic N-demethylation

Caption: Metabolic conversion of this compound to phenmetrazine.

experimental_workflow cluster_drug_admin Drug Administration cluster_assessment Assessment This compound This compound Behavioral Behavioral Effects (Drug Discrimination) This compound->Behavioral Pharmacokinetic Pharmacokinetic Analysis (Plasma Concentrations) This compound->Pharmacokinetic Phenmetrazine Phenmetrazine Phenmetrazine->Behavioral Phenmetrazine->Pharmacokinetic Correlation Correlation Behavioral->Correlation Pharmacokinetic->Correlation

Caption: Workflow for comparing in vivo effects.

Conclusion

The available evidence strongly supports the role of phenmetrazine as the primary active metabolite of this compound. While this compound itself may possess some intrinsic, rapid-onset activity, its clinical efficacy as an anorectic is largely attributable to its metabolic conversion to the more potent phenmetrazine. This prodrug mechanism allows for a more sustained delivery of the active compound, which may offer therapeutic advantages. For researchers and drug developers, understanding this metabolic relationship is critical for the accurate interpretation of pharmacological data and for the design of future therapeutic agents in this class.

References

Phendimetrazine in Focus: A Comparative Analysis of Sympathomimetic Amines for Obesity Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanisms

The global obesity epidemic necessitates a thorough understanding of the pharmacological tools available for weight management. Among these, sympathomimetic amines have long been utilized for their appetite-suppressant effects. This guide provides a comparative analysis of phendimetrazine versus other notable sympathomimetic amines—phentermine, diethylpropion, and benzphetamine. While direct head-to-head clinical trial data is notably scarce, this report synthesizes available placebo-controlled efficacy data, details experimental methodologies from key studies, and visualizes the underlying molecular pathways to offer a comprehensive resource for the scientific community.

Comparative Efficacy: A Look at the Evidence

A significant limitation in comparing the efficacy of sympathomimetic amines is the lack of direct, head-to-head clinical trials. The majority of available data comes from placebo-controlled studies, making direct comparisons challenging due to variations in study design, patient populations, and duration. The following tables summarize the available efficacy data from such trials. It is crucial to interpret this data with the understanding that it does not represent a direct comparative assessment.

Table 1: Efficacy of this compound vs. Placebo

Study/SourceDosageTreatment DurationMean Weight Loss (this compound)Mean Weight Loss (Placebo)Key Findings
Retrospective, cross-sectional analysisNot specified16 weeks15.7% of starting body weight10.8% of starting body weight (in patients who qualified for but did not take this compound)Patients taking this compound demonstrated greater weight loss and higher program retention rates.[1]

Table 2: Efficacy of Phentermine vs. Placebo

Study/SourceDosageTreatment DurationMean Weight Loss (Phentermine)Mean Weight Loss (Placebo)Key Findings
Munro et al. (1968)Not specified36 weeks12.2 kg (continuous therapy), 13.0 kg (intermittent therapy)4.8 kgBoth continuous and intermittent phentermine resulted in significantly more weight loss than placebo.[2]
Postmarketing surveillance studyNot specified12 weeks3.8 ± 4.0 kgNot applicable45.6% of patients lost ≥ 5% of their body weight.[3]
Randomized, double-blind, placebo-controlled study (Korean obese adults)37.5 mg/dayNot specified-6.7 ± 2.5 kgNot specifiedPhentermine induced significant weight reduction compared to placebo.[2]
Pooled analysis of RCTsNot specified2 to 24 weeks3.6 kg greater than placeboNot applicablePhentermine combined with lifestyle modifications resulted in a statistically significant increase in weight loss.[4]

Table 3: Efficacy of Diethylpropion vs. Placebo

Study/SourceDosageTreatment DurationMean Weight Loss (Diethylpropion)Mean Weight Loss (Placebo)Key Findings
Carney DE, et al. (1975)Long-acting form8 weeks11.1 lbs (6.4% of initial weight)6.2 lbs (3.6% of initial weight)Diethylpropion produced significantly more weight loss than placebo.[5]
Cercato C, et al. (2009)50 mg BID6 months9.8% of initial body weight3.2% of initial body weightDiethylpropion led to sustained and clinically significant weight loss over one year.[6]
Retrospective study25 mg TID84 days (12 weeks)Up to 9.5 ± 3 kg (10 ± 0.0%)Not applicableDiethylpropion combined with diet resulted in significant weight and fat loss.[7]

Table 4: Efficacy of Benzphetamine vs. Placebo

Study/SourceDosageTreatment DurationMean Weight Loss (Benzphetamine)Mean Weight Loss (Placebo)Key Findings
Systematic review of clinical trialsNot specified16 to 17 weeks3.3 kg more than placeboNot applicableBenzphetamine produces modest weight loss compared to placebo.[8]

Mechanism of Action: A Shared Pathway

This compound and other sympathomimetic amines exert their anorectic effects through a common mechanism: the modulation of catecholaminergic neurotransmission in the central nervous system. This compound itself is a prodrug, which is metabolized in the liver to its active form, phenmetrazine.

Phenmetrazine, along with phentermine, diethylpropion, and benzphetamine, acts as a releasing agent for norepinephrine and, to a lesser extent, dopamine. By increasing the synaptic concentrations of these neurotransmitters in key brain regions like the hypothalamus and the nucleus accumbens, these drugs enhance satiety signals and suppress appetite.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 NE_DA_vesicles Norepinephrine (NE) & Dopamine (DA) Vesicles NE_DA_vesicles->VMAT2 Packaging NE_DA_synapse NE / DA NE_DA_vesicles->NE_DA_synapse Normal Release NET_DAT NE/DA Transporters (NET/DAT) NET_DAT->NE_DA_vesicles Reuptake Adrenergic_receptors Adrenergic Receptors NE_DA_synapse->Adrenergic_receptors Dopamine_receptors Dopamine Receptors NE_DA_synapse->Dopamine_receptors Appetite_suppression Appetite Suppression (Satiety) Adrenergic_receptors->Appetite_suppression Dopamine_receptors->Appetite_suppression This compound This compound (Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Hepatic Metabolism Inhibition Inhibition Phenmetrazine->Inhibition Release Release Phenmetrazine->Release Other_amines Other Sympathomimetic Amines (Phentermine, Diethylpropion, Benzphetamine) Other_amines->Inhibition Other_amines->Release Inhibition->NET_DAT Blocks Reuptake Release->NE_DA_synapse Promotes Efflux

Figure 1. Signaling pathway of sympathomimetic amines. (Within 100 characters)

Experimental Protocols: A Methodological Overview

The clinical evaluation of sympathomimetic amines for weight loss typically follows a randomized, double-blind, placebo-controlled trial design. Below are key components of the methodologies from representative studies.

This compound:

  • Study Design: A retrospective, cross-sectional analysis was conducted on new patients at a single weight loss clinic location.

  • Patient Population: 477 patients who met the criteria for requiring a prescription appetite suppressant (BMI ≥30 or a body fat percentage of ≥25% for males and ≥30% for females).[1]

  • Dosage: Not explicitly stated in the summary, but common dosages are 35 mg two to three times daily for immediate-release tablets or 105 mg once daily for extended-release capsules.[9][10][11]

  • Treatment Duration: Patient outcomes were monitored for up to 16 weeks.[1]

  • Outcome Measures: The primary outcomes were patient weight loss and program retention rates.[1]

Phentermine:

  • Study Design: A prospective, multi-center, open-label study.[12]

  • Patient Population: 932 obese adults in Mexico.[12]

  • Dosage: 15 mg or 30 mg of phentermine administered once daily.[12]

  • Treatment Duration: 6 months.[12]

  • Outcome Measures: Efficacy was assessed by changes in anthropometric variables, and safety was also monitored.[12]

Diethylpropion:

  • Study Design: A randomized, double-blind, placebo-controlled trial with an open-label extension.[6][13]

  • Patient Population: 69 obese, otherwise healthy adults.[6][13]

  • Dosage: 50 mg of diethylpropion administered twice daily (BID).[6][13]

  • Treatment Duration: 6 months for the double-blind phase, followed by a 6-month open-label extension where all participants received diethylpropion.[6][13]

  • Outcome Measures: The primary outcome was the percentage change in body weight. Safety assessments included electrocardiograms (ECG), echocardiography, clinical chemistry, and psychiatric evaluations.[6][13]

G cluster_screening Screening & Enrollment cluster_randomization Randomization & Blinding cluster_treatment Treatment Phase cluster_analysis Data Analysis & Follow-up Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Measurements (Weight, BMI, Vitals, Labs) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Drug_Arm Active Drug Arm (e.g., this compound) Randomization->Drug_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 12 weeks) Drug_Arm->Treatment_Period Placebo_Arm->Treatment_Period Diet_Exercise Standardized Lifestyle Intervention (Diet & Exercise Counseling) Monitoring Regular Follow-up Visits (Weight, Vitals, Adverse Events) Treatment_Period->Monitoring Final_Visit End-of-Study Visit (Final Measurements) Monitoring->Final_Visit Unblinding Unblinding of Treatment Allocation Final_Visit->Unblinding Statistical_Analysis Statistical Analysis (Efficacy & Safety Endpoints) Unblinding->Statistical_Analysis

Figure 2. Generalized experimental workflow for a weight loss clinical trial. (Within 100 characters)

Conclusion

This compound, along with other sympathomimetic amines, demonstrates efficacy in promoting short-term weight loss compared to placebo when used as an adjunct to lifestyle modifications. The primary mechanism of action involves the increased release of norepinephrine and dopamine in the central nervous system, leading to appetite suppression. However, the lack of robust, direct comparative clinical trials remains a critical gap in the literature. This deficiency makes it challenging to definitively rank these agents in terms of their relative efficacy. Future head-to-head studies are warranted to provide clinicians and researchers with the evidence needed to make more informed decisions in the pharmacological management of obesity. The data and visualizations provided in this guide are intended to serve as a resource for understanding the current landscape of these therapeutic options, while also highlighting the areas where further investigation is needed.

References

A Head-to-Head Comparison of Phendimetrazine and Amphetamine on Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuropharmacological effects of phendimetrazine and amphetamine, with a specific focus on their mechanisms of action and quantitative impact on dopamine release. The information presented is supported by experimental data from in vitro and in vivo studies to assist researchers and professionals in drug development and neuroscience.

Mechanism of Action and Dopamine Release

This compound and amphetamine are structurally related sympathomimetic amines that exert their effects on the central nervous system, leading to increased extracellular dopamine levels. However, their primary mechanisms of interaction with the dopaminergic system exhibit key differences.

This compound primarily functions as a prodrug , being metabolized in the liver to its active form, phenmetrazine .[1][2] Approximately 30% of an oral dose of this compound is converted to phenmetrazine.[2] this compound itself has been shown to have minimal direct effects on dopamine uptake or release in some studies.[3] However, other evidence suggests that this compound may also act as a dopamine transporter (DAT) inhibitor.[4][5][6] The primary dopaminergic activity of this compound is attributed to phenmetrazine, which is a potent substrate for the dopamine transporter, leading to dopamine release.[3][7][8][9]

Amphetamine exerts a more direct and multifaceted influence on dopamine neurotransmission. It is a substrate for the dopamine transporter (DAT) and competitively inhibits dopamine uptake.[10][11] Once inside the presynaptic terminal, amphetamine disrupts the vesicular storage of dopamine by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic dopamine.[1][12][13] This elevation in cytosolic dopamine, combined with amphetamine's interaction with the DAT, results in the reverse transport of dopamine from the presynaptic neuron into the synaptic cleft.[14][15]

Quantitative Comparison of Effects on Dopamine Release

The following table summarizes the quantitative data from various studies on the effects of this compound (via its active metabolite phenmetrazine) and amphetamine on dopamine release and transporter interaction. It is important to note that these values are derived from different studies and experimental conditions, which may contribute to variability.

ParameterThis compound (as Phenmetrazine)AmphetamineReference
Dopamine Release (EC50) 131 nM (rat brain synaptosomes)24.8 nM[3][8]
Dopamine Uptake Inhibition (IC50) 2630 nM (pseudophenmetrazine, a metabolite)Varies by striatal region[3][16]
VMAT2 Affinity Inactive up to 100 µM (phenmetrazine)2 µM[1][17]

Experimental Protocols

In Vitro [³H]Dopamine Release Assay from Rat Striatal Synaptosomes

This protocol is a generalized representation based on methodologies described in the cited literature.[18][19][20][21][22]

  • Synaptosome Preparation:

    • Rat striata are dissected and homogenized in a sucrose buffer.

    • The homogenate is centrifuged to pellet synaptosomes, which are then resuspended.

  • Radiolabeling:

    • Synaptosomes are incubated with [³H]dopamine to allow for uptake into the nerve terminals.

  • Superfusion:

    • The radiolabeled synaptosomes are placed in a superfusion system and continuously washed with a buffer to establish a stable baseline of [³H]dopamine release.

  • Drug Application:

    • This compound, phenmetrazine, or amphetamine at various concentrations are added to the superfusion buffer.

  • Sample Collection and Analysis:

    • Fractions of the superfusate are collected at timed intervals.

    • The amount of [³H]dopamine in each fraction is quantified using liquid scintillation counting to determine the rate of dopamine release.

In Vivo Microdialysis for Measuring Extracellular Dopamine in the Nucleus Accumbens

This protocol is a generalized representation based on methodologies described in the cited literature.[23][24][25][26][27]

  • Surgical Implantation:

    • Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the nucleus accumbens.

    • Animals are allowed to recover from surgery.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Baseline Collection:

    • The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline of extracellular dopamine levels.

  • Drug Administration:

    • This compound or amphetamine is administered systemically (e.g., via intraperitoneal injection).

  • Sample Analysis:

    • Dopamine concentrations in the dialysate samples are measured using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

    • Changes in dopamine levels are expressed as a percentage of the baseline.

Signaling Pathways and Experimental Workflow

Dopamine_Release_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via DAT & Inhibits DA Uptake VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Amphetamine->VMAT2 Inhibits DA uptake This compound This compound (Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism (Liver) Phenmetrazine->DAT Enters via DAT Synaptic_Cleft_DA Increased Synaptic Dopamine DAT->Synaptic_Cleft_DA Dopamine Release Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packages DA Cytosolic_DA Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_DA Amphetamine disrupts storage, increasing cytosolic DA Cytosolic_DA->DAT Reverse Transport

Figure 1. Comparative signaling pathways of this compound and amphetamine on dopamine release.

Experimental_Workflow cluster_invitro In Vitro: [³H]Dopamine Release Assay cluster_invivo In Vivo: Microdialysis A1 Isolate Rat Striatal Synaptosomes A2 Incubate with [³H]Dopamine A1->A2 A3 Superfuse and Establish Baseline A2->A3 A4 Apply this compound/ Amphetamine A3->A4 A5 Collect Superfusate Fractions A4->A5 A6 Quantify [³H]Dopamine via Scintillation Counting A5->A6 B1 Implant Guide Cannula in Nucleus Accumbens B2 Insert Microdialysis Probe B1->B2 B3 Perfuse with aCSF and Collect Baseline Dialysate B2->B3 B4 Administer this compound/ Amphetamine B3->B4 B5 Collect Dialysate Samples Post-injection B4->B5 B6 Measure Dopamine via HPLC-ED B5->B6

Figure 2. Generalized experimental workflows for assessing dopamine release.

References

Validating Computational Docking Models of Phendimetrazine with Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating computational docking models of the anorectic drug phendimetrazine and its interactions with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Due to a lack of publicly available, specific computational docking studies for this compound, this document outlines a validation process against existing experimental data and compares its pharmacological profile with other well-characterized psychostimulants.

This compound is recognized primarily as a prodrug, with its central nervous system stimulant effects largely attributed to its metabolite, phenmetrazine.[1][2][3] Phenmetrazine is a potent releaser of norepinephrine and dopamine.[1][4] Interestingly, this compound itself is not inert; it functions as a dopamine transporter (DAT) inhibitor, while its metabolite, phenmetrazine, acts as a DAT substrate, inducing neurotransmitter release.[5] This dual-action mechanism underscores the importance of robust experimental validation for any predictive computational model.

Comparative Analysis of Monoamine Transporter Interactions

A critical step in validating a computational model is comparing its predicted binding affinities with experimentally determined values. The following table summarizes in vitro data for this compound, its active metabolite phenmetrazine, and other psychostimulants that target monoamine transporters.

CompoundTransporterActionMeasurementValue (nM)Species/System
This compound DATInhibitorIC5019,000Rat Brain Synaptosomes
NETInhibitorIC508,300Rat Brain Synaptosomes
SERT--InactiveRat Brain Synaptosomes
Phenmetrazine DATReleaserEC50131Rat Brain Synaptosomes
NETReleaserEC5050Rat Brain Synaptosomes
SERT--Weak/InactiveRat Brain Synaptosomes
d-Amphetamine DATSubstrate/ReleaserKM800 - 2,000hDAT
NETSubstrate/Releaser---
SERTSubstrate/Releaser---
Methylphenidate DATInhibitorIC5082Rat Striatal Membranes
NETInhibitorIC50440Rat Frontal Cortex Membranes
SERTInhibitorIC50>1,000Rat Brain Stem Membranes
Cocaine DATInhibitorKi~7.9Rat Striatal Synaptosomes
NETInhibitorKi~3,600Ligand-binding studies
SERTInhibitorKi~300-500Ligand-binding studies

Note: Experimental values can vary based on the specific assay conditions, radioligand used, and biological system (e.g., species, cell type).

Experimental Protocols for Model Validation

Accurate validation of a computational model hinges on robust experimental data. The primary methods used to characterize the interaction of compounds like this compound with monoamine transporters are detailed below.

Radioligand Binding and Uptake/Release Assays in Synaptosomes

These assays are fundamental for determining a compound's affinity for and functional effect on monoamine transporters.[6][7]

Objective: To measure the binding affinity (Ki) or the concentration of a compound that inhibits radiolabeled substrate uptake by 50% (IC50), and to determine the concentration that evokes 50% of the maximal substrate release (EC50).

Methodology:

  • Synaptosome Preparation: Brain tissue (e.g., rat striatum for DAT, frontal cortex for NET) is homogenized in an isotonic sucrose solution. The homogenate is then subjected to differential centrifugation to isolate synaptosomes, which are resealed nerve terminals containing functional transporters.[8]

  • Uptake Inhibition Assay:

    • Synaptosomes are incubated with varying concentrations of the test compound (e.g., this compound).

    • A radiolabeled substrate (e.g., [3H]dopamine for DAT, [3H]norepinephrine for NET, or [3H]serotonin for SERT) is added to initiate uptake.[4]

    • After a short incubation period, uptake is terminated by rapid filtration through glass fiber filters, separating the synaptosomes from the buffer.

    • The radioactivity trapped on the filters, representing the amount of substrate taken up, is quantified using liquid scintillation counting.

    • IC50 values are calculated from concentration-response curves.

  • Release Assay:

    • Synaptosomes are pre-loaded with a radiolabeled monoamine.

    • After washing to remove excess radiolabel, the synaptosomes are exposed to various concentrations of the test compound (e.g., phenmetrazine).

    • The amount of radioactivity released into the supernatant is measured over time.

    • EC50 values are determined from the resulting concentration-response data.[4]

Electrophysiological Recordings in Xenopus Oocytes

This technique provides a direct measure of transporter activity by recording the currents generated by the movement of ions and substrates across the cell membrane.[9][10]

Objective: To characterize compounds as either transporter substrates (which induce a current) or inhibitors (which block substrate-induced currents).

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human monoamine transporter of interest (hDAT, hNET, or hSERT). The oocytes are then incubated for several days to allow for protein expression on the cell membrane.[9]

  • Two-Electrode Voltage Clamp (TEVC):

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes, one to measure membrane potential and the other to inject current.

    • The membrane potential is clamped at a set holding potential (e.g., -60 mV).

    • The test compound is applied to the oocyte via perfusion.

    • Substrates will induce an inward current, while inhibitors will block the current induced by a known substrate. The magnitude of these currents is recorded and analyzed.[11]

Visualizing the Validation Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the logical flow of validating a computational docking model and the proposed signaling pathway for this compound's action on monoamine transporters.

G cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Data Analysis and Model Refinement start Develop 3D Model of Monoamine Transporter dock Perform In Silico Docking of this compound start->dock predict Predict Binding Pose and Affinity dock->predict compare Compare Predicted vs. Experimental Data predict->compare binding Radioligand Binding Assays binding->compare uptake Synaptosome Uptake/Release Assays uptake->compare electro Electrophysiology in Xenopus Oocytes electro->compare refine Refine Docking Model compare->refine refine->dock

Caption: Workflow for validating a computational docking model.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft pdm This compound (Prodrug) dat Dopamine Transporter (DAT) pdm->dat Inhibits Reuptake pm Phenmetrazine (Active Metabolite) pm->dat Induces Efflux (Release) net Norepinephrine Transporter (NET) pm->net Induces Efflux (Release) da_synapse Dopamine dat->da_synapse Increased Extracellular DA ne_synapse Norepinephrine net->ne_synapse Increased Extracellular NE da_vesicle Dopamine Vesicle ne_vesicle Norepinephrine Vesicle

Caption: this compound's dual-action mechanism at the synapse.

References

A Comparative Pharmacokinetic Analysis of Immediate-Release and Extended-Release Phendimetrazine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the pharmacokinetic profiles of immediate-release (IR) and extended-release (ER) phendimetrazine reveals distinct differences in their rates of absorption, peak plasma concentrations, and duration of action. These variations are critical for understanding their therapeutic applications and potential for adverse effects.

Pharmacokinetic Profile Comparison

The primary distinction between the two formulations lies in their drug release and absorption characteristics. The immediate-release formulation is designed for rapid disintegration and dissolution, leading to a swift onset of action. In contrast, the extended-release formulation employs a specialized base to prolong the release of the drug, resulting in a more gradual absorption and sustained therapeutic effect.

Pharmacokinetic ParameterImmediate-Release (IR) this compoundExtended-Release (ER) this compound
Time to Peak Plasma Concentration (Tmax) More rapid absorption~ 6 hours[1]
Peak Plasma Concentration (Cmax) Higher peak concentrationLower peak concentration
Area Under the Curve (AUC) Data from direct comparative studies are not available.Data from direct comparative studies are not available.
Elimination Half-life (t½) Approximately 3.7 hours[2]Approximately 3.7 hours[2][3]
Dosing Frequency Typically 2 to 3 times daily, one hour before meals[4]Once daily, 30 to 60 minutes before the morning meal[4]

Note: The elimination half-life of approximately 3.7 hours for both formulations as stated in some drug labels may refer to the terminal elimination phase and might not fully reflect the differences in the duration of therapeutic action perceived by the patient, which is more closely related to the absorption profile.

Experimental Protocols

While a specific, detailed experimental protocol from a direct comparative study is not publicly available, a general methodology for a pharmacokinetic study comparing IR and ER this compound would typically involve the following:

A randomized, crossover study design would be employed with a cohort of healthy adult volunteers. Following an overnight fast, subjects would receive a single oral dose of either the immediate-release this compound tablet (e.g., 35 mg) or the extended-release this compound capsule (e.g., 105 mg).

Serial blood samples would be collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours). Plasma would be separated from the blood samples and stored frozen until analysis.

The concentrations of this compound and its active metabolite, phenmetrazine, in the plasma samples would be determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Pharmacokinetic parameters including Cmax, Tmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and elimination half-life (t½) would be calculated from the plasma concentration-time data for both formulations using non-compartmental analysis. Statistical comparisons would then be made between the two formulations to assess for any significant differences in their pharmacokinetic profiles.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathway of this compound and a typical workflow for a comparative pharmacokinetic study.

This compound This compound (Oral Administration) GI_Tract Gastrointestinal Tract Absorption This compound->GI_Tract Liver Hepatic Metabolism (N-demethylation) GI_Tract->Liver Phenmetrazine Phenmetrazine (Active Metabolite) Liver->Phenmetrazine Systemic_Circulation Systemic Circulation Phenmetrazine->Systemic_Circulation Target_Tissues Central Nervous System (Appetite Suppression) Systemic_Circulation->Target_Tissues Elimination Renal Excretion Systemic_Circulation->Elimination

This compound Metabolic Pathway

cluster_study_design Study Design cluster_pk_analysis Pharmacokinetic Analysis Subject_Recruitment Subject Recruitment (Healthy Volunteers) Randomization Randomization Subject_Recruitment->Randomization IR_Arm Immediate-Release This compound Randomization->IR_Arm ER_Arm Extended-Release This compound Randomization->ER_Arm Washout Washout Period IR_Arm->Washout Blood_Sampling Serial Blood Sampling IR_Arm->Blood_Sampling ER_Arm->Washout ER_Arm->Blood_Sampling Crossover Crossover Washout->Crossover Washout->Crossover Crossover->IR_Arm Crossover->ER_Arm Plasma_Analysis Plasma Sample Analysis (LC-MS/MS) Blood_Sampling->Plasma_Analysis PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC) Plasma_Analysis->PK_Parameters Statistical_Comparison Statistical Comparison PK_Parameters->Statistical_Comparison

Comparative Pharmacokinetic Study Workflow

References

Assessing the Abuse Potential of Phendimetrazine Compared to its Metabolite, Phenmetrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phendimetrazine is a sympathomimetic amine used as a short-term adjunct in the management of exogenous obesity. It is classified as a Schedule III controlled substance in the United States, suggesting a moderate to low potential for physical and psychological dependence. This compound is extensively metabolized in the liver to its primary active metabolite, phenmetrazine. Phenmetrazine was previously marketed as an anorectic but was withdrawn from the market due to its high potential for abuse and is classified as a Schedule II controlled substance. This guide provides a comprehensive comparison of the abuse potential of this compound and phenmetrazine, supported by experimental data, to inform research and drug development in the field of stimulants and abuse liability.

Data Presentation

Table 1: In Vitro Monoamine Transporter Interactions
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
This compound Low potency inhibitorWeak activityWeak to inactive
Phenmetrazine Potent releaser (EC₅₀ = 131 nM)Potent releaser (EC₅₀ = 50 nM)Weak to inactive
Table 2: In Vivo Effects on Extracellular Dopamine
CompoundRoute of AdministrationDosePeak Increase in Nucleus Accumbens Dopamine
This compound Intravenous-Minimal effect
Phenmetrazine IntravenousDose-dependentSignificant, dose-related elevations
Table 3: Behavioral Pharmacology - Reinforcing Effects
Study TypeAnimal ModelThis compoundPhenmetrazine
Drug Self-Administration Rhesus MonkeysNot readily self-administered; reinforcing only under specific, limited conditions.[1]Readily self-administered.[1]
Drug Discrimination Rats7.8-fold less potent than phenmetrazine in producing cocaine-like effects.[2]Potently substitutes for the discriminative stimulus effects of cocaine.

Experimental Protocols

Monoamine Transporter Assays (In Vitro)

Objective: To determine the potency of this compound and phenmetrazine to inhibit or induce the release of dopamine, norepinephrine, and serotonin at their respective transporters.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for DAT, hypothalamus for NET).

  • Radioligand Binding/Uptake Inhibition Assays: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine) and varying concentrations of the test compound (this compound or phenmetrazine). The ability of the compound to inhibit the uptake of the radiolabeled substrate is measured, and the IC₅₀ (concentration that inhibits 50% of uptake) is calculated.

  • Transporter-Mediated Release Assays: Synaptosomes are pre-loaded with a radiolabeled monoamine. The ability of the test compound to induce the release of the radiolabeled monoamine is measured, and the EC₅₀ (concentration that produces 50% of the maximal effect) is determined.

In Vivo Microdialysis

Objective: To measure the effects of this compound and phenmetrazine on extracellular levels of dopamine in the brain's reward pathways.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotactically implanted into the nucleus accumbens of an anesthetized rat.

  • Perfusion and Sampling: Following a recovery period, the probe is perfused with artificial cerebrospinal fluid. Dialysate samples are collected at regular intervals before and after the administration of the test compound.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

  • Data Analysis: Changes in dopamine levels are expressed as a percentage of the baseline concentration.

Drug Self-Administration

Objective: To assess the reinforcing effects of this compound and phenmetrazine, a key indicator of abuse potential.

Methodology:

  • Catheter Implantation: Animals (typically rats or non-human primates) are surgically fitted with an intravenous catheter.

  • Operant Conditioning: Animals are trained to perform an operant response (e.g., lever press) to receive an infusion of a reinforcing drug (e.g., cocaine).

  • Substitution Procedure: Once responding is stable, the training drug is replaced with saline to extinguish the behavior. Subsequently, different doses of the test compounds (this compound or phenmetrazine) are substituted to determine if they maintain self-administration behavior.

  • Schedules of Reinforcement:

    • Fixed-Ratio (FR) Schedule: A fixed number of responses is required for each infusion.

    • Progressive-Ratio (PR) Schedule: The number of responses required for each subsequent infusion increases. The "breakpoint" (the highest number of responses an animal will make to receive a single infusion) is a measure of the reinforcing efficacy of the drug. A higher breakpoint indicates a stronger reinforcing effect.

Mandatory Visualization

Metabolism_and_Mechanism_of_Action cluster_0 This compound Administration cluster_1 Metabolism (Liver) cluster_2 Mechanism of Action (Synapse) This compound This compound (Prodrug) phenmetrazine Phenmetrazine (Active Metabolite) This compound->phenmetrazine N-demethylation DAT Dopamine Transporter (DAT) phenmetrazine->DAT Potent Releaser NET Norepinephrine Transporter (NET) phenmetrazine->NET Potent Releaser DA_release ↑ Dopamine Release DAT->DA_release NE_release ↑ Norepinephrine Release NET->NE_release

Caption: Metabolic conversion of this compound to phenmetrazine and its action.

Abuse_Potential_Workflow cluster_0 Initial Compound cluster_1 In Vitro Assessment cluster_2 In Vivo Neurochemistry cluster_3 Behavioral Assessment cluster_4 Abuse Potential Conclusion This compound This compound transporter_assays Monoamine Transporter Binding & Release Assays This compound->transporter_assays phenmetrazine Phenmetrazine phenmetrazine->transporter_assays microdialysis In Vivo Microdialysis (Nucleus Accumbens) transporter_assays->microdialysis self_admin Drug Self-Administration microdialysis->self_admin drug_discrim Drug Discrimination self_admin->drug_discrim phendimetrazine_potential Lower Abuse Potential drug_discrim->phendimetrazine_potential phenmetrazine_potential Higher Abuse Potential drug_discrim->phenmetrazine_potential

Caption: Experimental workflow for assessing abuse potential.

Discussion and Conclusion

The experimental data consistently demonstrate that the abuse potential of this compound is significantly lower than that of its primary metabolite, phenmetrazine. This compound itself exhibits weak activity at monoamine transporters. Its abuse liability is primarily mediated by its conversion to phenmetrazine.

Phenmetrazine is a potent dopamine and norepinephrine releasing agent, a neurochemical profile that is highly correlated with the abuse potential of stimulant drugs. The robust reinforcing effects of phenmetrazine observed in self-administration studies, where animals will readily work to receive the drug, further substantiate its high abuse liability. In contrast, this compound's failure to maintain self-administration behavior under most conditions suggests it has a much weaker reinforcing effect.

The slower conversion of this compound to phenmetrazine in the body likely results in a more gradual onset and lower peak concentrations of the active metabolite compared to direct administration of phenmetrazine. This pharmacokinetic profile is a key factor in its reduced abuse potential. The delayed and attenuated dopaminergic effects are less likely to produce the rapid and intense euphoria that drives compulsive drug-seeking behavior.

References

Phendimetrazine's Efficacy in Obesity: A Comparative Analysis of Genetic Versus Diet-Induced Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuances of how a therapeutic agent performs in different preclinical models is paramount. This guide provides a comparative analysis of the efficacy of phendimetrazine, a sympathomimetic amine used for short-term weight management, in genetic and diet-induced obesity (DIO) animal models. Due to the limited availability of direct comparative studies on this compound, this guide incorporates data from studies on the closely related and structurally similar compound, phentermine, to provide a comprehensive overview.

This compound functions as a prodrug, metabolizing into its active form, phenmetrazine, which acts as a central nervous system stimulant to suppress appetite. Its mechanism of action involves increasing the levels of norepinephrine and dopamine in the brain, neurotransmitters that play a key role in regulating hunger and satiety. While clinically used for exogenous obesity, its effectiveness can vary depending on the underlying cause of the condition, a factor that can be explored using different animal models.

Comparison of Efficacy: Genetic vs. Diet-Induced Obesity Models

The two primary types of animal models used in obesity research are genetic models, such as the leptin receptor-deficient db/db mouse, and diet-induced obesity (DIO) models, where obesity is induced by feeding animals a high-fat diet. Genetic models represent obesity driven by specific gene mutations affecting appetite and metabolism, while DIO models more closely mimic obesity resulting from caloric excess and an unhealthy diet in humans.

To date, a head-to-head study directly comparing the efficacy of this compound in a recognized genetic obesity model alongside a DIO model has not been identified in the available scientific literature. However, by examining studies on the closely related compound phentermine, we can infer potential differences in efficacy.

Diet-Induced Obesity (DIO) Model Insights

Studies utilizing DIO models have demonstrated the efficacy of phentermine in reducing body weight and food intake. For instance, a study in DIO mice showed that phentermine administration led to a significant reduction in body weight compared to a control group. This effect is primarily attributed to its potent appetite-suppressant properties.

Insights from Genetic Obesity Models (Zucker Rats)

While specific data on this compound or phentermine in commonly used genetic models like db/db or ob/ob mice is scarce in the reviewed literature, studies on Zucker rats, a genetic model of obesity characterized by a mutation in the leptin receptor gene, have been conducted with other anorectic agents. These studies have shown that compounds affecting central nervous system pathways can influence food intake and body weight in these animals. The degree of efficacy, however, can be influenced by the specific mutation and its impact on the signaling pathways targeted by the drug.

Theoretically, in a model with a dysfunctional leptin signaling pathway, such as the db/db mouse or Zucker rat, the efficacy of a drug that primarily suppresses appetite through mechanisms independent of leptin signaling, like this compound, might be preserved. However, the overall metabolic dysregulation in these genetic models could potentially alter the response compared to a DIO model where leptin signaling is initially intact but may become impaired over time due to leptin resistance.

Quantitative Data Summary

The following tables summarize quantitative data from a representative study on phentermine in a diet-induced obesity model. A corresponding table for a genetic obesity model with this compound or phentermine is not available due to a lack of directly comparable published studies.

Table 1: Efficacy of Phentermine in Diet-Induced Obese (DIO) Mice

ParameterControl (Vehicle)Phentermine (10 mg/kg)
Change in Body Weight (g) +2.5 ± 0.5-3.0 ± 0.7
Daily Food Intake (g) 3.5 ± 0.31.8 ± 0.2
Plasma Leptin (ng/mL) 45 ± 525 ± 4
Plasma Insulin (ng/mL) 3.2 ± 0.41.5 ± 0.3

Data is hypothetical and for illustrative purposes, based on typical findings in DIO mice studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used in studies evaluating phentermine in animal models of obesity.

Protocol 1: Phentermine in Diet-Induced Obese (DIO) Mice
  • Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.

  • Drug Administration: Phentermine hydrochloride is dissolved in saline and administered daily via oral gavage at a dose of 10 mg/kg body weight for a period of 4 weeks. A control group receives saline only.

  • Measurements: Body weight and food intake are recorded daily. At the end of the treatment period, blood samples are collected for the analysis of metabolic parameters such as plasma leptin and insulin.

Protocol 2: General Oral Administration of Phentermine in Mice
  • Animal Model: Adult male albino mice are used.

  • Drug Preparation: Phentermine tablets are pulverized, emulsified with Tween 80, and diluted with distilled water to the desired concentration.

  • Drug Administration: The calculated dose (e.g., 0.3 mg/kg) is administered orally using a flexible oral feeding needle (gavage).

  • Measurements: Body weight and food intake are monitored regularly. Visceral fat pads can be dissected and weighed at the end of the study.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound and a typical experimental workflow for evaluating its efficacy in preclinical models.

Phendimetrazine_Mechanism_of_Action This compound This compound (Oral Administration) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism in Liver CNS Central Nervous System (Hypothalamus) Phenmetrazine->CNS Norepinephrine ↑ Norepinephrine Release CNS->Norepinephrine Dopamine ↑ Dopamine Release CNS->Dopamine Appetite Appetite Suppression Norepinephrine->Appetite Dopamine->Appetite WeightLoss Weight Loss Appetite->WeightLoss

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_0 Model Induction cluster_1 Treatment Phase cluster_2 Data Collection cluster_3 Analysis Induction Genetic Model (e.g., db/db mice) OR Diet-Induced Obesity (High-Fat Diet) Treatment Daily Oral Administration - this compound/Phentermine - Vehicle Control Induction->Treatment Measurements - Body Weight - Food Intake - Metabolic Parameters (Blood Samples) Treatment->Measurements Analysis Statistical Analysis of Data Measurements->Analysis

Caption: General experimental workflow for efficacy testing.

Conclusion

While direct comparative data for this compound in genetic versus diet-induced obesity models is lacking, evidence from studies on the closely related compound phentermine suggests efficacy in DIO models through potent appetite suppression. The effectiveness in genetic models would likely depend on the specific underlying mutation and its interaction with the drug's mechanism of action. Further research is warranted to directly compare the efficacy of this compound in these distinct preclinical models to better understand its therapeutic potential across different obesity etiologies. Such studies would be invaluable for guiding the development of more targeted and effective anti-obesity pharmacotherapies.

comparative analysis of the side effect profiles of phendimetrazine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effect profiles of phendimetrazine and its analogs, primarily focusing on its active metabolite, phenmetrazine, and the novel psychoactive substance 3-fluorophenmetrazine (3-FPM). This compound, a sympathomimetic amine, functions as a prodrug, with its pharmacological activity largely attributed to its conversion to phenmetrazine.[1][2] These compounds exert their effects by stimulating the central nervous system, primarily through the release of norepinephrine and dopamine.[3][4] This mechanism of action, while effective for appetite suppression, also contributes to a range of side effects.

Quantitative Side Effect Data

Side EffectThis compound (User-Reported %)[5]Phentermine (User-Reported %)[5]
Dry Mouth9.0%26.7%
Insomnia10.3%9.8%
Headaches10.3%6.9%
Anxiety9.7%6.5%
Constipation4.5%4.5%
Depression4.5%Not Reported
Loss of Appetite4.5%3.0%
Increased Heart RateNot Reported3.6%

Common and Serious Side Effects

The side effect profiles of this compound and its analogs are characteristic of sympathomimetic amines and are primarily related to their stimulant effects on the central nervous and cardiovascular systems.

This compound and Phenmetrazine

As this compound is metabolized to phenmetrazine, their side effect profiles are intrinsically linked.

Common Side Effects:

  • Cardiovascular: Palpitations, tachycardia (rapid heart rate), and elevated blood pressure are frequently reported.[6][7]

  • Central Nervous System: Overstimulation, restlessness, dizziness, insomnia, tremor, and headache are common.[7][8]

  • Gastrointestinal: Dry mouth, unpleasant taste, diarrhea, and constipation are often experienced.[8]

  • Other: Flushing, sweating, and changes in libido have been noted.[7]

Serious Side Effects:

  • Pulmonary Hypertension: A rare but potentially fatal condition characterized by high blood pressure in the arteries of the lungs. The risk is increased with longer duration of use.[9][10]

  • Valvular Heart Disease: Cases of valvular heart disease have been reported with some anorectic agents.[9]

  • Psychosis: Chronic high-dose use can lead to a psychotic state clinically indistinguishable from schizophrenia.[10]

  • Abuse and Dependence: this compound is a Schedule III controlled substance due to its potential for abuse and dependence.[11] Abrupt cessation after prolonged high-dosage use can result in extreme fatigue and mental depression.[10]

3-Fluorophenmetrazine (3-FPM)

3-FPM is a newer analog of phenmetrazine that has emerged as a novel psychoactive substance. Its side effect profile is less well-documented in a clinical setting and is primarily based on case reports from recreational use.

Reported Side Effects:

  • Cardiovascular: Tachycardia is a prominent clinical sign.[12]

  • Neurological/Psychiatric: Agitation, anxiety, delirium, depressed consciousness, and seizures have been observed.[12][13]

  • Other: Dilated pupils are a common finding.[12] In one severe case, intravenous use was associated with acute kidney injury and critical limb ischemia.[14]

It is important to note that in many reported cases of 3-FPM intoxication, other psychoactive substances were also consumed, making it difficult to attribute specific adverse effects solely to 3-FPM.[12]

Experimental Protocols for Side Effect Assessment

Methodology for Assessing Adverse Events:

  • Baseline Assessment:

    • Comprehensive medical history and physical examination, with a focus on cardiovascular and neurological systems.

    • Baseline electrocardiogram (ECG) to screen for pre-existing cardiac abnormalities.

    • Standard laboratory tests, including complete blood count, electrolytes, and liver and kidney function tests.

    • Psychiatric evaluation to assess for conditions that may be exacerbated by stimulants.

  • During the Trial:

    • Regular Monitoring: Participants are monitored at regular intervals (e.g., weekly or bi-weekly) for changes in vital signs (blood pressure, heart rate), weight, and overall health status.

    • Adverse Event Reporting: Participants are actively questioned about the occurrence of any new or worsening symptoms using a standardized questionnaire or a structured interview. This includes both solicited and spontaneously reported adverse events.

    • System-Specific Assessments:

      • Cardiovascular: Regular ECGs are performed to monitor for any changes in cardiac rhythm or conduction. Echocardiograms may be used if there are concerns about valvular function or cardiac structure.

      • Neurological and Psychiatric: Standardized scales are used to assess for changes in mood, anxiety levels, and sleep patterns. Any reports of severe agitation, hallucinations, or psychotic symptoms would trigger immediate evaluation.

      • Gastrointestinal: Participants are questioned about symptoms such as nausea, dry mouth, and changes in bowel habits.

    • Laboratory Monitoring: Blood tests are repeated at specified intervals to monitor for any drug-induced changes in organ function.

  • Data Analysis:

    • The incidence, severity, and duration of all adverse events are recorded and categorized.

    • Statistical analyses are performed to compare the frequency of adverse events in the treatment group versus a placebo or comparator group.

Signaling Pathways and Experimental Workflows

The primary mechanism of action for phenmetrazine, the active metabolite of this compound, involves the release of the neurotransmitters norepinephrine and dopamine from presynaptic neurons. This leads to increased concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling.

Signaling Pathway of Phenmetrazine

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound (Prodrug) Phenmetrazine Phenmetrazine (Active Metabolite) This compound->Phenmetrazine Metabolism Vesicles Synaptic Vesicles (Norepinephrine & Dopamine) Phenmetrazine->Vesicles Induces Release DAT Dopamine Transporter (DAT) Phenmetrazine->DAT Interacts with NET Norepinephrine Transporter (NET) Phenmetrazine->NET Interacts with Synaptic_Cleft Increased Norepinephrine & Dopamine Concentration Vesicles->Synaptic_Cleft Exocytosis Receptors Postsynaptic Receptors (Adrenergic & Dopaminergic) Synaptic_Cleft->Receptors Signaling Downstream Signaling (Appetite Suppression, CNS Stimulation) Receptors->Signaling cluster_phase1 Phase 1: Self-Administration cluster_phase2 Phase 2: Extinction & Reinstatement cluster_phase3 Phase 3: Data Analysis Animal_Model Animal Model (e.g., Rat) Operant_Chamber Operant Conditioning Chamber Animal_Model->Operant_Chamber Lever_Press Lever Press Response Operant_Chamber->Lever_Press Drug_Infusion Intravenous Drug Infusion Drug_Infusion->Animal_Model Lever_Press->Drug_Infusion Reinforcement Extinction Extinction Phase (Lever press no longer delivers drug) Lever_Press->Extinction Reinstatement Reinstatement Phase (Drug-primed or cue-induced) Extinction->Reinstatement Analysis Data Analysis (Rate of self-administration, breaking point, reinstatement) Reinstatement->Analysis

References

Safety Operating Guide

Proper Disposal of Phendimetrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of phendimetrazine, a Schedule III controlled substance, is a critical component of laboratory safety and regulatory adherence. For researchers, scientists, and drug development professionals, understanding and implementing proper disposal procedures is essential to prevent diversion, environmental contamination, and legal infractions. This guide provides a comprehensive overview of the necessary steps and logistical considerations for the proper disposal of this compound in a laboratory setting.

Regulatory Framework and Disposal Options

The disposal of controlled substances like this compound is primarily governed by the Drug Enforcement Administration (DEA) and may be supplemented by state and institutional regulations.[1][2] Laboratories and individual registrants are responsible for the proper management of controlled substances from acquisition through to disposal.[3]

Disposal Method Description Regulatory Considerations
Reverse Distributor The primary and recommended method for the disposal of expired, unwanted, or damaged controlled substances.[4] A DEA-registered reverse distributor takes possession of the substance for destruction.Requires completion of specific DEA forms (e.g., DEA Form 41 for destruction) and meticulous record-keeping.[5] The transfer of Schedule I or II substances requires DEA Form 222.[4]
Institutional EH&S Programs Many research institutions have an Environmental Health & Safety (EH&S) department that manages the collection and disposal of controlled substances for laboratories.[3][6]Researchers must follow their institution's specific procedures, which typically involve submitting a pickup request.[3][6]
On-Site Destruction In some specific cases and jurisdictions, on-site destruction may be permissible, often requiring witnessing by authorized personnel.[4][5]This method is highly regulated and must adhere to DEA standards for rendering the substance "non-retrievable."[7] Unacceptable methods include dissolving in water or mixing with kitty litter in a laboratory setting.[4][6]

Experimental Protocol: Step-by-Step Disposal Procedure for this compound in a Laboratory Setting

This protocol outlines the standard procedure for the disposal of unwanted, expired, or residual this compound in a research environment.

1. Identification and Segregation:

  • Clearly label any this compound designated for disposal with "To Be Disposed," "Expired," or a similar identifier.[4]

  • Segregate the labeled containers from the active stock of controlled substances within a secure storage location, such as a locked safe or cabinet.[4][8]

2. Record Keeping:

  • Meticulously document all this compound to be disposed of. This includes the name of the substance, concentration, quantity, and the date it was designated for disposal.

  • For expired substances, note the expiration date. In some jurisdictions, there are specific timeframes for disposing of expired controlled substances. For example, the Indiana Professional Licensing Agency and the DEA have determined that expired controlled substances must be discarded within 30 days following the expiration date.[5]

3. Contacting the Appropriate Disposal Authority:

  • Institutional EH&S: The most common and recommended first step is to contact your institution's Environmental Health & Safety department.[3][6] They will provide specific instructions and forms for requesting a pickup of the controlled substance waste.

  • Licensed Reverse Distributor: If your institution does not have a centralized program, or for individual DEA registrants, you must contact a DEA-registered reverse distributor.[4] A list of authorized reverse distributors can be obtained from the DEA.

4. Preparing for Pickup:

  • Complete all required documentation provided by your EH&S department or the reverse distributor. This may include an inventory list and a chain of custody form.[4]

  • Package the this compound for disposal as instructed by the disposal authority.

5. Transfer and Final Documentation:

  • During the scheduled pickup, you will sign over the controlled substances to the authorized personnel from EH&S or the reverse distributor.

  • Ensure you receive a copy of the signed chain of custody form or other documentation of the transfer.[4]

  • Retain all disposal records for a minimum of two years, or as required by your institution and the DEA.[5]

Important Considerations:

  • Non-Recoverable Waste: For truly non-recoverable residual amounts of this compound (e.g., in an empty vial that cannot be further drawn from), the empty container may be disposed of in a biohazard sharps container.[4] The usage log should reflect a zero balance for that container.[4]

  • Prohibited Disposal Methods: It is a violation of regulations to dispose of controlled substances by flushing them down the drain, mixing them with coffee grounds or kitty litter for regular trash disposal (in a laboratory setting), or otherwise attempting to destroy them without following approved procedures.[4][6] These methods are sometimes suggested for household disposal but are not appropriate for laboratory environments.[9][10][11]

Visualizing the this compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound in a laboratory setting.

start This compound Identified for Disposal segregate Segregate and Label 'For Disposal' start->segregate document Update Inventory and Disposal Logs segregate->document contact_ehs Contact Institutional EH&S/Safety Office document->contact_ehs ehs_procedure Follow Institutional Pickup Procedures contact_ehs->ehs_procedure If available reverse_distributor Engage DEA-Registered Reverse Distributor contact_ehs->reverse_distributor If no EH&S program transfer Transfer Waste with Chain of Custody ehs_procedure->transfer complete_forms Complete Required DEA Forms (e.g., Form 41) reverse_distributor->complete_forms complete_forms->transfer retain_records Retain All Disposal Records (2+ years) transfer->retain_records end Disposal Complete retain_records->end

Caption: Workflow for the compliant disposal of this compound in a laboratory.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Phendimetrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for the Handling and Disposal of Phendimetrazine

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural guidelines is mandatory to ensure a safe laboratory environment and to minimize the risk of exposure to this potent pharmaceutical compound.

This compound, a sympathomimetic amine with pharmacological activity similar to amphetamines, is classified as a Schedule III controlled substance. Its handling requires stringent safety measures due to its potential for cardiovascular and central nervous system effects. This guide outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to be implemented in all laboratory settings where this compound is handled.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the minimum PPE requirements for handling this compound powder and solutions.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile glovesProvides a barrier against dermal absorption. Double-gloving is recommended as a precaution against tears or punctures in the outer glove.
Eye Protection Chemical safety goggles or a face shieldProtects the eyes from splashes or airborne particles of the compound. A face shield offers broader protection for the entire face.
Respiratory Protection A NIOSH-approved N95 or higher-rated respiratorEssential when handling the powdered form of this compound to prevent inhalation of airborne particles.
Protective Clothing A dedicated lab coat, preferably disposablePrevents contamination of personal clothing. A disposable lab coat is recommended to simplify decontamination procedures.

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical to maintaining a safe working environment. The following step-by-step operational plan must be followed.

Pre-Operational Checks
  • Designated Area: All handling of this compound must occur in a designated and clearly marked area, such as a chemical fume hood or a powder containment hood.

  • Equipment Preparation: Ensure all necessary equipment, including balances, spatulas, and glassware, are clean and readily accessible within the designated handling area.

  • Spill Kit: A spill kit specifically for potent pharmaceutical compounds should be immediately available.

  • PPE Inspection: Before entering the designated area, inspect all PPE for any defects.

Handling Procedure for this compound Powder
  • Don PPE: Put on all required PPE in the correct order: lab coat, respirator, eye protection, and then two pairs of gloves.

  • Weighing: Carefully weigh the desired amount of this compound powder within the containment hood. Use smooth, deliberate movements to avoid generating airborne dust.

  • Solubilization: If preparing a solution, add the solvent to the vessel containing the this compound powder slowly to avoid splashing.

  • Container Sealing: Securely seal all containers of this compound immediately after use.

Post-Handling Decontamination
  • Surface Decontamination: Decontaminate all surfaces and equipment within the handling area using an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. The outer pair of gloves should be removed first.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

As a Schedule III controlled substance, the disposal of this compound and any contaminated materials must be handled with strict adherence to federal and institutional regulations.

  • Waste Segregation: All disposable items that have come into contact with this compound, including gloves, lab coats, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.

  • Unused Compound: Unused or expired this compound must be disposed of through a licensed reverse distributor for controlled substances. Do not dispose of this compound down the drain or in the regular trash.

  • Documentation: Maintain meticulous records of all this compound disposal activities, in accordance with regulatory requirements.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

Experimental Workflow for Safe this compound Handling cluster_prep Preparation cluster_handling Handling (in Containment Hood) cluster_cleanup Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Handling Area prep_ppe Inspect & Don PPE prep_area->prep_ppe weigh Weigh this compound Powder prep_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve seal Securely Seal Containers dissolve->seal decontaminate Decontaminate Surfaces & Equipment seal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe segregate Segregate Contaminated Waste decontaminate->segregate wash Wash Hands Thoroughly remove_ppe->wash dispose Dispose of Unused Compound via Reverse Distributor segregate->dispose

Caption: Workflow for the safe handling of this compound.

By implementing these comprehensive safety and logistical protocols, research institutions can foster a secure environment for the handling of this compound, thereby protecting the health and well-being of their scientific staff.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
phendimetrazine
Reactant of Route 2
phendimetrazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.